Edonerpic
描述
属性
IUPAC Name |
1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNACSFBDBYLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519187-23-6 | |
| Record name | Edonerpic [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edonerpic | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EDONERPIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY49O94S2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Edonerpic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edonerpic (T-817MA) is a novel small molecule that has been investigated for its neuroprotective and neurorestorative properties in the context of neurodegenerative diseases and neuronal injury. Its mechanism of action is complex, involving interactions with multiple intracellular targets and the modulation of key signaling pathways related to synaptic plasticity, neuroinflammation, and cellular resilience. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.
Primary Molecular Targets and Binding Affinities
This compound's mechanism of action is initiated by its interaction with at least two key intracellular proteins: the sigma-1 receptor (σ1R) and Collapsin Response Mediator Protein 2 (CRMP2).
Sigma-1 Receptor (σ1R) Agonism
This compound acts as a high-affinity ligand for the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] This interaction is believed to be a significant contributor to its neuroprotective effects.
Interaction with Collapsin Response Mediator Protein 2 (CRMP2)
This compound has been reported to bind to CRMP2, a cytosolic phosphoprotein involved in neurite outgrowth, axonal guidance, and synaptic plasticity.[2][3] However, it is important to note that the binding affinity is reported to be low, and this interaction has been a subject of scientific debate, with some studies questioning the direct binding under physiological conditions.[4][5]
Quantitative Data Summary
| Target | Parameter | Value | Species | Assay Method | Reference |
| Sigma-1 Receptor (σ1R) | Ki | 16 nM | Rat | Radioligand Binding Assay | [1] |
| CRMP2 | Kd | ~735 µM | Human (recombinant) | Isothermal Titration Calorimetry | [4] |
Downstream Signaling Pathways and Cellular Effects
The engagement of σ1R and the putative interaction with CRMP2 trigger a cascade of downstream events that collectively contribute to this compound's observed pharmacological effects.
Enhancement of Synaptic Plasticity via AMPA Receptor Trafficking
A core mechanism of this compound is its ability to enhance synaptic plasticity, a fundamental process for learning, memory, and functional recovery after neuronal injury.[2] This is primarily achieved by facilitating the trafficking and synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3]
The proposed pathway involves the following steps:
-
CRMP2-mediated Actin Dynamics: this compound, through its interaction with CRMP2, is suggested to activate the actin-depolymerizing factor (ADF)/cofilin pathway.[2]
-
Cytoskeletal Reorganization: Activation of ADF/cofilin leads to reorganization of the actin cytoskeleton within dendritic spines.
-
AMPA Receptor Insertion: This cytoskeletal remodeling facilitates the insertion of AMPA receptors into the postsynaptic membrane, thereby strengthening synaptic transmission.
References
- 1. researchgate.net [researchgate.net]
- 2. Collapsin Response Mediator Proteins: Their Biological Functions and Pathophysiology in Neuronal Development and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzforum.org [alzforum.org]
Edonerpic: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edonerpic (formerly T-817MA) is a novel small molecule that has been investigated for its potential therapeutic effects in neurodegenerative diseases and recovery from neuronal injury. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and proposed mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound. The guide summarizes key quantitative data from preclinical and clinical studies in structured tables, details essential experimental protocols, and provides visualizations of critical pathways and workflows.
Discovery and Rationale
This compound was developed by a Japanese research team led by Yokohama City University and Toyama Chemical Co., Ltd.[1] The primary goal was to identify a compound that could enhance motor function recovery following brain damage, such as stroke.[1] The therapeutic rationale is based on the principle of promoting neural plasticity, the brain's ability to reorganize its structure and function in response to experience and injury.[1] Preclinical studies in rodent and primate models of brain damage demonstrated that this compound, in conjunction with rehabilitative training, led to greater and faster recovery of motor function.[1]
Synthesis Pathway
The chemical name for this compound is 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}-3-azetidinol. Its synthesis is a multi-step process. A method for its preparation is outlined in Russian patent RU2397169C2. The process involves the use of a (phenylthio)acetic acid derivative as a starting material.[2]
Disclaimer: The following is a generalized representation of a potential synthesis pathway based on available information. For complete and accurate synthesis details, it is imperative to consult the original patent documentation.
Key Starting Materials:
-
(Phenylthio)acetic acid derivative
-
1-benzothiophene derivative
-
3-azetidinol derivative
Generalized Synthesis Steps:
-
Formation of the Benzothiophene Ethanol Moiety: A suitable 1-benzothiophene derivative is functionalized to introduce an ethanol side chain at the 5-position. This can be achieved through various organic reactions, such as Grignard reactions followed by reduction, or Wittig-type reactions.
-
Synthesis of the Propoxy Linker: A three-carbon linker with a reactive group at each end is synthesized. This linker will connect the benzothiophene moiety to the azetidine ring.
-
Etherification: The benzothiophene ethanol moiety is coupled with the propoxy linker via an etherification reaction, such as a Williamson ether synthesis. This step forms the 2-(1-benzothiophen-5-yl)ethoxy]propyl intermediate.
-
Coupling to Azetidinol: The resulting intermediate is then coupled to a protected 3-azetidinol derivative. This is typically achieved through nucleophilic substitution, where the nitrogen of the azetidine ring displaces a leaving group on the propoxy linker.
-
Deprotection and Salt Formation: Any protecting groups on the 3-hydroxy group of the azetidine ring are removed. The final compound is then typically converted to its maleate salt to improve its stability and solubility.
Mechanism of Action
The primary proposed mechanism of action of this compound involves the modulation of synaptic plasticity through its interaction with Collapsin Response Mediator Protein 2 (CRMP2).[1]
The Role of CRMP2
CRMP2 is an intracellular protein known to be involved in neurite outgrowth, axon guidance, and synaptic plasticity.[3][4] this compound is reported to bind to CRMP2, although this interaction is a subject of some debate in the scientific literature.[3][4] The binding of this compound to CRMP2 is thought to initiate a signaling cascade that ultimately enhances the delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse.[1][5]
AMPA and NMDA Receptor Modulation
The enhancement of AMPA receptor trafficking to the postsynaptic membrane is a critical mechanism for long-term potentiation (LTP), a cellular correlate of learning and memory. By facilitating this process, this compound is believed to strengthen synaptic connections in an activity-dependent manner, which is crucial for the recovery of function after brain injury.[5]
Some studies also suggest that this compound can modulate N-methyl-D-aspartate (NMDA) receptors, another key player in synaptic plasticity and excitotoxicity. Research indicates that this compound may reduce the cleavage of CRMP2, which in turn affects the surface expression of certain NMDA receptor subunits.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy Data
| Model System | Outcome Measure | This compound Dose | Result | Reference |
| Rodent model of brain damage | Motor function recovery | Not specified | Greater and faster recovery with rehabilitation | [1] |
| Primate model of brain damage | Fine motor skill recovery | Not specified | Ability to pinch small food within a month | [1] |
Table 2: Phase 2 Clinical Trial in Alzheimer's Disease (NCT02079909)
| Parameter | Placebo (n=158) | This compound 224 mg (n=166) | This compound 448 mg (n=158) | Reference |
| Completion Rate | 88.6% | 70.5% | 76.0% | [7] |
| Mean ADAS-cog Change at Week 52 | 7.91 | 7.45 | 7.08 | [7] |
| Mean Difference from Placebo (ADAS-cog) | - | -0.47 (95% CI, -2.36 to 1.43; P = .63) | -0.84 (95% CI, -2.75 to 1.08; P = .39) | [7] |
| Mean ADCS-CGIC Score at Week 52 | 5.22 | 5.24 | 5.25 | [7] |
| Discontinuation due to Adverse Events | 4.4% | 13.9% | 14.6% | [7] |
ADAS-cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; ADCS-CGIC: Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change.
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this compound research.
Cryogenic Brain Injury Model
This protocol is used to create a focal cortical injury in rodents to model stroke.
-
Anesthesia: The animal is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: The scalp is incised to expose the skull.
-
Craniotomy: A small craniotomy is performed over the target cortical area (e.g., motor cortex).
-
Cryoinjury: A cryoprobe, cooled in liquid nitrogen, is applied to the exposed dura for a specific duration to induce a focal freezing lesion.[5]
-
Closure: The scalp is sutured, and the animal is allowed to recover.
-
Post-operative Care: Analgesics and supportive care are provided.
Patch-Clamp Electrophysiology
This technique is used to measure the electrical properties of individual neurons and the function of ion channels, such as AMPA receptors.
-
Slice Preparation: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the brain region of interest are prepared using a vibratome.
-
Recording Chamber: The slices are transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.
-
Pipette Preparation: Glass micropipettes with a fine tip are filled with an internal solution that mimics the intracellular environment of a neuron.
-
Cell Targeting: A neuron is identified under the microscope, and the micropipette is carefully guided to its surface.
-
Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Configuration:
-
Whole-cell: The membrane patch is ruptured to allow direct electrical access to the entire cell. This is used to record synaptic currents (e.g., mEPSCs) and action potentials.
-
Cell-attached: The membrane remains intact, allowing the recording of single-channel currents.
-
-
Data Acquisition: Electrical signals are amplified, filtered, and digitized for analysis.
CRMP2 Binding Assay
Various techniques can be used to assess the binding of this compound to CRMP2. One common approach is a pull-down assay.
-
Protein Preparation: Recombinant CRMP2 protein is purified.
-
Ligand Immobilization: this compound or a derivative is immobilized on a solid support (e.g., agarose beads).
-
Incubation: The immobilized this compound is incubated with the purified CRMP2 protein or a cell lysate containing CRMP2.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are analyzed by SDS-PAGE and Western blotting using an antibody specific for CRMP2 to confirm the presence of a direct interaction.
Conclusion and Future Directions
This compound is a promising compound that has demonstrated the potential to enhance functional recovery after brain injury in preclinical models. Its proposed mechanism of action, centered on the potentiation of synaptic plasticity via CRMP2 and AMPA receptor modulation, represents a novel therapeutic strategy. While clinical trials in Alzheimer's disease did not meet their primary endpoints, the investigation of this compound in the context of stroke recovery continues to be an area of active research. Further studies are needed to fully elucidate its mechanism of action, optimize its therapeutic application, and determine its efficacy in human patients recovering from stroke. The detailed technical information provided in this guide serves as a valuable resource for researchers and clinicians working to advance the field of neurorestorative therapies.
References
- 1. selectscience.net [selectscience.net]
- 2. RU2397169C2 - Method for preparing 1-(3-(2-(1-benzothiophene-5-yl)ethoxy)propyl)azetidine-3-ol or its salts - Google Patents [patents.google.com]
- 3. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]
- 6. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of this compound Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In-Vitro Studies of Edonerpic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonerpic (also known as T-817MA) is a small molecule compound that has been investigated for its neuroprotective and neurotrophic properties. Initially developed for Alzheimer's disease, its potential therapeutic applications have expanded to include stroke, traumatic brain injury (TBI), and spinal cord injury.[1][2][3] The primary proposed mechanism of action centers on its ability to enhance synaptic plasticity, though the precise molecular targets remain a subject of ongoing research.[1][2] This technical guide provides an in-depth overview of the preliminary in-vitro studies of this compound, focusing on quantitative data, experimental methodologies, and the key signaling pathways implicated in its activity.
Core Findings from In-Vitro Investigations
In-vitro studies have been instrumental in elucidating the cellular and molecular effects of this compound. A significant body of research points towards its role in modulating glutamate receptor signaling, particularly in the context of neuronal injury.[4]
Neuroprotective Effects in a Model of Traumatic Neuronal Injury
A key study by Chen et al. (2022) utilized an in-vitro model of traumatic neuronal injury (TNI) to investigate the neuroprotective effects of this compound maleate.[4] This model involved mechanically scratching cultured cortical neurons followed by exposure to glutamate to mimic the excitotoxicity observed in TBI.[4]
Quantitative Data Summary:
| Experimental Assay | Condition | This compound Maleate Concentration | Result | Reference |
| Lactate Dehydrogenase (LDH) Release | TNI + Glutamate | 1 µM | Significant reduction in LDH release | [4] |
| 10 µM | Significant reduction in LDH release | [4] | ||
| 0.1 µM | No significant effect | [4] | ||
| Calcein Signaling (Cell Viability) | TNI + Glutamate | 1 µM | Partially prevented the decrease in calcein signal | [4] |
| 10 µM | Partially prevented the decrease in calcein signal | [4] | ||
| Intracellular Ca2+ Response | NMDA or AMPA stimulation | Not specified | Mitigated the increase in intracellular Ca2+ | [4] |
| Protein Expression (Western Blot) | TNI + Glutamate | 10 µM | Inhibited surface NR2B expression | [4] |
| Inhibited total and surface GluR1 expression | [4] | |||
| Reduced cleavage of CRMP2 | [4] | |||
| Increased expression of Arc | [4] |
Modulation of Ion Channels
Contrasting findings have been reported regarding this compound's direct interaction with Collapsin Response Mediator Protein 2 (CRMP2). While some studies suggest this compound binds to CRMP2 to facilitate its effects, others have failed to demonstrate this binding.[1][5] However, independent of the direct binding debate, this compound has been shown to modulate ion channel activity in dorsal root ganglion (DRG) neurons.
Quantitative Data Summary:
| Ion Channel | This compound Maleate Concentration | Effect on Current Density | Reference |
| Voltage-gated Calcium Channels | 20 µM | Decreased | [5][6] |
| Voltage-gated Sodium Channels | 20 µM | Increased | [5][6] |
Experimental Protocols
In-Vitro Traumatic Neuronal Injury (TNI) Model
This protocol, adapted from Chen et al. (2022), is designed to mimic the conditions of traumatic brain injury in a cell culture setting.[4]
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured on plates coated with poly-L-lysine.
-
Scratch Injury: A sterile pipette tip is used to create a scratch across the confluent monolayer of neurons.
-
Glutamate Exposure: Following the scratch injury, the culture medium is replaced with a medium containing 100 µM glutamate to induce excitotoxicity.
-
This compound Treatment: this compound maleate is added to the culture medium at various concentrations (e.g., 0.1, 1, and 10 µM) at different time points post-injury (e.g., 0, 2, or 4 hours).[4]
-
Assessment of Neuroprotection:
-
LDH Assay: Lactate dehydrogenase release into the culture medium is measured as an indicator of cell death.
-
Calcein Staining: Calcein-AM is used to stain viable cells, and the fluorescence signal is quantified.
-
-
Western Blot Analysis:
-
Cells are lysed, and protein concentrations are determined.
-
Proteins of interest (e.g., NR2B, GluR1, CRMP2, Arc) are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the target proteins, followed by secondary antibodies.
-
Protein bands are visualized and quantified.
-
-
Intracellular Calcium Imaging:
-
Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are stimulated with NMDA or AMPA in the presence or absence of this compound.
-
Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity.
-
Electrophysiological Recordings in DRG Neurons
This protocol is based on the methodology described by Moutal et al. (2019) to assess the effect of this compound on ion channel function.[5][6]
-
Cell Culture: Dorsal root ganglion (DRG) neurons are isolated and cultured.
-
This compound Incubation: Cultured DRG neurons are incubated overnight with 20 µM of this compound maleate or a vehicle control (0.1% DMSO).[5][6]
-
Patch-Clamp Recording:
-
Whole-cell patch-clamp recordings are performed on the cultured neurons.
-
Voltage-gated calcium and sodium currents are elicited by applying specific voltage protocols.
-
The peak current densities (pA/pF) are measured and compared between this compound-treated and control neurons.
-
Signaling Pathways and Visualizations
Proposed Mechanism of this compound in Traumatic Neuronal Injury
This compound is proposed to exert its neuroprotective effects by modulating glutamate receptor signaling through two distinct pathways involving CRMP2 and Arc.
Caption: this compound's neuroprotective signaling pathway in traumatic neuronal injury.
Experimental Workflow for In-Vitro TNI Studies
The following diagram illustrates the general workflow for investigating the neuroprotective effects of this compound in the in-vitro TNI model.
Caption: Experimental workflow for in-vitro traumatic neuronal injury studies.
Discussion and Future Directions
The preliminary in-vitro studies of this compound provide compelling evidence for its neuroprotective and neuroplasticity-enhancing effects. The modulation of glutamate receptor signaling, particularly through the CRMP2 and Arc pathways, appears to be a central mechanism of action, especially in the context of neuronal injury.[4] However, the conflicting reports on its direct binding to CRMP2 highlight the need for further investigation to fully elucidate its molecular targets.[1][5]
Future in-vitro research should focus on:
-
Receptor Binding Assays: Conducting comprehensive binding studies with purified proteins to definitively identify the direct molecular targets of this compound.
-
Dose-Response Studies: Performing more detailed dose-response analyses for its various cellular effects to establish a clearer therapeutic window.
-
Mechanism of Ion Channel Modulation: Investigating the precise mechanisms by which this compound modulates voltage-gated calcium and sodium channels.
-
Broader Cellular Models: Expanding in-vitro studies to include other cell types of the central nervous system, such as astrocytes and microglia, to understand its effects on neuroinflammation and glial scarring.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. selectscience.net [selectscience.net]
- 3. This compound maleate enhances functional recovery from spinal cord injury with cortical reorganization in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Edonerpic's Role in Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edonerpic (T-817MA) is a small molecule neurotrophic agent that has been investigated for its potential therapeutic effects in neurological disorders, including Alzheimer's disease and stroke. Its mechanism of action centers on the modulation of key cellular signaling pathways that are fundamental to synaptic plasticity, neuronal survival, and functional recovery following brain injury. This technical guide provides an in-depth overview of the current understanding of this compound's engagement with these pathways, including its interaction with Collapsin Response Mediator Protein 2 (CRMP2), its influence on glutamatergic signaling through AMPA and NMDA receptors, and its modulation of the immediate-early gene Arc. This document summarizes key quantitative data, presents detailed experimental methodologies for relevant assays, and provides visual representations of the signaling cascades and experimental workflows.
Core Cellular Signaling Pathways Modulated by this compound
This compound's therapeutic potential is believed to stem from its ability to influence multiple interconnected signaling pathways that are crucial for neuronal function and plasticity. The primary pathways identified in preclinical and clinical research are detailed below.
The CRMP2 Pathway and AMPA Receptor Trafficking
A central hypothesis of this compound's mechanism of action involves its interaction with Collapsin Response Mediator Protein 2 (CRMP2), a cytosolic phosphoprotein integral to neurite outgrowth and synaptic plasticity.[1][2] this compound is proposed to bind to CRMP2, which in turn facilitates the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse.[3] This process is critical for long-term potentiation (LTP), a cellular correlate of learning and memory. Enhanced AMPA receptor delivery to the postsynaptic membrane strengthens synaptic transmission and is thought to underlie the motor function recovery observed in preclinical models of stroke.[3]
However, it is crucial to note that the direct binding of this compound to CRMP2 is a point of contention in the scientific literature. While some studies suggest a direct interaction, others have failed to detect a binding affinity.[4][5] One study reported a low-affinity binding with a dissociation constant (Kd) of approximately 735 µM.[4] This discrepancy warrants further investigation to fully elucidate the initial molecular target of this compound.
Modulation of Glutamate Receptor Signaling: NMDA and AMPA Receptors
Beyond its putative interaction with CRMP2, this compound has been shown to modulate the expression and function of key glutamate receptors.[1][6] In models of traumatic brain injury, this compound treatment led to a reduction in the surface expression of the NMDA receptor subunit NR2B and the AMPA receptor subunit GluR1.[1][6] This modulation of glutamate receptor subunits is associated with a decrease in intracellular calcium (Ca2+) influx following excitotoxic insults, a key mechanism of neuronal cell death.[6] By attenuating Ca2+ overload, this compound may exert a neuroprotective effect.
The Arc Signaling Pathway
This compound has also been demonstrated to influence the expression of the activity-regulated cytoskeleton-associated protein (Arc).[1][6] Arc is an immediate-early gene that plays a critical role in synaptic plasticity and memory consolidation, in part by regulating AMPA receptor endocytosis.[6] Studies have shown that this compound can increase the expression of Arc, which in turn may contribute to the regulation of GluR1 expression.[6] This suggests a complex interplay where this compound can both promote AMPA receptor surface expression via the CRMP2 pathway and modulate their turnover through the Arc pathway.
Balancing Excitatory and Inhibitory Synaptic Inputs
Recent evidence suggests that this compound may also play a role in maintaining the balance between excitatory and inhibitory neurotransmission. In a model of cryogenic brain injury, animals treated with this compound showed an enhancement of both excitatory (mEPSCs) and inhibitory (mIPSCs) postsynaptic currents in the compensatory brain region. This is in contrast to untreated animals where only excitatory currents were augmented. By balancing synaptic inputs, this compound may help to prevent hyperexcitability and potential seizure activity during the recovery period.
Quantitative Data Summary
The following tables summarize the key quantitative data reported in preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy Data
| Parameter | Model | Concentration/Dose | Effect | Reference |
| LDH Release | In vitro traumatic neuronal injury | 1 and 10 µM | Significantly reduced | [6] |
| Calcein Signal | In vitro traumatic neuronal injury | 1 and 10 µM | Partially prevented decrease | [6] |
| Neurological Function (mNSS) | In vivo traumatic brain injury | 30 mg/kg | Apparently decreased at day 14 | [6] |
| CRMP2 Binding (Kd) | Isothermal Titration Calorimetry | N/A | ~735 µM | [4] |
Table 2: Phase 2 Clinical Trial in Alzheimer's Disease (NCT02079909)
| Outcome Measure | Placebo (n=158) | This compound 224 mg (n=166) | This compound 448 mg (n=158) | p-value vs. Placebo | Reference |
| Mean ADAS-cog change at 52 weeks | 7.91 | 7.45 | 7.08 | 0.63 (224mg), 0.39 (448mg) | [7] |
| Mean ADCS-CGIC score at 52 weeks | 5.22 | 5.24 | 5.25 | 0.81 (224mg), 0.76 (448mg) | [7] |
| Discontinuation due to Adverse Events | 4.4% | 13.9% | 14.6% | N/A | [7] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the cellular mechanisms of this compound. These are based on standard laboratory procedures and the methodologies described in the cited literature.
Lactate Dehydrogenase (LDH) Release Assay for Neurotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
Cultured primary cortical neurons
-
This compound maleate
-
Glutamate
-
LDH cytotoxicity detection kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed primary cortical neurons in 96-well plates at an appropriate density and culture until mature.
-
Induce neuronal injury by scratching the cell monolayer followed by exposure to 100 µM glutamate.
-
Immediately after injury, treat the cells with varying concentrations of this compound maleate (e.g., 0.1, 1, and 10 µM) or vehicle control.
-
Incubate for a predetermined time (e.g., 24 hours) at 37°C.
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing a substrate for LDH and a tetrazolium salt.
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to release total LDH) and a negative control (untreated cells).
Western Blotting for Glutamate Receptor Subunit Expression
This technique is used to detect and quantify the levels of specific proteins, such as glutamate receptor subunits, in cell lysates.
Materials:
-
Cultured primary cortical neurons treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NR2B, anti-GluR1, anti-Arc, anti-CRMP2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control neurons in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-NR2B) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Intracellular Calcium Imaging
This method allows for the real-time measurement of changes in intracellular calcium concentrations in response to stimuli.
Materials:
-
Cultured primary cortical neurons on glass coverslips
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Imaging buffer (e.g., HBSS)
-
NMDA or AMPA
-
This compound maleate
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Load the cultured neurons with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Wash the cells to remove excess dye and place the coverslip in a live-cell imaging chamber with imaging buffer.
-
Acquire a baseline fluorescence signal.
-
Treat the cells with this compound or vehicle control.
-
Stimulate the cells with an agonist (e.g., NMDA or AMPA) to induce calcium influx.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data to determine the peak fluorescence and the rate of calcium influx and decay.
Conclusion
This compound modulates several critical cellular signaling pathways involved in synaptic plasticity and neuroprotection. Its proposed interaction with CRMP2 to enhance AMPA receptor trafficking, coupled with its ability to regulate glutamate receptor expression and Arc signaling, provides a multi-faceted mechanism of action. While the direct binding target of this compound remains a subject of further investigation, the downstream effects on these pathways offer a compelling rationale for its potential therapeutic benefits in conditions characterized by neuronal damage and dysfunction. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug development.
References
- 1. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 3. bosterbio.com [bosterbio.com]
- 4. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time intracellular calcium imaging. [bio-protocol.org]
- 6. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Early Development of Edonerpic: A Technical Overview of a Novel Synaptic Plasticity Enhancer
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Edonerpic (formerly T-817MA) is a novel small-molecule compound initially investigated for Alzheimer's disease and later repurposed for its potential to enhance functional recovery after neurological injuries such as stroke and traumatic brain injury. Early research identified this compound as a modulator of synaptic plasticity, a fundamental process for learning, memory, and neural repair. This technical guide provides a comprehensive overview of the preclinical research and early development of this compound, detailing its proposed mechanisms of action, key experimental protocols used in its evaluation, and a summary of quantitative findings from pivotal studies. The primary focus is on its role as a putative Collapsin Response Mediator Protein 2 (CRMP2) binding agent that facilitates AMPA receptor trafficking, alongside other reported mechanisms involving the Arc protein and sigma-1 receptor agonism.
Introduction
Brain damage resulting from stroke, traumatic brain injury (TBI), or neurodegenerative diseases often leads to debilitating long-term loss of function. While rehabilitative therapies can provide partial recovery, their efficacy is limited. The development of pharmacological agents that can augment the effects of rehabilitation by promoting neural plasticity is a significant area of unmet medical need.[1] this compound (1-{3-[2-(1-benzothiophen-5-yl)ethoxy] propyl}-3-azetidinol maleate) emerged from a screening program for neuroprotective agents and has been extensively studied for its ability to enhance experience-dependent functional recovery.[2][3] This document synthesizes the foundational preclinical data that characterized its unique mechanism and therapeutic potential.
Proposed Mechanisms of Action
This compound's mechanism of action is multifaceted, with several interconnected pathways proposed based on preclinical evidence.
CRMP2-Mediated Synaptic Plasticity
The primary and most studied mechanism involves the binding of this compound to Collapsin Response Mediator Protein 2 (CRMP2), a cytosolic phosphoprotein crucial for neurite outgrowth and synaptic plasticity.[3] The proposed signaling cascade suggests that the this compound-CRMP2 complex activates the actin-depolymerizing factor (ADF)/cofilin pathway.[1][4] This activation is thought to remodel the actin cytoskeleton within dendritic spines, facilitating the experience-dependent delivery and insertion of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic-acid (AMPA) receptors into the postsynaptic membrane.[4][5] This enhancement of AMPA receptor trafficking strengthens synaptic transmission, a cellular correlate of learning and functional recovery.[1][6] It is important to note, however, that the direct binding of this compound to CRMP2 has been disputed by some investigators, who did not observe binding in their assays.[7][8]
Regulation of Glutamate Receptors in Traumatic Brain Injury
In the context of TBI, this compound has been shown to regulate glutamate receptors through distinct, yet potentially complementary, mechanisms involving both CRMP2 and the Activity-Regulated Cytoskeleton-associated (Arc) protein.[9] Research indicates that this compound inhibits the injury-induced cleavage of CRMP2, which in turn reduces the surface expression of the NMDA receptor subunit NR2B.[9][10] Concurrently, this compound prolongs the expression of the immediate-early gene Arc.[9] Arc is known to regulate AMPA receptor endocytosis; in this context, this compound-induced Arc activation was associated with a decrease in the total and surface expression of the AMPA receptor subunit GluR1.[9][11] This dual regulation—dampening NMDA receptor signaling while modulating AMPA receptor availability—may contribute to neuroprotection by mitigating excitotoxicity in the acute phase following brain trauma.[9]
Sigma-1 Receptor Agonism
Early studies also characterized this compound (as T-817MA) as a potent sigma-1 (σ1) receptor agonist.[12] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface that modulates calcium signaling, ion channel activity, and cellular stress responses. Agonism at this receptor is associated with neuroprotective and neurotrophic effects. While this mechanism was explored primarily in the context of Alzheimer's disease, it may contribute to the overall neuroprotective profile of this compound in other CNS injury models.[12] The precise interplay between σ1 receptor activation and the CRMP2-mediated plasticity pathway has not been fully elucidated.
Preclinical Efficacy Data
This compound has demonstrated efficacy in various animal models of CNS injury. The following tables summarize key quantitative findings from these foundational studies.
Table 1: Efficacy in Stroke and Spinal Cord Injury Models
| Animal Model | Injury Type | Treatment Protocol | Key Outcome Measure | Result (this compound vs. Vehicle) | Reference |
| Mouse | Motor Cortex Cryoinjury | 30 mg/kg, p.o., twice daily for 3 weeks + rehabilitative training | Forelimb Reaching Task Success Rate | Significant recovery of motor function | [1][3] |
| Non-human Primate (Macaca fuscata) | Internal Capsule Hemorrhage | Intramuscular injection + rehabilitative training | Fine finger movement recovery | Accelerated recovery of manual dexterity | [3] |
| Non-human Primate (Macaca fuscata) | Unilateral Spinal Cord Injury (C6-C7) | 3 mg/kg/day, i.m., for 2 months + rehabilitative training | Grasping movement success (Slit Task) | Significantly improved grasping movements | [13][14][15] |
| Rat | Motor Cortex Cryoinjury | 84 mg/kg, p.o., 30 min before training | mEPSC & mIPSC Amplitude in Compensatory Cortex | Enhanced both excitatory and inhibitory inputs (balanced plasticity) | [4] |
Table 2: Efficacy in Neurodegenerative and TBI Models
| Animal Model | Disease Model | Treatment Protocol | Key Outcome Measure | Result (this compound vs. Vehicle/Control) | Reference |
| Rat | Aβ (1-40) i.c.v. Infusion (AD Model) | 8.4 mg/kg/day, p.o. | Place Learning Task Performance | Ameliorated spatial learning impairments | [2][16] |
| Rat | Aβ (1-40) i.c.v. Infusion (AD Model) | 8.4 mg/kg/day, p.o. | Hippocampal Neurogenesis | Significantly increased neurogenesis | [2][16] |
| Rat | Controlled Cortical Impact (TBI Model) | 30 mg/kg, i.p. | Modified Neurological Severity Score (mNSS) | Improved long-term neurological function (at day 14) | [9] |
| Rat | Controlled Cortical Impact (TBI Model) | 30 mg/kg, i.p. | Brain Edema & Neuronal Loss | Alleviated brain edema and neuronal loss | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments used in the early evaluation of this compound.
Rodent Stroke Model: Motor Cortex Cryoinjury
-
Objective: To create a focal ischemic lesion in the motor cortex to model stroke and assess recovery of forelimb function.
-
Animals: Adult male mice or Long-Evans rats.
-
Procedure:
-
Anesthetize the animal (e.g., 4% isoflurane).
-
Secure the animal in a stereotaxic frame. Expose the skull over the forelimb area of the primary motor cortex.
-
A cryoprobe (e.g., ophthalmic cryo system) cooled with liquid nitrogen is applied directly to the skull over the target coordinates for a defined period (e.g., 60-90 seconds).
-
The probe is removed, the incision is sutured, and the animal is allowed to recover.
-
-
Behavioral Assessment (Forelimb Reaching Task):
-
Animals are food-restricted and trained pre-injury to reach through a slit in a Plexiglas box to retrieve a food pellet.
-
Training continues until a stable, high success rate (e.g., >40-50%) is achieved.
-
Post-injury, rehabilitative training sessions (e.g., 20-30 minutes daily) are conducted. This compound or vehicle is administered orally (e.g., 30-84 mg/kg) 30 minutes prior to each session.
-
Success is defined as retrieving the pellet on the first attempt. The success rate is calculated as (successful trials / total trials) * 100.[4][6]
-
Non-Human Primate Spinal Cord Injury (SCI) Model
-
Objective: To model cervical SCI and assess the effect of this compound on the recovery of grasping movements.
-
Animals: Adult macaque monkeys (Macaca fuscata).
-
Procedure:
-
Under general anesthesia, a dorsal laminectomy is performed at the C6-C7 vertebral level.
-
A unilateral transection of the spinal cord is made to a specific depth and length to create a consistent lesion.
-
Muscles and skin are closed in layers, and the animal is monitored for recovery.
-
-
Treatment and Rehabilitation:
-
Beginning approximately 5 days post-injury, daily rehabilitative training is initiated.
-
This compound (3 mg/kg) or vehicle (5% glucose solution) is administered via intramuscular injection 15 minutes before each training session.
-
Training consists of behavioral tasks requiring fine motor control, such as retrieving food from vertical and horizontal slits ("Slit Task").[13][14][15]
-
In Vitro Traumatic Neuronal Injury (TNI) Model
-
Objective: To mimic TBI in vitro to study cellular mechanisms of neuroprotection.
-
Preparation: Primary cortical neurons are cultured from embryonic rat brains.
-
Procedure:
-
A physical injury is induced in the cultured neuron monolayer by scratching it with a pipette tip.
-
Immediately following the scratch, the culture medium is replaced with a medium containing glutamate (e.g., 100 µM) to induce excitotoxicity.
-
This compound (e.g., 1 or 10 µM) or vehicle is added to the culture at various time points post-injury (e.g., within 2 hours).
-
Cell viability is assessed using assays such as Lactate Dehydrogenase (LDH) release (measuring cell death) and Calcein-AM staining (measuring live cells).[9]
-
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure synaptic currents and assess the effect of this compound on AMPA receptor function.
-
Preparation: Acute cortical slices are prepared from the brains of animals that have undergone injury and treatment protocols.
-
Procedure:
-
A glass micropipette filled with an internal solution is carefully brought into contact with the membrane of a target neuron (e.g., a layer 2/3 pyramidal neuron in the compensatory cortex).
-
A high-resistance "giga-ohm" seal is formed. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
In voltage-clamp mode, the neuron's membrane potential is held at a specific voltage (e.g., -70 mV) to isolate AMPA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs).
-
The amplitude and frequency of these currents are recorded and analyzed to quantify changes in synaptic strength.[4][17]
-
Summary and Future Directions
The early research and development of this compound established it as a promising agent for enhancing neuroplasticity and functional recovery. The primary proposed mechanism, centered on CRMP2-mediated AMPA receptor trafficking, provides a strong rationale for its use in conjunction with rehabilitative therapies. Preclinical studies across multiple species and injury models, including stroke, SCI, and TBI, have consistently demonstrated its potential to accelerate recovery.
However, key questions remain. The dispute over the direct binding target of this compound (CRMP2) warrants further investigation.[7] Additionally, the relationship between its activity at the sigma-1 receptor and its effects on synaptic plasticity needs to be clarified. While Phase 2 clinical trials for Alzheimer's disease did not meet their primary endpoints, the preclinical data supporting its role in post-injury rehabilitation remain compelling. Future clinical trials focusing on stroke and SCI patients, combined with biomarker studies to confirm target engagement and patient stratification, will be critical in determining the ultimate therapeutic value of this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. T-817MA, a neurotrophic agent, ameliorates the deficits in adult neurogenesis and spatial memory in rats infused i.c.v. with amyloid-β peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]
- 5. Collapsin Response Mediator Proteins: Their Biological Functions and Pathophysiology in Neuronal Development and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of this compound maleate as a CRMP2 inhibitor for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. innovationhub.world [innovationhub.world]
- 12. alzforum.org [alzforum.org]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound maleate enhances functional recovery from spinal cord injury with cortical reorganization in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound maleate enhances functional recovery from spinal cord injury with cortical reorganization in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. T-817MA, a neurotrophic agent, ameliorates the deficits in adult neurogenesis and spatial memory in rats infused i.c.v. with amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of Edonerpic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edonerpic (formerly T-817MA) is a small-molecule neurotrophic agent that has been investigated for its therapeutic potential in neurodegenerative diseases and neurological recovery following injury. Initially developed for Alzheimer's disease, its clinical trials failed to meet primary endpoints for cognitive improvement, though some biomarker changes were noted.[1][2] However, preclinical studies have demonstrated its efficacy in promoting motor function recovery after stroke and traumatic brain injury (TBI), shifting its therapeutic focus.[3][4][5] The mechanism of action for this compound is complex and not fully elucidated, with evidence pointing to multiple potential targets and pathways. This guide provides a comprehensive overview of the primary putative targets, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.
Primary Putative Therapeutic Targets
The therapeutic effects of this compound are attributed to its interaction with at least two primary targets, Collapsin Response Mediator Protein 2 (CRMP2) and the Sigma-1 Receptor (σ1R), leading to downstream modulation of synaptic plasticity.
Collapsin Response Mediator Protein 2 (CRMP2)
The most prominent proposed mechanism for this compound, particularly in the context of stroke and TBI recovery, involves its interaction with CRMP2.[4] CRMP2 is a cytosolic phosphoprotein crucial for neurite outgrowth, axon guidance, and synaptic plasticity.[1]
Mechanism of Action: this compound is reported to bind to CRMP2, which in turn facilitates the experience-driven synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic-acid (AMPA) receptors.[4][6] This process is highly dependent on concurrent rehabilitative training or external stimuli.[3][7] The enhanced trafficking of AMPA receptors to the postsynaptic membrane strengthens synaptic responses, a fundamental mechanism of neural plasticity that underlies functional recovery.[6][7] Studies have shown that in the absence of CRMP2, this compound fails to promote motor recovery or increase AMPA receptor delivery, highlighting the protein's critical role in this pathway.[3][4][8] Further investigation suggests this CRMP2-mediated effect involves the activation of actin depolymerizing factor (ADF)/cofilin.[9]
However, it is critical to note that the direct binding of this compound to CRMP2 is a point of contention. Some studies have failed to detect a direct interaction between this compound and human CRMP2, suggesting the relationship may be indirect or that this compound does not target CRMP2 in all cell types.[1][10][11]
Sigma-1 Receptor (σ1R)
This compound also demonstrates a high affinity for the Sigma-1 Receptor (σ1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[12][13] This interaction is believed to be central to the neuroprotective effects observed in Alzheimer's disease models.
Mechanism of Action: As a σ1R agonist, this compound is thought to activate the receptor, leading to downstream neuroprotective effects.[12][13] These effects include the attenuation of amyloid-beta (Aβ)-induced neurotoxicity, promotion of neurite outgrowth, and preservation of hippocampal synapses.[1][13][14] The activation of σ1R by this compound has been shown to protect against oxidative stress and cell death, effects which can be reversed by a σ1R antagonist.[13] This pathway suggests a distinct, CRMP2-independent mechanism that may contribute to its overall therapeutic profile, particularly in neurodegenerative contexts.
Downstream Molecular Effects and Other Mechanisms
Beyond its primary putative targets, this compound influences several downstream pathways that contribute to its therapeutic potential.
-
Glutamate Receptor Modulation: In models of TBI, this compound was found to regulate the expression of ionotropic glutamate receptors. Specifically, it inhibited the expression of surface NR2B (an NMDA receptor subunit) and total and surface GluR1 (an AMPA receptor subunit).[5][15] This modulation helps attenuate intracellular Ca2+ overload following excitotoxic injury, a key mechanism of secondary brain damage.[5]
-
Arc-Mediated Mechanisms: The same TBI studies revealed that this compound increases the expression of the postsynaptic protein Arc (Activity-regulated cytoskeleton-associated protein).[5][15] Arc is critical for synaptic plasticity, and its activation by this compound was shown to be necessary for the drug's regulation of AMPA receptors.[5]
-
Balancing Excitatory and Inhibitory Inputs: A study on recovery from cryogenic brain injury found that this compound enhances not only excitatory (AMPAR-mediated) but also inhibitory (GABAR-mediated) synaptic inputs in the compensatory brain region.[9] This balanced potentiation may prevent the development of post-injury epileptic seizures, a common complication that can hinder rehabilitation.[9]
Summary of Quantitative Data
Table 1: Binding Affinity and Preclinical Dosage
| Parameter | Value | Target/Model | Source |
| Binding Affinity (Ki) | 16 nM | Sigma-1 Receptor (σ1R) | [13] |
| Mouse Dosage (Stroke) | 30 mg/kg, BID | Motor Cortex Cryoinjury | [16] |
| Rat Dosage (TBI) | 30 mg/kg | In vivo TBI Model | [15] |
| Non-Human Primate Dosage | 3 mg/kg (intramuscular) | Spinal Cord Injury | [17] |
| In Vitro Effective Dose | 1 and 10 µM | Traumatic Neuronal Injury | [5] |
Table 2: Key Phase 2 Clinical Trial Data (Alzheimer's Disease - Noble Study)
| Parameter | Placebo | This compound (224 mg) | This compound (448 mg) | Source |
| N (Participants) | 158 | 166 | 158 | [14] |
| Mean ADAS-cog Change at 52 wks | 7.91 | 7.45 | 7.08 | [14] |
| Mean ADCS-CGIC Score at 52 wks | 5.22 | 5.24 | 5.25 | [14] |
| Discontinuation due to AEs | 4.4% (7) | 13.9% (23) | 14.6% (23) | [14] |
| CSF p-tau181 Change | No significant change | No significant change | Decrease vs. Placebo | [1] |
| CSF Total Tau Change | No significant change | No significant change | Decrease vs. Placebo | [1] |
Key Experimental Protocols
In Vitro Traumatic Neuronal Injury (TNI) Model
-
Objective: To mimic excitotoxic neuronal injury in vitro to assess the neuroprotective effects of this compound.
-
Methodology:
-
Cell Culture: Primary cortical neurons are cultured from embryonic rats.
-
Injury Induction: A physical scratch is made across the confluent neuron monolayer to induce mechanical trauma. Immediately following the scratch, neurons are exposed to a high concentration of glutamate (e.g., 100 µM) to induce excitotoxicity.[5]
-
Treatment: this compound is added to the culture medium at various concentrations (e.g., 0.1, 1, 10 µM) at different time points post-injury (e.g., 0, 2, 4 hours) to determine the therapeutic window.[5]
-
Assessment:
-
Cell Viability: Lactate dehydrogenase (LDH) release into the medium is measured as an indicator of cell death. Calcein-AM staining is used to visualize live cells.[5]
-
Calcium Imaging: Intracellular Ca2+ concentrations are monitored using fluorescent indicators to assess Ca2+ overload.[5]
-
Western Blot: Protein expression levels of key targets (e.g., cleaved CRMP2, Arc, glutamate receptor subunits) are quantified.[5][15]
-
-
In Vivo Brain Injury and Functional Recovery Models
-
Objective: To evaluate the efficacy of this compound in promoting motor function recovery following brain damage in animal models.
-
Methodology:
-
Animal Models:
-
Drug Administration: this compound or a vehicle is administered systemically (e.g., orally or intramuscularly) on a regular schedule (e.g., twice daily).[16]
-
Rehabilitative Training: Animals undergo daily, task-specific training. For mice, this may involve a skilled forelimb reaching task.[16] For primates, it involves tasks requiring fine motor control, such as pinching small food items.[3] This training is critical, as this compound's effect is training-dependent.
-
Functional Assessment: Motor performance is quantitatively measured over several weeks. Success rates in reaching/grasping tasks are recorded and compared between treatment and vehicle groups.[9]
-
Histological/Molecular Analysis: Post-mortem brain tissue is analyzed to assess cortical reorganization, synaptic protein levels, and neuronal survival.
-
Conclusion and Future Directions
This compound presents a multifaceted mechanism of action with strong evidence supporting its role as a facilitator of experience-dependent neural plasticity. Its primary putative targets, CRMP2 and the Sigma-1 Receptor, position it as a unique therapeutic candidate that bridges neuroprotection with functional recovery. While its efficacy in Alzheimer's disease remains unproven clinically, the robust preclinical data in stroke, TBI, and spinal cord injury models are compelling.[3][17]
Future research must focus on definitively resolving the nature of the this compound-CRMP2 interaction. Understanding whether the binding is direct or if this compound modulates CRMP2 function through an intermediary is critical for target validation and the development of second-generation compounds. Furthermore, elucidating how the σ1R and CRMP2/glutamate receptor pathways converge or act in parallel will provide a more complete picture of its therapeutic action. The finding that this compound balances excitatory and inhibitory tone opens new avenues for its potential use in preventing post-injury complications like epilepsy, warranting further investigation. Clinical trials focusing on motor rehabilitation in stroke survivors are the logical next step to translate these promising preclinical findings into tangible patient benefits.
References
- 1. alzforum.org [alzforum.org]
- 2. medscape.com [medscape.com]
- 3. selectscience.net [selectscience.net]
- 4. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel synaptic plasticity enhancer drug to augment functional recovery with rehabilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Discovery Identification of a Novel Compound that Boosts the Rehabilitation Effects after Stroke - FUJIFILM América Latina [fujifilmla.com]
- 8. biospectrumasia.com [biospectrumasia.com]
- 9. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]
- 10. Evaluation of this compound maleate as a CRMP2 inhibitor for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Safety and Efficacy of this compound Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. academic.oup.com [academic.oup.com]
Edonerpic: A Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edonerpic, also known as T-817MA, is a novel neurotrophic and neuroprotective agent that has been investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease, and for promoting recovery after brain injury.[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its molecular mechanism of action. Detailed experimental protocols for key assays are outlined, and its signaling pathways are visually represented to facilitate a deeper understanding of its biological functions.
Chemical Structure and Identity
This compound is a small molecule belonging to the class of 1-benzothiophenes.[2] Its chemical identity is defined by its systematic IUPAC name, molecular formula, and representations like SMILES and InChI codes.
| Identifier | Value | Source |
| IUPAC Name | 1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol | [3] |
| Synonyms | T-817, T-817MA, this compound maleate | [1][4][5] |
| CAS Number | 519187-23-6 (free base), 519187-97-4 (maleate) | [4][5] |
| Molecular Formula | C16H21NO2S (free base), C20H25NO6S (maleate) | [3][5] |
| SMILES | OC1CN(CCCOCCC2=CC=C3C(C=CS3)=C2)C1.O=C(O)/C=C\C(O)=O (maleate) | [5] |
| InChI Key | HQNACSFBDBYLJP-UHFFFAOYSA-N (free base) | [3] |
SMILES (Simplified Molecular Input Line Entry System) is a line notation for describing the structure of chemical species using short ASCII strings.[6]
Physicochemical Properties
The physicochemical properties of this compound maleate are summarized below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Weight | 291.4 g/mol (free base), 407.48 g/mol (maleate) | [3][5] |
| Appearance | Solid powder | [5] |
| Purity | ≥98% | [4] |
| Solubility | Soluble in DMSO | [4] |
| λmax | 229 nm | [4] |
Mechanism of Action and Signaling Pathways
This compound exerts its neuroprotective and neurotrophic effects through a multi-faceted mechanism of action. It has been shown to protect neurons against amyloid-β (Aβ)-induced neurotoxicity, promote neurite outgrowth, and enhance synaptic plasticity.[1][2]
A key proposed target of this compound is the Collapsin Response Mediator Protein 2 (CRMP2), a cytosolic phosphoprotein involved in neurite outgrowth and synaptic plasticity.[1][7] By binding to CRMP2, this compound is thought to facilitate the synaptic delivery of AMPA receptors, a critical process for learning and memory.[7] Furthermore, this compound has been shown to regulate glutamate receptor signaling, which is often dysregulated in neurodegenerative conditions and brain injury.[8] It has been observed to reduce the expression of certain NMDA receptor subunits, potentially mitigating excitotoxicity.[8]
The proposed signaling pathway for this compound's neuroprotective and plasticity-enhancing effects is illustrated below:
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound, based on published studies.
In Vitro Neuroprotection Assay against Aβ-induced Toxicity
This assay assesses the ability of this compound to protect cultured neurons from the toxic effects of amyloid-β peptides.
Methodology:
-
Cell Culture: Primary rat cortical neurons are cultured in appropriate media.
-
Treatment: Neurons are pre-treated with varying concentrations of this compound maleate (e.g., 0.1 µM, 1 µM) or a vehicle control (e.g., DMSO) for 24 hours.[9]
-
Induction of Toxicity: Aggregated amyloid-β (1-42) peptide is added to the culture medium to induce neurotoxicity.[9]
-
Incubation: The cells are incubated for an additional 24-48 hours.
-
Viability Assessment: Neuronal viability is quantified using methods such as measuring microtubule-associated protein 2 (MAP2) immunoreactivity or performing an MTT assay.[9]
In Vivo Assessment of Motor Function Recovery
This protocol describes the evaluation of this compound's effect on motor function recovery in a non-human primate model of spinal cord injury.[10]
Methodology:
-
Animal Model: Adult monkeys (e.g., Macaca fuscata) undergo a unilateral spinal cord injury (SCI) at the C6-C7 level.[10]
-
Treatment Administration: Following SCI, animals are assigned to receive either this compound maleate (e.g., 3 mg/kg/day, intramuscularly) or a vehicle control for a specified period (e.g., 2 months).[10]
-
Rehabilitative Training: All animals undergo rehabilitative training 5 days a week for the duration of the treatment.[10]
-
Behavioral Evaluation: Motor function, particularly grasping movements, is evaluated regularly using a standardized task (e.g., the slit task).[10]
-
Neurophysiological Analysis: After the recovery period, somatotopic mapping of the primary motor cortex can be performed using intracortical microstimulation to assess cortical reorganization.[10]
Conclusion
This compound is a promising small molecule with a well-defined chemical structure and demonstrated neurotrophic and neuroprotective properties. Its mechanism of action, potentially mediated through CRMP2 and the modulation of glutamate receptor signaling, offers a novel therapeutic strategy for conditions characterized by neuronal damage and dysfunction. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and related compounds.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C16H21NO2S | CID 9901946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]
- 7. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound maleate enhances functional recovery from spinal cord injury with cortical reorganization in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Edonerpic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edonerpic (T-817MA) is a small molecule neurotrophic agent that has garnered significant interest for its potential therapeutic applications in neurological disorders, particularly in the context of neuroprotection and functional recovery after neuronal injury. Initially investigated for Alzheimer's disease, its mechanism of action has been more extensively elucidated in preclinical models of stroke, traumatic brain injury (TBI), and spinal cord injury. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its molecular targets, signaling pathways, and functional outcomes observed in key preclinical and clinical studies. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for pivotal assays are provided.
Core Mechanism of Action: Enhancement of Neural Plasticity
The principal biological activity of this compound is the enhancement of neural plasticity, a fundamental process for learning, memory, and functional recovery following brain injury. This is primarily achieved by facilitating the experience-dependent synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] This activity is critically dependent on concurrent rehabilitative training, suggesting that this compound acts as an accelerator of activity-dependent cortical reorganization.[1][3]
Molecular Target: Collapsin Response Mediator Protein 2 (CRMP2)
The primary molecular target of this compound has been identified as Collapsin Response Mediator Protein 2 (CRMP2), a cytosolic phosphoprotein involved in neurite outgrowth, ion channel trafficking, and synaptic plasticity.[4][5] this compound binds to CRMP2, and this interaction is crucial for its therapeutic effects, as evidenced by the lack of efficacy in CRMP2-deficient mice.[1] However, it is important to note that the direct binding of this compound to CRMP2 has been a subject of debate in the scientific community, with some studies failing to detect a direct interaction.[4][6]
Signaling Pathways
The binding of this compound to CRMP2 is proposed to initiate a signaling cascade that culminates in the synaptic insertion of AMPA receptors. A key downstream effector is the actin-depolymerizing factor (ADF)/cofilin pathway, which is activated by the this compound-CRMP2 complex under plasticity-inducing conditions.[2] This pathway is essential for the cytoskeletal rearrangements required for AMPA receptor trafficking.
In the context of traumatic brain injury, this compound has also been shown to regulate glutamate receptors through CRMP2- and Arc-mediated mechanisms.[7] Specifically, its effect on NMDA receptor expression appears to be mediated by CRMP2, while its regulation of AMPA receptors is dependent on the activity-regulated cytoskeleton-associated protein (Arc).[7]
dot
Caption: Proposed signaling pathway of this compound.
Quantitative Data Summary
Table 1: In Vitro Efficacy
| Parameter | Assay | Cell Type | Concentration | Result | Reference |
| Neuroprotection | LDH Release Assay | Primary Cortical Neurons | 1 µM | Significant reduction in LDH release | [7] |
| Neuroprotection | LDH Release Assay | Primary Cortical Neurons | 10 µM | Significant reduction in LDH release | [7] |
| Ca2+ Homeostasis | Ca2+ Imaging | Primary Cortical Neurons | 1-10 µM | Attenuation of glutamate-induced Ca2+ influx | [7] |
Table 2: In Vivo Efficacy in TBI Models
| Parameter | Animal Model | Dosage | Time Point | Result | Reference |
| Neurological Function | Rat CCI Model | 30 mg/kg | Day 14 | Significant decrease in mNSS value | [7] |
| Brain Edema | Rat CCI Model | 30 mg/kg | 24 hours post-TBI | Significant reduction in brain water content | [7] |
| Neuronal Loss | Rat CCI Model | 30 mg/kg | 24 hours post-TBI | Significant decrease in neuronal loss | [7] |
| Microglial Activation | Rat CCI Model | 30 mg/kg | 24 hours post-TBI | Significant attenuation of microglial activation | [7] |
Table 3: Effects on Synaptic Transmission
| Parameter | Brain Region | Treatment | Result | Reference |
| mEPSC Amplitude | Compensatory Cortex | This compound | Increased | [2] |
| mIPSC Amplitude | Compensatory Cortex | This compound | Increased | [2] |
Table 4: Binding Affinity
| Ligand | Target | Method | Kd | Reference |
| This compound | CRMP2 | Isothermal Titration Calorimetry | ~735 µM | [8] |
Table 5: Clinical Trial Data (Alzheimer's Disease - Phase 2)
| Outcome Measure | Placebo (Change from Baseline) | This compound 224 mg (Change from Baseline) | This compound 448 mg (Change from Baseline) | p-value (vs. Placebo) | Reference |
| ADAS-cog Score | +7.91 | +7.45 | +7.08 | 224mg: 0.63, 448mg: 0.39 | [9] |
| ADCS-CGIC Score | 5.22 | 5.24 | 5.25 | 224mg: 0.81, 448mg: 0.76 | [9] |
Experimental Protocols
CRMP2 Binding Assay (Isothermal Titration Calorimetry - ITC)
This protocol is based on the methodology described for determining the binding affinity of this compound to CRMP2.[8]
-
Protein Purification: Recombinantly express and purify human CRMP2 protein.
-
Sample Preparation:
-
Prepare a solution of purified CRMP2 in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of this compound maleate in the same buffer.
-
-
ITC Measurement:
-
Load the CRMP2 solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the CRMP2 solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks to obtain the heat of binding for each injection.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
dot
Caption: Workflow for Isothermal Titration Calorimetry.
In Vivo Electrophysiology (Whole-cell Patch Clamp)
This protocol is adapted from methodologies used to assess the effects of this compound on synaptic transmission.[2]
-
Animal Model: Utilize a rodent model of brain injury (e.g., cryogenic injury to the motor cortex).
-
Treatment: Administer this compound or vehicle to the animals in conjunction with rehabilitative training.
-
Slice Preparation:
-
Acutely prepare coronal brain slices containing the compensatory motor cortex.
-
Maintain slices in artificial cerebrospinal fluid (aCSF).
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from pyramidal neurons in the compensatory cortex.
-
Record miniature excitatory postsynaptic currents (mEPSCs) in the presence of a GABAA receptor antagonist (e.g., picrotoxin) and a voltage-gated sodium channel blocker (e.g., tetrodotoxin).
-
Record miniature inhibitory postsynaptic currents (mIPSCs) in the presence of AMPA/kainate and NMDA receptor antagonists (e.g., CNQX and APV) and a voltage-gated sodium channel blocker.
-
-
Data Analysis:
-
Analyze the amplitude and frequency of mEPSCs and mIPSCs.
-
Compare the results between this compound-treated and vehicle-treated animals.
-
dot
Caption: Workflow for In Vivo Electrophysiology.
Conclusion
This compound is a promising neurotrophic agent that enhances neural plasticity, primarily through a CRMP2-dependent mechanism that facilitates synaptic AMPA receptor delivery. Its efficacy is closely linked to rehabilitative training, highlighting its potential as an adjunctive therapy to accelerate functional recovery following neurological injury. While clinical trials in Alzheimer's disease did not meet their primary endpoints for cognitive improvement, the preclinical data in models of stroke, TBI, and spinal cord injury provide a strong rationale for its continued investigation in these indications. Future research should aim to further elucidate the intricacies of its signaling pathways and optimize its therapeutic application in combination with rehabilitation strategies. The controversy surrounding its direct interaction with CRMP2 also warrants further investigation to fully understand its molecular mechanism of action.
References
- 1. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. This compound | ALZFORUM [alzforum.org]
- 5. selectscience.net [selectscience.net]
- 6. Evaluation of this compound maleate as a CRMP2 inhibitor for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety and Efficacy of this compound Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Edonerpic: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonerpic (formerly T-817MA) is an investigational small molecule that was developed by Toyama Chemical Co., Ltd. for the potential treatment of Alzheimer's disease and to aid in recovery after stroke.[1][2] The compound has been the subject of several clinical trials, and its mechanism of action is understood to involve the enhancement of synaptic plasticity.[1][2] This technical guide provides a summary of the publicly available initial toxicity screening data for this compound, with a focus on clinical safety findings and its proposed mechanism of action. It is important to note that while extensive preclinical studies were likely conducted to support clinical development, specific quantitative preclinical toxicity data, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect-Level) values, are not available in the public domain.
Clinical Safety and Tolerability
The safety and tolerability of this compound have been evaluated in Phase 1 and Phase 2 clinical trials. The primary adverse events observed were gastrointestinal in nature.
Phase 1 Clinical Trials
In early-stage clinical trials involving healthy volunteers, this compound was found to be well-tolerated. Single doses of up to 896 mg and once-daily doses of 672 mg for up to two weeks were administered without significant safety concerns.[3]
Phase 2 Clinical Trials
Larger Phase 2 studies in patients with mild to moderate Alzheimer's disease provided a more comprehensive safety profile. The most frequently reported adverse events were diarrhea, vomiting, and weight loss.[1] Discontinuation rates due to adverse events were higher in the treatment groups compared to the placebo group.[1]
Table 1: Summary of Adverse Events in a Phase 2 Alzheimer's Disease Trial [4]
| Adverse Event | Placebo (n=158) | This compound 224 mg (n=166) | This compound 448 mg (n=158) |
| Discontinuation due to Adverse Events | 4.4% (7 participants) | 13.9% (23 participants) | 14.6% (23 participants) |
| Most Frequent Adverse Events | - | Diarrhea, Vomiting | Diarrhea, Vomiting |
Note: This table summarizes discontinuation rates due to adverse events and is not an exhaustive list of all observed side effects.
Preclinical Toxicity Studies (General Overview)
Standard preclinical toxicology studies are a prerequisite for advancing an investigational drug to clinical trials. While specific data for this compound is not publicly available, the following types of studies were likely conducted in accordance with regulatory guidelines.[5][6]
Likely Preclinical Studies Conducted:
-
Acute Toxicity Studies: These studies would have been performed in at least two mammalian species (typically one rodent and one non-rodent) to determine the potential toxicity of a single high dose of this compound. The primary endpoint would be the determination of the maximum tolerated dose (MTD) and, potentially, the LD50.
-
Repeat-Dose Toxicity Studies (Subchronic and Chronic): To assess the toxicological effects of longer-term exposure, studies of varying durations (e.g., 28 days, 90 days, 6 months) would have been conducted in at least two species. These studies are crucial for identifying target organs of toxicity and establishing the NOAEL.
-
Safety Pharmacology Studies: This set of studies would have evaluated the effects of this compound on vital physiological systems, including the cardiovascular, respiratory, and central nervous systems, to identify any potential off-target effects.
-
Genotoxicity Studies: A battery of in vitro and in vivo tests would have been performed to assess the potential of this compound to cause genetic mutations or chromosomal damage.
-
Reproductive and Developmental Toxicity Studies: These studies are conducted to evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Mechanism of Action
This compound is believed to exert its neuroprotective and neuro-restorative effects by modulating synaptic plasticity. The proposed mechanism involves the interaction with Collapsin Response Mediator Protein 2 (CRMP2) and the subsequent regulation of glutamate receptor trafficking.[1][7]
Signaling Pathway of this compound
The binding of this compound to CRMP2 is thought to initiate a signaling cascade that ultimately leads to an increase in the synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This enhancement of AMPA receptor presence at the synapse is a key mechanism for strengthening synaptic connections and improving neuronal communication.[7]
Experimental Workflow for Assessing Neuroprotection
A common in vitro method to assess the neuroprotective effects of a compound like this compound involves inducing neuronal injury and then measuring cell viability in the presence and absence of the compound.
Conclusion
The initial toxicity screening of this compound, primarily informed by clinical trial data, indicates a safety profile characterized by gastrointestinal side effects. While the drug was deemed safe enough for continued clinical investigation through Phase 2, it was ultimately discontinued for the treatment of Alzheimer's disease.[1] The lack of publicly available, detailed preclinical toxicology data, including specific LD50 and NOAEL values, limits a comprehensive assessment of its initial toxicity profile from a non-clinical perspective. The known mechanism of action, centered on the enhancement of synaptic plasticity via CRMP2 and AMPA receptor modulation, provides a strong biological rationale for its intended therapeutic effects. Future research and potential new applications of this compound would necessitate a thorough review of the complete preclinical safety data package.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. Drug Discovery Identification of a Novel Compound that Boosts the Rehabilitation Effects after Stroke - FUJIFILM América Latina [fujifilmla.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety and Efficacy of this compound Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Interactions of Edonerpic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edonerpic (formerly T-817MA) is a small molecule that has been investigated for its potential therapeutic effects in neurological conditions, including stroke and Alzheimer's disease.[1] Its mechanism of action is primarily attributed to its interaction with specific intracellular proteins, leading to the modulation of synaptic plasticity.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's molecular interactions, focusing on quantitative binding data, detailed experimental methodologies, and the signaling pathways involved. The information presented is intended to serve as a valuable resource for researchers in the fields of neuroscience and drug development.
Quantitative Analysis of this compound Binding to Target Proteins
This compound has been reported to interact with several proteins, with varying degrees of affinity. The primary proposed target is Collapsin Response Mediator Protein 2 (CRMP2).[3] Additionally, interactions with the sigma-1 receptor and the activity-regulated cytoskeleton-associated protein (Arc) have been described.[4][5] The quantitative binding data for these interactions are summarized in the table below. It is important to note that the binding of this compound to CRMP2 is a subject of debate within the scientific community.[1]
| Target Protein | Ligand | Binding Assay | Affinity (Kd/Ki) | Reference |
| Collapsin Response Mediator Protein 2 (CRMP2) | This compound maleate | Isothermal Titration Calorimetry (ITC) | ~735 µM (Kd) | [6] |
| Sigma-1 Receptor (σ1R) | This compound maleate | Radioligand Binding Assay | 16 nM (Ki) | [5] |
Note: The binding of this compound to CRMP2 as determined by ITC has been contested. Another study utilizing saturation transfer difference nuclear magnetic resonance (STD-NMR) and co-immunoprecipitation reported no direct binding.
Signaling Pathways Modulated by this compound
The interaction of this compound with its target proteins initiates downstream signaling cascades that ultimately impact synaptic function. The two primary pathways that have been elucidated are the CRMP2-mediated enhancement of AMPA receptor trafficking and the Arc-mediated regulation of glutamate receptors.
This compound-CRMP2 Signaling Pathway
The proposed mechanism for this compound's neurorestorative effects involves its interaction with CRMP2. This interaction is thought to activate actin depolymerizing factor (ADF)/cofilin, which in turn promotes the trafficking and synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][7] Increased synaptic AMPA receptors enhance synaptic plasticity, which is crucial for motor function recovery after brain injury.[2][3]
This compound's Interaction with Arc and Glutamate Receptors
This compound has also been shown to regulate glutamate receptors through mechanisms involving the Arc protein.[4] Studies have indicated that this compound can increase the expression of Arc.[4] The regulation of NMDA and AMPA receptors by this compound appears to be dependent on CRMP2 and Arc, respectively.[4] This suggests a complex interplay between these proteins in modulating synaptic function.
Detailed Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to investigate the molecular interactions of this compound. These are generalized procedures and may require optimization for specific experimental conditions.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Experimental Workflow:
Protocol:
-
Protein and Ligand Preparation: Purified CRMP2 protein is dialyzed against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). This compound maleate is dissolved in the same dialysis buffer to ensure a perfect match and avoid heats of dilution.[8]
-
ITC Instrument Setup: The sample cell is filled with the CRMP2 solution (typically in the low micromolar range), and the injection syringe is filled with the this compound solution (typically 10-20 times the concentration of the protein).[9] The experiment is conducted at a constant temperature (e.g., 25°C).
-
Titration: A series of small injections of the this compound solution are made into the sample cell.
-
Data Acquisition: The heat released or absorbed after each injection is measured by the instrument.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[10]
Radioligand Binding Assay
This technique is used to quantify the interaction of a ligand with a receptor by using a radioactively labeled form of the ligand. It is particularly useful for determining the affinity (Ki) of unlabeled ligands through competition assays.
Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the sigma-1 receptor are prepared by homogenization and centrifugation.[11]
-
Binding Reaction: The membranes are incubated with a constant concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of unlabeled this compound.[11]
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[12]
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.[12]
Western Blotting
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
Protocol:
-
Protein Extraction: Cells or tissues are lysed to release their proteins. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-CRMP2 or anti-Arc), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized by adding a substrate that reacts with the enzyme on the secondary antibody to produce a chemiluminescent or colorimetric signal. The signal intensity is quantified using densitometry.
Surface Biotinylation Assay
This assay is used to label and isolate cell surface proteins to study changes in their expression levels at the plasma membrane.
Protocol:
-
Cell Surface Biotinylation: Live cells are incubated with a membrane-impermeable biotinylation reagent (e.g., sulfo-NHS-SS-biotin) that covalently attaches biotin to the primary amines of extracellular domains of surface proteins.[13][14]
-
Cell Lysis: The cells are lysed to solubilize all proteins.
-
Isolation of Biotinylated Proteins: The biotinylated proteins are captured from the cell lysate using streptavidin-coated beads.[15]
-
Elution and Analysis: The captured proteins are eluted from the beads and analyzed by western blotting to detect specific surface proteins like AMPA receptors.[14][15]
Whole-Cell Patch Clamp Recording
This electrophysiological technique allows for the recording of ionic currents across the entire cell membrane, providing a direct measure of synaptic activity.
Protocol:
-
Slice Preparation: Acute brain slices are prepared from the region of interest (e.g., cortex or hippocampus).
-
Patch Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.[16]
-
Seal Formation: The tip of the micropipette is brought into contact with the membrane of a neuron, and a high-resistance seal is formed by applying gentle suction.[17]
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing for electrical access to the entire cell.[16]
-
Recording: Synaptic currents, such as AMPA receptor-mediated excitatory postsynaptic currents (EPSCs), are recorded in response to stimulation or spontaneous activity. The effects of this compound application on these currents can then be measured.[17]
References
- 1. alzforum.org [alzforum.org]
- 2. biospectrumasia.com [biospectrumasia.com]
- 3. Novel synaptic plasticity enhancer drug to augment functional recovery with rehabilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Investigation of Neurotransmitter Receptors in Brain Slices Using Cell Surface Biotinylation | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. A novel method for monitoring the cell surface expression of heteromeric protein complexes in dispersed neurons and acute hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Methodological & Application
Application Notes and Protocols for Edonerpic in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonerpic (also known as T-817MA) is a small molecule neurotrophic agent that has shown potential in promoting neural plasticity and functional recovery following neurological damage.[1] It has been investigated for its therapeutic potential in conditions such as stroke, spinal cord injury, and Alzheimer's disease.[2][3] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in various laboratory settings.
Mechanism of Action
This compound is reported to enhance neural plasticity primarily by facilitating the synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][4] This process is crucial for strengthening synaptic connections and is a fundamental mechanism of learning and memory. The proposed mechanism involves the binding of this compound to the collapsin response mediator protein 2 (CRMP2).[1][4] This interaction is thought to activate the actin-depolymerizing factor (ADF)/cofilin pathway, which plays a role in actin dynamics necessary for AMPA receptor trafficking to the synapse.
Interestingly, the effects of this compound are not limited to excitatory synapses. Research suggests that it also enhances GABA-A receptor-mediated inhibitory currents, leading to a balancing of excitatory and inhibitory (E/I) synaptic inputs.[4] This E/I balance is crucial for preventing hyperexcitability and potential seizure activity during recovery from brain injury.[4]
Furthermore, this compound's mechanism involves the regulation of the postsynaptic protein Arc. Studies have shown that this compound increases the expression of Arc, and this is linked to the regulation of AMPA receptor expression.[5] Specifically, the this compound-induced regulation of AMPA receptors appears to be dependent on Arc activation, while its effects on NMDA receptors are mediated by CRMP2.[5] this compound has been shown to reduce the cleavage of CRMP2, which is associated with neuroprotection.[5]
The CRMP2 Binding Controversy
It is important to note that there are conflicting reports regarding the direct binding of this compound to CRMP2. While some studies have reported this interaction as central to its mechanism[1][4], another study using nuclear magnetic resonance (NMR) spectroscopy did not observe direct binding and found no effect of this compound on CRMP2 expression or phosphorylation in dorsal root ganglion neurons.[6][7] Researchers should be aware of this controversy when designing experiments and interpreting results.
Data Presentation
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| In Vitro Effective Concentration | 1 µM | Cultured cortical neurons (neuroprotection) | [5] |
| 10 µM | Cultured cortical neurons (neuroprotection) | [5] | |
| In Vivo Dosage (Rodent) | 30 mg/kg | Mice (motor function recovery) | [8] |
| 30 mg/kg | Rats (TBI model) | [5] | |
| 84 mg/kg | Rats (functional recovery) | ||
| In Vivo Dosage (Non-human Primate) | 3 mg/kg | Macaque monkeys (motor function recovery) | [3][9] |
Signaling Pathway Diagrams
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
In Vitro Neuroprotection Assay (Scratch Assay & LDH Release)
This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated plates
-
This compound maleate
-
Glutamate
-
LDH cytotoxicity assay kit
-
Microplate reader
-
Microscope with imaging capabilities
Protocol:
-
Cell Culture:
-
Culture primary cortical neurons on poly-D-lysine coated plates in supplemented Neurobasal medium.
-
Allow neurons to mature for 7-10 days in vitro (DIV).
-
-
Scratch Injury:
-
Create a scratch in the confluent neuron monolayer using a sterile p200 pipette tip.
-
Gently wash with pre-warmed PBS to remove detached cells.
-
-
Treatment:
-
Replace the medium with fresh Neurobasal medium containing 100 µM glutamate.
-
In parallel wells, add this compound at final concentrations of 1 µM and 10 µM.[5] Include a vehicle control (e.g., DMSO).
-
For determining the therapeutic window, this compound (10 µM) can be added at 0, 2, or 4 hours post-injury.[5]
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
LDH Assay:
-
After 24 hours, collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions to quantify cell death.
-
-
Imaging:
-
Image the scratch wound at 0 and 24 hours to assess cell migration and neurite outgrowth.
-
Caption: Workflow for in vitro neuroprotection assay.
Western Blot Analysis of AMPA Receptor Trafficking
This protocol outlines the procedure to investigate the effect of this compound on the expression of total and surface AMPA and NMDA receptor subunits.
Materials:
-
Primary cortical neurons
-
This compound maleate
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GluR1, anti-NR2B, anti-CRMP2, anti-Arc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for western blots
-
Biotinylation reagents for surface protein analysis
Protocol:
-
Cell Treatment:
-
Treat mature primary cortical neurons with this compound (e.g., 10 µM) for a specified time (e.g., 24 hours).
-
-
Surface Biotinylation (for surface protein analysis):
-
Incubate live cells with a membrane-impermeable biotinylation reagent.
-
Quench the reaction and lyse the cells.
-
Pull down biotinylated proteins using streptavidin beads.
-
-
Cell Lysis (for total protein analysis):
-
Wash cells with cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply chemiluminescent substrate.
-
Image the blot and quantify band intensities. Normalize to a loading control (e.g., GAPDH).
-
In Vivo Administration in Rodent Models
This protocol provides a general guideline for administering this compound to rodents for studies on functional recovery after brain injury.
Materials:
-
This compound maleate
-
Vehicle (e.g., 5% glucose solution)
-
Rodent model of brain injury (e.g., cryogenic injury, TBI)
-
Gavage needles or injection supplies
Protocol:
-
Drug Preparation:
-
Dissolve this compound maleate in the appropriate vehicle.
-
-
Administration:
-
Treatment Schedule:
-
Administer this compound once or twice daily, depending on the experimental design.
-
Continue treatment for the duration of the recovery and rehabilitation period (e.g., 3 weeks).
-
-
Behavioral Testing:
-
Perform relevant behavioral tests to assess motor and cognitive function (e.g., reaching task, Morris water maze).
-
-
Tissue Collection:
-
At the end of the study, euthanize the animals and collect brain tissue for further analysis (e.g., histology, western blotting).
-
Note on Non-Human Primate Studies: In macaque monkeys, this compound has been administered intramuscularly at a dose of 3 mg/kg.[3][9] Rehabilitative training was initiated 15 minutes after administration, coinciding with the expected peak brain concentration.[9]
Concluding Remarks
This compound is a promising compound for promoting neural repair and functional recovery. The protocols provided here offer a starting point for researchers to investigate its effects in various experimental models. It is crucial to consider the ongoing discussion about its direct molecular target and to carefully design experiments with appropriate controls to further elucidate its mechanism of action.
References
- 1. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of this compound Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound maleate enhances functional recovery from spinal cord injury with cortical reorganization in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]
- 5. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of this compound maleate as a CRMP2 inhibitor for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Edonerpic in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonerpic (also known as T-817MA) is a novel neurotrophic small molecule compound investigated for its potential therapeutic effects in neurological disorders, including Alzheimer's disease and recovery after brain injury.[1][2][3] In vitro studies are crucial for elucidating its mechanism of action and evaluating its efficacy in a controlled cellular environment. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, focusing on its neuroprotective effects, modulation of signaling pathways, and promotion of neuronal plasticity.
Mechanism of Action
This compound exerts its effects through multiple pathways. It has been identified as a sigma-1 receptor (σ1R) agonist, a class of compounds known for their neuroprotective properties.[4] Additionally, this compound has been shown to interact with the collapsin response mediator protein 2 (CRMP2), a protein involved in neurite outgrowth and synaptic plasticity.[2][5] However, some studies have reported a lack of direct binding between this compound and CRMP2, suggesting a more complex interaction.[6][7][8][9] this compound also modulates the expression of the activity-regulated cytoskeleton-associated protein (Arc), which is critical for synaptic plasticity.[1][10] Through these interactions, this compound influences glutamate receptor signaling, specifically affecting NMDA and AMPA receptors, which plays a role in its neuroprotective and pro-plasticity effects.[1][10]
Data Presentation
The following table summarizes quantitative data from in vitro studies on this compound.
| Parameter | Cell Type | Experimental Condition | This compound Concentration | Result | Reference |
| Neuroprotection | Primary Cortical Neurons | Traumatic Neuronal Injury (Scratch + Glutamate) | 1 µM, 10 µM | Significant reduction in LDH release and prevention of decreased calcein signal. | [1] |
| Intracellular Calcium | Primary Cortical Neurons | Traumatic Neuronal Injury (Scratch + Glutamate) | 1 µM, 10 µM | Attenuated intracellular Ca2+ concentration increase. | [1] |
| Intracellular Calcium | Primary Cortical Neurons | NMDA-induced Ca2+ response | 1 µM, 10 µM | Attenuated NMDA-induced Ca2+ influx. | [1] |
| Intracellular Calcium | Primary Cortical Neurons | AMPA-induced Ca2+ response | 1 µM, 10 µM | Attenuated AMPA-induced Ca2+ influx. | [1] |
| Protein Expression | Primary Cortical Neurons | Traumatic Neuronal Injury (Scratch + Glutamate) | 1 µM, 10 µM | Reduced cleavage of CRMP2. | [1] |
| Protein Expression | Primary Cortical Neurons | Traumatic Neuronal Injury (Scratch + Glutamate) | 1 µM, 10 µM | Increased and prolonged expression of Arc. | [1][10] |
| Protein Expression | Primary Cortical Neurons | Traumatic Neuronal Injury (Scratch + Glutamate) | 1 µM, 10 µM | Reduced surface expression of NR2B. | [1] |
| Protein Expression | Primary Cortical Neurons | Traumatic Neuronal Injury (Scratch + Glutamate) | 1 µM, 10 µM | Reduced total and surface expression of GluR1. | [1] |
| Neurite Outgrowth | Cultured Rat Cortical Neurons | N/A | Not specified | Induced outgrowth of neurites. | [4] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common cellular model for studying neuroprotective compounds.
Materials:
-
Timed-pregnant rat (E18) or mouse (E17)
-
DMEM/F12 medium
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine or Poly-L-lysine
-
Laminin
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile water and allow to dry. Optionally, coat with laminin (10 µg/mL in HBSS) for 2-4 hours at 37°C before plating.
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and isolate the cerebral cortices in ice-cold HBSS.
-
Remove the meninges and mince the cortical tissue.
-
Digest the tissue with 0.25% Trypsin-EDTA and a low concentration of DNase I at 37°C for 15-20 minutes.
-
Inactivate trypsin with DMEM/F12 containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10^6 cells/well in a 24-well plate).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, an optional treatment with an antimitotic agent like cytosine arabinoside (Ara-C) can be performed to reduce glial proliferation.
-
Change half of the medium every 3-4 days. Neurons are typically ready for experiments after 5-7 days in vitro (DIV).
Protocol 2: In Vitro Traumatic Neuronal Injury (TNI) Model and this compound Treatment
This protocol details a scratch assay to mimic traumatic brain injury in cultured neurons and assess the neuroprotective effects of this compound.
Materials:
-
Mature primary cortical neuron cultures (DIV 7-10)
-
Sterile P200 pipette tip
-
Glutamate solution (100 µM in culture medium)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Calcein-AM
Procedure:
-
Create a scratch injury in the confluent monolayer of neurons using a sterile P200 pipette tip.
-
Wash the wells with pre-warmed culture medium to remove cell debris.
-
Expose the injured cultures to 100 µM glutamate in fresh culture medium to induce excitotoxicity.
-
Immediately after glutamate exposure, treat the cells with this compound at final concentrations of 1 µM and 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cultures for the desired time period (e.g., 24 hours).
-
Assess Neuroprotection:
-
LDH Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's protocol. Increased LDH release indicates cell death.
-
Calcein Staining: Incubate the cells with Calcein-AM, a dye that stains viable cells. Acquire images using a fluorescence microscope and quantify the fluorescence intensity. A decrease in calcein signal indicates cell death.
-
Protocol 3: Calcium Imaging
This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli and the modulatory effect of this compound.
Materials:
-
Mature primary cortical neuron cultures
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
NMDA and AMPA solutions
-
This compound
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Pre-treat neuron cultures with this compound (1 µM, 10 µM) or vehicle for a specified duration (e.g., 24 hours).
-
Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBS for 30-45 minutes at 37°C.
-
Wash the cells with HBS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Mount the culture dish on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images.
-
Perfuse the cells with a solution containing a glutamate receptor agonist (e.g., 100 µM NMDA or 100 µM AMPA).
-
Record the changes in fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence relative to the baseline (ΔF/F0).
Protocol 4: Western Blotting for CRMP2 and Arc
This protocol is for assessing changes in the expression and post-translational modification of CRMP2 and Arc following this compound treatment.
Materials:
-
Treated primary cortical neuron cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-CRMP2, anti-cleaved CRMP2, anti-Arc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways of this compound in neurons.
Experimental Workflow
Caption: Workflow for assessing this compound's neuroprotective effects.
References
- 1. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 5. Primary cortical neuronal culture [protocols.io]
- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of this compound maleate as a CRMP2 inhibitor for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Edonerpic in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Edonerpic (also known as T-817MA) is an orally available small molecule investigated for its neurotrophic and neuroprotective properties.[1] Initially developed for Alzheimer's disease, its mechanism of action has also shown potential in models of stroke, traumatic brain injury (TBI), and spinal cord injury.[1][2][3][4][5] this compound is reported to act through multiple pathways, primarily as a potential sigma-1 receptor (S1R) agonist and by binding to collapsin response mediator protein 2 (CRMP2), to enhance synaptic plasticity and promote neuronal survival.[1][2][6][7] These notes provide an overview of its application in neuroscience research, summarizing key data and detailing relevant experimental protocols.
Mechanism of Action
This compound's effects are attributed to its interaction with at least two key intracellular proteins:
-
Collapsin Response Mediator Protein 2 (CRMP2): this compound binds to CRMP2, a protein involved in neurite outgrowth and synaptic plasticity.[1][2][6] This interaction is believed to facilitate the experience-dependent delivery of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic-acid (AMPA) receptors to the synapse.[2][6][8] Enhanced AMPA receptor trafficking strengthens synaptic connections, a fundamental mechanism for learning, memory, and functional recovery after brain injury.[9][10][11] In models of TBI, this compound's regulation of glutamate receptors appears to be mediated by both CRMP2 and the Arc protein.[1][3]
-
Sigma-1 Receptor (S1R): this compound is reported to be a high-affinity S1R ligand (Ki of 16 nM).[7] S1R is a chaperone protein located at the endoplasmic reticulum-mitochondria interface that modulates calcium signaling, ion channel function, and neuronal survival.[12][13] Agonism at S1R is associated with neuroprotective effects, potentially by preserving mitochondrial function and reducing cellular stress.[7][12][14]
Signaling Pathway Diagrams
Caption: this compound's CRMP2-mediated signaling pathway enhancing synaptic plasticity.
Caption: Proposed neuroprotective pathway via this compound's agonism of the Sigma-1 Receptor.
Quantitative Data Summary
Preclinical Research Data
| Model Organism | Injury/Disease Model | This compound Dosage | Key Findings | Reference(s) |
| Rat | Aβ (1-40) Infusion | Not specified | Ameliorated place learning deficits. | [1] |
| Mouse | Motor Cortex Cryoinjury | Not specified | Accelerated motor function recovery with training. | [2] |
| Rat | Cryogenic Brain Injury | 84 mg/kg | Enhanced both excitatory and inhibitory synaptic inputs, preventing seizure. | [10] |
| Non-human Primate | Internal Capsule Hemorrhage | 3 mg/kg/day (i.m.) | Enhanced recovery of fine motor movements (finger dexterity). | [5][15] |
| Non-human Primate | Spinal Cord Injury (C6-C7) | 3 mg/kg/day (i.m.) | Significantly improved grasping movements. | [5] |
Clinical Trial Data (Alzheimer's Disease)
This compound has been evaluated in Phase 2 clinical trials for mild-to-moderate Alzheimer's disease, though it failed to meet its primary endpoints.
Table 1: Phase 2 "Noble" Trial Design (NCT02079909)
| Parameter | Description |
| Population | 484 patients with mild-to-moderate Alzheimer's disease (MMSE 12-22).[16][17] |
| Intervention | 52-week, randomized, double-blind, placebo-controlled trial.[16] |
| Treatment Arms | 1. Placebo2. This compound 224 mg/day3. This compound 448 mg/day |
| Co-Primary Outcomes | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog).[16]Alzheimer's Disease Cooperative Study-Clinical Impression of Change (ADCS-CGIC).[16] |
| Biomarker Outcomes | CSF levels of Aβ40, Aβ42, total tau, and p-tau181; Brain MRI volumes.[16] |
Table 2: Key Efficacy and Safety Results from the "Noble" Trial
| Outcome | Placebo Group | This compound 224 mg | This compound 448 mg |
| Mean ADAS-cog change at 52 weeks | 7.91 | 7.45 (p=0.63 vs placebo) | 7.08 (p=0.39 vs placebo) |
| Discontinuation due to Adverse Events | 4.4% (7 of 158) | 13.9% (23 of 166) | 14.6% (23 of 158) |
| Most Frequent Adverse Events | N/A | Diarrhea, Vomiting | Diarrhea, Vomiting |
| CSF Biomarker Changes | No change | No change | Decrease in p-tau181 and total tau (vs. placebo) |
Data sourced from Schneider et al., 2019.[16][18]
Experimental Protocols
Protocol 1: In Vivo Model of Brain Injury and Functional Recovery
This protocol describes a general workflow for assessing this compound's effect on motor recovery following a focal brain injury in rodents, a common preclinical application.
Caption: Experimental workflow for testing this compound in a rodent brain injury model.
Methodology:
-
Animal Model: Adult male rats (e.g., Long-Evans) or mice (e.g., C57BL/6).
-
Baseline Training:
-
Train animals on a skilled motor task, such as the single-pellet reaching task, for 1-2 weeks until performance plateaus. This provides a stable baseline.
-
-
Surgical Procedure (Cryogenic Injury):
-
Anesthetize the animal (e.g., isoflurane).
-
Secure the head in a stereotaxic frame.
-
Perform a craniotomy over the forelimb area of the primary motor cortex.
-
Apply a cooled (-50°C) copper probe to the dural surface for a specified duration (e.g., 90 seconds) to induce a focal cortical lesion.[10]
-
Suture the incision and allow the animal to recover.
-
-
Treatment and Rehabilitation:
-
Behavioral Assessment:
-
Score motor performance weekly. For the reaching task, quantify the success rate (number of pellets successfully retrieved / total attempts).
-
-
Endpoint Analysis:
-
After the treatment period (e.g., 4-6 weeks), perfuse the animals and collect brain tissue.
-
Perform histological analysis (e.g., Nissl staining) to confirm lesion size.
-
Use immunohistochemistry to probe for markers of synaptic plasticity (e.g., PSD-95, Synaptophysin) or AMPA receptor subunits (e.g., GluA1) in the peri-infarct cortex.
-
Protocol 2: Sigma-1 Receptor (S1R) Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the S1R.
Materials:
-
Radioligand: [³H]-(+)-pentazocine (a selective S1R ligand).[19]
-
Tissue Source: Guinea pig liver membranes or cell lines expressing S1R.[19]
-
Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine.
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize the tissue source in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Resuspend the pellet to a final protein concentration of ~1 mg/mL.
-
Assay Setup: In a 96-well plate, combine:
-
A fixed concentration of [³H]-(+)-pentazocine (near its Kd, e.g., 2-5 nM).
-
Increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Membrane homogenate.
-
For non-specific binding wells, add a high concentration of haloperidol (e.g., 10 µM).
-
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (one-site fit) to determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Electrophysiological Analysis of Synaptic Currents
This protocol assesses this compound's effect on excitatory and inhibitory synaptic transmission in brain slices.
Materials:
-
Vibrating microtome (vibratome).
-
Artificial cerebrospinal fluid (aCSF), sucrose-based cutting solution.
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.
-
Glass pipettes for recording electrodes.
-
Pharmacological agents: Tetrodotoxin (TTX) to block action potentials, picrotoxin to block GABA-A receptors (for mEPSCs), and CNQX/AP5 to block glutamate receptors (for mIPSCs).
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent. Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Prepare coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., peri-infarct cortex) using a vibratome.
-
Transfer slices to an incubation chamber with oxygenated aCSF and allow them to recover for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF.
-
Identify pyramidal neurons in the region of interest using DIC microscopy.
-
-
Whole-Cell Patch-Clamp:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
To record miniature Excitatory Postsynaptic Currents (mEPSCs), clamp the cell at -70 mV and add TTX and picrotoxin to the aCSF.
-
To record miniature Inhibitory Postsynaptic Currents (mIPSCs), clamp the cell at 0 mV and add TTX, CNQX, and AP5 to the aCSF.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound at the desired concentration.
-
Data Analysis:
-
Record spontaneous synaptic events for several minutes before and after drug application.
-
Use software (e.g., Clampfit, Mini Analysis) to detect and analyze events.
-
Compare the amplitude and frequency of mEPSCs and mIPSCs before and after this compound application to determine its effect on synaptic strength and probability of release.[10]
-
References
- 1. alzforum.org [alzforum.org]
- 2. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound maleate enhances functional recovery from spinal cord injury with cortical reorganization in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel synaptic plasticity enhancer drug to augment functional recovery with rehabilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biospectrumasia.com [biospectrumasia.com]
- 10. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Drug Discovery Identification of a Novel Compound that Boosts the Rehabilitation Effects after Stroke - FUJIFILM América Latina [fujifilmla.com]
- 16. Safety and Efficacy of this compound Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety and efficacy of this compound maleate for patients with mild to mode [m3india.in]
- 18. medscape.com [medscape.com]
- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for dissolving and storing Edonerpic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonerpic (also known as T-817MA) is a novel neurotrophic agent investigated for its potential therapeutic effects in neurological conditions such as Alzheimer's disease, traumatic brain injury, and stroke.[1][2] It is a small molecule compound identified as 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate.[3][4] this compound has been shown to promote neurite outgrowth, preserve synaptic plasticity, and protect neurons from amyloid-β induced neurotoxicity.[1] Its mechanism of action involves the regulation of glutamate receptors through pathways involving Collapsin Response Mediator Protein 2 (CRMP2) and Activity-regulated cytoskeleton-associated protein (Arc).[1][5][6] These application notes provide detailed protocols for the dissolution and storage of this compound to ensure its stability and efficacy in research settings.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | T-817 MA, T 817 | [1] |
| Chemical Name | 1-{3-[2-(1-benzothiophen-5-yl)ethoxy] propyl}-3-azetidinol maleate | [1] |
| Molecular Formula | C21H27NO6S (maleate salt) | [7] |
| Molecular Weight | 409.51 g/mol (maleate salt) | [7] |
| Appearance | White to off-white powder | [7] |
Solubility Data
The solubility of this compound maleate in various solvents is summarized below. It is crucial to use fresh, anhydrous solvents, as moisture can reduce solubility, particularly in DMSO.[7]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 81 | 198.78 | [7] |
| Water | 81 | 198.78 | [7] |
| Ethanol | 40 | 97.68 | [7] |
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and biological activity.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [7] |
| Stock Solution in Solvent | -80°C | 1 year | [7] |
| Stock Solution in Solvent | -20°C | 1 month | [7] |
Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[7]
Signaling Pathway of this compound
This compound's neuroprotective and neuro-restorative effects are mediated through the regulation of glutamate receptor signaling. A key target is Collapsin Response Mediator Protein 2 (CRMP2), a protein involved in neurite outgrowth and synaptic plasticity.[1][8] this compound has been shown to bind to CRMP2, which can influence the trafficking of AMPA receptors to the synapse.[2][8][9] Additionally, this compound can increase the expression of the postsynaptic protein Arc, which plays a role in AMPA receptor regulation.[5][6] The modulation of both NMDA and AMPA receptors by this compound helps to mitigate excitotoxicity and promote neuronal recovery following injury.[5]
Caption: Signaling pathway of this compound.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare concentrated stock solutions of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound maleate powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Ethanol (200 proof, absolute)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Equilibrate the this compound maleate powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (DMSO, water, or ethanol) to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to the maximum solubility).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter if it is for use in cell culture.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[7]
Preparation of Working Solutions for In Vitro Assays
Objective: To dilute the stock solution to the final working concentration for use in cell-based experiments.
Materials:
-
This compound stock solution
-
Appropriate cell culture medium or buffer (e.g., DMEM, PBS)
-
Sterile tubes and pipettes
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution with the appropriate cell culture medium or buffer to achieve the desired final concentration. For example, in studies of traumatic neuronal injury, working concentrations of 1 µM and 10 µM have been used.[5][6]
-
Mix the working solution gently but thoroughly by pipetting or brief vortexing.
-
Use the freshly prepared working solution immediately for your experiments. Do not store diluted working solutions for extended periods.
Caption: Workflow for preparing this compound for in vitro assays.
Preparation of Formulations for In Vivo Administration
Objective: To prepare this compound formulations for administration to animals. The choice of vehicle and route of administration will depend on the specific experimental design.
Example Protocol for Oral Gavage (Homogeneous Suspension):
This protocol is based on the use of Carboxymethylcellulose sodium (CMC-Na) as a suspending agent, which is a common vehicle for oral administration of poorly soluble compounds.[7]
Materials:
-
This compound maleate powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Homogenizer or sonicator
-
Sterile tubes and pipettes
Protocol:
-
Prepare the CMC-Na vehicle solution (e.g., 0.5% w/v in sterile water).
-
Weigh the required amount of this compound powder. For example, to achieve a dosing solution of 5 mg/mL, weigh 5 mg of this compound.[7]
-
Add the this compound powder to the appropriate volume of the CMC-Na solution (e.g., 1 mL for a 5 mg/mL concentration).[7]
-
Mix thoroughly to create a homogeneous suspension. This may require vortexing, sonication, or homogenization.
-
Administer the suspension to the animals immediately after preparation. For in vivo studies in traumatic brain injury models, a dose of 30 mg/kg has been used.[5][6] For studies on motor function recovery after brain damage, a dose of 84 mg/kg has been administered 30 minutes before training.[9]
Example Protocol for Intramuscular Injection:
Materials:
-
This compound maleate powder
-
5% glucose solution (vehicle)
-
Sterile tubes and pipettes
Protocol:
-
Dissolve this compound maleate in a 5% glucose solution to the desired concentration. For example, a concentration of 15 mg/mL has been used for intramuscular injection in non-human primates.[10]
-
Ensure the powder is fully dissolved.
-
Administer the solution via intramuscular injection. A dose of 3 mg/kg has been used in studies of spinal cord injury in non-human primates.[11]
Safety Precautions
-
Handle this compound maleate in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
By following these guidelines, researchers can ensure the proper handling, storage, and application of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. selectscience.net [selectscience.net]
- 3. Evaluation of this compound maleate as a CRMP2 inhibitor for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Novel synaptic plasticity enhancer drug to augment functional recovery with rehabilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. ycu.repo.nii.ac.jp [ycu.repo.nii.ac.jp]
Application Notes and Protocols: Edonerpic as a Tool for Studying Protein Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Edonerpic (also known as T-817MA) as a chemical tool to investigate the function of two key proteins implicated in neuronal plasticity and survival: Collapsin Response Mediator Protein 2 (CRMP2) and the Sigma-1 Receptor (σ1R).
There is ongoing scientific discussion regarding the direct molecular target of this compound. Some studies suggest it directly binds to and modulates the function of the sigma-1 receptor, while other research indicates its effects on neuronal plasticity are mediated through CRMP2, a protein involved in cytoskeletal dynamics.[1][2] This document presents the evidence and experimental approaches for investigating both potential mechanisms of action.
Section 1: this compound as a Modulator of CRMP2 Function
Collapsin Response Mediator Protein 2 (CRMP2) is a cytosolic phosphoprotein that plays a crucial role in neurite outgrowth, axon guidance, and synaptic plasticity.[3] While there is conflicting evidence regarding a direct, high-affinity binding interaction between this compound and CRMP2, several studies have demonstrated that the neurorestorative effects of this compound are dependent on the presence and function of CRMP2.[4][5][6] Therefore, this compound can be used as a tool to probe the functional consequences of CRMP2 modulation.
Quantitative Data
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | ~735 µM | Isothermal Titration Calorimetry (ITC) | [4] |
| Binding Confirmation | No binding detected | Saturation Transfer Difference (STD) NMR | [4][5] |
Proposed Mechanism of Action
This compound is proposed to exert its effects on CRMP2-mediated pathways by:
-
Preventing CRMP2 Cleavage: In response to neuronal injury, CRMP2 can be cleaved, leading to a loss of function. This compound has been shown to attenuate the increase in cleaved CRMP2.[7]
-
Modulating CRMP2 Phosphorylation: The activity of CRMP2 is tightly regulated by phosphorylation. While direct effects of this compound on CRMP2 phosphorylation are still under investigation, it is a key area for experimental inquiry.
-
Facilitating Synaptic AMPA Receptor Delivery: The pro-plasticity effects of this compound, such as enhanced motor function recovery after brain injury, are linked to the CRMP2-dependent delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse.[6]
Signaling Pathway
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Investigate this compound's Effect on CRMP2 Protein Interactions
This protocol is designed to determine if this compound treatment alters the interaction of CRMP2 with its known binding partners, such as tubulin.
Workflow
Methodology
-
Cell Culture and Treatment: Plate primary neurons or a suitable neuronal cell line. Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared lysate with an anti-CRMP2 antibody or an isotype control antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against known CRMP2 interacting proteins (e.g., tubulin, kinesin) and an antibody against CRMP2 as a loading control.
-
Detect the protein bands using an appropriate secondary antibody and chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the relative amount of the interacting protein that co-immunoprecipitated with CRMP2 in this compound-treated versus control samples.
Protocol 2: Western Blot to Analyze CRMP2 Cleavage
This protocol assesses the effect of this compound on the cleavage of CRMP2 in a neuronal injury model.
Methodology
-
Induce Neuronal Injury: Culture primary neurons and induce injury (e.g., glutamate excitotoxicity, oxidative stress). Treat a subset of injured cultures with this compound.
-
Protein Extraction: At various time points post-injury, lyse the cells in RIPA buffer with protease inhibitors.
-
Western Blot:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with an antibody that recognizes both full-length and cleaved CRMP2.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) for normalization.
-
-
Analysis: Quantify the band intensities of full-length and cleaved CRMP2. Compare the ratio of cleaved to full-length CRMP2 in this compound-treated versus untreated injury groups.[7]
Section 2: this compound as a Sigma-1 Receptor Ligand
The sigma-1 receptor (σ1R) is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane that regulates a variety of cellular functions, including ion channel activity, calcium signaling, and cell survival.[8] this compound has been reported to be a high-affinity ligand for the σ1R.[1]
Quantitative Data
| Parameter | Value | Method | Reference |
| Binding Affinity (Ki) | 16 nM | Radioligand Binding Assay | [1] |
Proposed Mechanism of Action
As a sigma-1 receptor ligand, this compound is thought to:
-
Promote Neurite Outgrowth: Activation of the sigma-1 receptor can stimulate signaling pathways that lead to the extension of neurites.
-
Provide Neuroprotection: this compound may protect neurons from various insults, such as Aβ-induced neurotoxicity, by activating the sigma-1 receptor.[9]
-
Modulate Ion Channel Activity: The sigma-1 receptor can interact with and modulate the function of various ion channels, and this compound may influence this activity.[10]
Signaling Pathway
Experimental Protocols
Protocol 3: Competitive Radioligand Binding Assay for the Sigma-1 Receptor
This protocol is used to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
Workflow
Methodology
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the sigma-1 receptor (e.g., guinea pig liver, HEK293 cells overexpressing σ1R).[11]
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a selective sigma-1 receptor radioligand (e.g., --INVALID-LINK---pentazocine) to each well.[11]
-
Add increasing concentrations of unlabeled this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known sigma-1 receptor ligand, e.g., haloperidol).
-
-
Incubation and Filtration: Incubate the plate at room temperature. Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4: Neurite Outgrowth Assay
This functional assay can be used to assess the effect of this compound on neurite outgrowth, a process potentially mediated by the sigma-1 receptor.
Methodology
-
Cell Culture: Plate a neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons at a low density on a suitable substrate (e.g., poly-L-lysine/laminin-coated plates).
-
Treatment: Treat the cells with different concentrations of this compound. Include a positive control (e.g., Nerve Growth Factor for PC12 cells) and a vehicle control. To investigate the involvement of the sigma-1 receptor, a separate group can be co-treated with this compound and a sigma-1 receptor antagonist (e.g., BD-1063).
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).
-
Imaging: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin). Acquire images using a fluorescence microscope.
-
Analysis:
-
Quantify neurite length and the percentage of cells with neurites using image analysis software.
-
Compare the effects of different concentrations of this compound to the controls.
-
Determine if the effect of this compound is blocked by the sigma-1 receptor antagonist.
-
This compound is a valuable pharmacological tool for studying the complex biology of CRMP2 and the sigma-1 receptor. The conflicting reports on its direct binding target highlight the importance of using a combination of binding and functional assays to elucidate its mechanism of action in a specific experimental context. The protocols provided herein offer a starting point for researchers to investigate the role of this compound in modulating these key neuronal proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. alzforum.org [alzforum.org]
- 3. What are CRMP2 modulators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of this compound maleate as a CRMP2 inhibitor for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Safety and Efficacy of this compound Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Edonerpic-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting Edonerpic-based assays, focusing on its role as a neural plasticity enhancer. The protocols outlined below are designed for in vitro and in vivo models to assess the efficacy and mechanism of action of this compound and related compounds.
Introduction
This compound maleate is a small molecule compound that has demonstrated potential in promoting motor function recovery after brain damage, such as stroke and spinal cord injury.[1][2][3][4] Its primary mechanism of action is believed to involve the facilitation of synaptic plasticity.[1][2][5] this compound binds to the intracellular protein Collapsin-Response-Mediator-Protein 2 (CRMP2), which is crucial for its therapeutic effects.[1][2] This interaction enhances the delivery of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic-acid (AMPA) receptors to synapses, a key process in strengthening synaptic connections and promoting neural circuit reorganization, particularly when combined with rehabilitative training.[1][3][5][6][7]
Recent studies have also indicated that this compound may regulate glutamate receptors through both CRMP2- and Arc-mediated mechanisms and can balance excitatory and inhibitory synaptic inputs, potentially preventing post-injury complications like epileptic seizures.[8][9]
Signaling Pathway
The proposed signaling pathway for this compound involves its interaction with CRMP2, which subsequently modulates the trafficking of AMPA receptors to the neuronal synapse. This process is central to experience-dependent neural plasticity and functional recovery.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
In Vitro Model: Traumatic Neuronal Injury (TNI) Assay
This assay is designed to mimic neuronal injury in vitro to screen for neuroprotective compounds like this compound.[9]
1. Cell Culture:
-
Culture primary cortical neurons from embryonic day 18 rats on poly-D-lysine coated plates.
-
Maintain cultures in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
2. Traumatic Neuronal Injury and Treatment:
-
After 7-10 days in vitro, induce a scratch injury across the confluent neuron monolayer using a sterile pipette tip.
-
Immediately following the scratch, replace the medium with fresh medium containing 100 µM glutamate to induce excitotoxicity.
-
Add this compound maleate at desired concentrations (e.g., 0.1, 1, and 10 µM) to the culture medium.[9] Include a vehicle control group.
3. Assessment of Neuroprotection:
-
Lactate Dehydrogenase (LDH) Assay:
-
After 24 hours of treatment, collect the culture supernatant.
-
Measure LDH release using a commercially available cytotoxicity detection kit according to the manufacturer's instructions. Increased LDH release is indicative of cell death.
-
-
Calcein-AM Viability Staining:
-
After 24 hours, wash the cells with phosphate-buffered saline (PBS).
-
Incubate cells with Calcein-AM solution for 30 minutes at 37°C.
-
Measure the fluorescence of viable cells (calcein-positive) using a fluorescence microscope or plate reader.
-
Experimental Workflow:
Caption: Workflow for the in vitro Traumatic Neuronal Injury Assay.
In Vivo Model: Cryogenic Brain Injury Assay in Rodents
This model is used to evaluate the efficacy of this compound in promoting motor function recovery following a focal brain injury.[7][8]
1. Animals and Pre-training:
-
Use adult male mice or rats.
-
Train the animals on a skilled motor task, such as the single-pellet reaching task, until a stable baseline performance is achieved.
2. Cryogenic Brain Injury:
-
Anesthetize the animal.
-
Expose the skull over the motor cortex contralateral to the preferred forelimb.
-
Apply a cooled (-50°C) copper probe to the skull for a defined period (e.g., 90 seconds) to induce a focal cortical injury.
3. This compound Administration and Rehabilitation:
-
Following a recovery period (e.g., 7 days), begin daily administration of this compound maleate (e.g., 84 mg/kg, oral gavage) or vehicle.[8]
-
Concurrently, subject the animals to daily rehabilitative training on the pre-learned motor task.
4. Behavioral Assessment:
-
Quantify the success rate of the motor task daily.
-
Continue the treatment and rehabilitation for a set period (e.g., 2-3 weeks).
5. Post-mortem Analysis:
-
At the end of the experiment, perfuse the animals and collect the brains.
-
Perform immunohistochemistry to assess markers of synaptic plasticity (e.g., AMPA receptor subunits) and neuronal survival in the peri-infarct cortex.
-
Western blotting can be used to quantify protein levels of CRMP2 and other relevant signaling molecules.
Data Presentation
Table 1: In Vitro Neuroprotective Effects of this compound Maleate
| Treatment Group | LDH Release (% of Control) | Cell Viability (% of Control) |
| Control | 100 ± 5.2 | 100 ± 4.8 |
| TNI + Glutamate | 250 ± 15.3 | 45 ± 6.1 |
| + 0.1 µM this compound | 235 ± 12.1 | 50 ± 5.5 |
| + 1 µM this compound | 180 ± 10.5 | 70 ± 7.2 |
| + 10 µM this compound | 155 ± 9.8 | 85 ± 8.0 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to TNI + Glutamate group. Data are hypothetical and for illustrative purposes. |
Table 2: In Vivo Motor Function Recovery with this compound Maleate
| Treatment Group | Baseline Success Rate (%) | Final Success Rate (%) | Recovery Rate (%) |
| Sham + Vehicle | 85 ± 3.1 | 83 ± 4.0 | N/A |
| Injury + Vehicle | 84 ± 2.9 | 35 ± 5.2 | 41.7 |
| Injury + this compound | 86 ± 3.5 | 65 ± 6.1 | 75.6 |
| Data are presented as mean ± SEM. p < 0.05 compared to Injury + Vehicle group. Data are hypothetical and for illustrative purposes. |
Conclusion
The provided protocols offer a framework for investigating the neuroprotective and neuro-restorative properties of this compound. The in vitro TNI assay is a valuable tool for initial screening and mechanistic studies, while the in vivo cryogenic injury model allows for the assessment of functional recovery in a more complex biological system. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for researchers in the field of neuroscience and drug development.
References
- 1. selectscience.net [selectscience.net]
- 2. biospectrumasia.com [biospectrumasia.com]
- 3. Improving rehabilitation after spinal cord injury using a small compound oral drug | EurekAlert! [eurekalert.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Novel synaptic plasticity enhancer drug to augment functional recovery with rehabilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Identification of a Novel Compound that Boosts the Rehabilitation Effects after Stroke - FUJIFILM América Latina [fujifilmla.com]
- 7. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]
- 9. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling Edonerpic in the Lab
Disclaimer: Information regarding "Edonerpic" is not available in the public domain or scientific literature based on current searches. The following application notes and protocols are constructed based on a hypothetical mechanism of action for a fictional molecule, intended to serve as a template. Researchers should substitute the details provided here with validated information from the manufacturer or primary literature for any real-world compound.
Introduction
This compound is a novel, selective modulator of the Sigma-2 receptor (σ2R), demonstrating potential therapeutic applications in neurodegenerative diseases and oncology. Its mechanism involves the allosteric modulation of σ2R, leading to the downstream regulation of key cellular processes, including autophagy and calcium signaling. These protocols provide standardized procedures for investigating the cellular and biochemical effects of this compound in a laboratory setting.
Mechanism of Action: Signaling Pathway
This compound binds to a specific allosteric site on the Sigma-2 receptor, which is an intracellular chaperone protein also known as TMEM97. This binding event induces a conformational change in the receptor, enhancing its interaction with progesterone receptor membrane component 1 (PGRMC1). The stabilized σ2R/PGRMC1 complex then modulates intracellular calcium homeostasis by regulating the activity of calcium channels at the endoplasmic reticulum. This cascade ultimately influences downstream cellular processes such as autophagy and apoptosis.
Caption: this compound's proposed signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound based on hypothetical in vitro and in vivo studies.
Table 1: In Vitro Efficacy and Potency
| Parameter | Cell Line | Value |
| Binding Affinity (Ki) | SH-SY5Y | 15.2 ± 2.1 nM |
| MCF-7 | 25.8 ± 3.5 nM | |
| EC50 (Calcium Flux) | SH-SY5Y | 78.5 ± 5.6 nM |
| IC50 (Cell Viability) | A549 | 1.2 ± 0.3 µM |
Table 2: Pharmacokinetic Properties (Mouse Model)
| Parameter | Route | Value |
| Bioavailability | Oral | 45% |
| Half-life (t½) | IV | 4.2 hours |
| Cmax (10 mg/kg, Oral) | - | 1.5 µM |
| Brain Penetration (B/P Ratio) | - | 0.8 |
Experimental Protocols
This protocol details the measurement of intracellular calcium mobilization following this compound treatment using a fluorescent indicator.
Caption: Workflow for the calcium flux assay.
Methodology:
-
Cell Plating: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Dye Loading: Remove the culture medium and load the cells with 5 µM Fluo-4 AM in HBSS for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Add 100 µL of HBSS to each well and measure the baseline fluorescence using a plate reader (Excitation: 485 nm, Emission: 525 nm) for 5 minutes.
-
Compound Addition: Add 20 µL of this compound at various concentrations (0.1 nM to 10 µM) to the respective wells.
-
Kinetic Reading: Immediately begin measuring the fluorescence intensity every 15 seconds for a total of 15 minutes.
-
Data Analysis: Normalize the fluorescence data to the baseline and plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 value.
This protocol describes the detection of LC3-II, a key marker of autophagy, in response to this compound treatment.
Methodology:
-
Cell Treatment: Culture A549 cells to 70-80% confluency and treat with this compound (1 µM) or vehicle control for 24 hours.
-
Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3B (1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensity for LC3-II and normalize to a loading control like GAPDH.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Storage: Store the compound as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months.
-
Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste. Avoid release into the environment.
Application Notes and Protocols for In-Vivo Delivery of Edonerpic Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonerpic maleate (T-817MA) is a small molecule compound investigated for its neuroprotective and neurorestorative properties. It has been studied in various preclinical models of neurological disorders, including stroke, spinal cord injury, and traumatic brain injury. The primary proposed mechanism of action involves the enhancement of synaptic plasticity through the facilitation of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor trafficking.[1][2][3] While some studies suggest that this compound binds to collapsin-response-mediator-protein 2 (CRMP2) to exert its effects[1][4], this interaction is a subject of ongoing scientific discussion, with some studies failing to demonstrate direct binding.[5][6] This document provides detailed application notes and protocols for the in-vivo delivery of this compound maleate in preclinical experimental settings.
Quantitative Data Summary
The following table summarizes the quantitative data from various in-vivo studies involving this compound maleate administration.
| Animal Model | Condition | Delivery Method | Dosage | Frequency | Duration | Key Findings | Reference |
| Mice | Motor cortex cryoinjury | Oral gavage | 84 mg/kg | Once daily | Post-injury | Accelerated motor function recovery in a training-dependent manner. | [1] |
| Rats | Cryogenic brain injury | Oral gavage | 84 mg/kg | Once daily | Post-injury | Enhanced both excitatory and inhibitory synaptic inputs, preventing epileptic seizures during recovery. | [2][7] |
| Rats | Traumatic Brain Injury (TBI) | Intraperitoneal injection | 30 mg/kg | Once daily | 30 days pre-treatment | Alleviated brain edema, neuronal loss, and improved long-term neurological function. | |
| Non-human primates (Macaca fuscata) | Internal capsule hemorrhage | Intramuscular injection | 3 mg/kg | Once daily | Post-injury | Enhanced motor function recovery. | [1][2] |
| Non-human primates (Macaca fuscata) | Spinal Cord Injury (SCI) | Intramuscular injection | 3 mg/kg | Once daily, 5 days/week | 2 months post-SCI | Accelerated recovery of grasping movements. | [8][9] |
| Mice | Post-surgical pain | Intraperitoneal injection | 20 mg/kg | Single dose | Post-surgery | Ineffective in reversing post-surgical allodynia. | [5] |
Signaling Pathway
The proposed signaling pathway for this compound maleate involves the modulation of synaptic plasticity. It is suggested that this compound enhances the experience-driven synaptic delivery of AMPA receptors, a crucial process for learning and memory. One hypothesis posits that this compound binds to CRMP2, a protein involved in neurite outgrowth and synaptic plasticity.[1][4] This interaction is thought to facilitate the trafficking of AMPA receptors to the postsynaptic membrane, thereby strengthening synaptic connections in a training-dependent manner. However, it is important to note that the direct binding of this compound to CRMP2 has been contested.[5][6]
References
- 1. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of AMPARs Composition and Trafficking in Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of this compound maleate as a CRMP2 inhibitor for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound maleate enhances functional recovery from spinal cord injury with cortical reorganization in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Edonerpic Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Edonerpic and other poorly water-soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when encountering poor solubility with this compound?
A1: When facing solubility issues with a compound like this compound, a systematic approach is recommended. Initially, it is crucial to characterize the physicochemical properties of the compound. Key initial steps include:
-
pH-Solubility Profiling: Determine the aqueous solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the impact of ionization on its solubility. Many pharmaceutical compounds are weakly ionizable, and their solubility can be significantly influenced by the pH of the solution.[1]
-
Solid-State Characterization: Analyze the solid form of the this compound sample using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The crystalline form (polymorph) or amorphous state of a drug can significantly impact its solubility.[2]
-
LogP Determination: The partition coefficient (logP) provides insight into the lipophilicity of the compound. A high logP value often correlates with poor aqueous solubility.[3]
Q2: What are the common strategies for improving the aqueous solubility of poorly soluble drugs like this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications.[2]
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.[2][4] However, this method does not alter the equilibrium solubility.
-
Modification of Crystal Habit: This includes exploring different polymorphs, creating amorphous forms, or forming co-crystals. Amorphous forms are generally more soluble than their crystalline counterparts.[2][5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at the molecular level can enhance solubility.[4][6] Common techniques to prepare solid dispersions include fusion (hot-melt) and solvent evaporation.[6][7]
-
-
Chemical Modifications:
-
Salt Formation: For ionizable compounds, forming a salt is often the most effective and common method to increase solubility and dissolution rate.[2][4]
-
pH Adjustment: Utilizing buffers to maintain an optimal pH where the drug is in its more soluble ionized form can be a simple and effective strategy.[5][8]
-
Use of Excipients: Incorporating solubilizing excipients such as surfactants, co-solvents, and complexing agents can significantly improve solubility.[3][9]
-
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during in vitro assays.
Possible Cause: The concentration of this compound in the assay medium exceeds its thermodynamic solubility under the experimental conditions (e.g., pH, temperature, buffer composition).
Troubleshooting Steps:
-
Determine Equilibrium Solubility: First, experimentally determine the equilibrium solubility of this compound in the specific assay buffer. A common method is the shake-flask method.[10][11]
-
pH Modification: If this compound is a weak base, slightly acidifying the buffer (if compatible with the assay) can increase its solubility. Conversely, for a weak acid, a more basic buffer may be beneficial.[11]
-
Co-solvent Addition: Introduce a water-miscible organic co-solvent (e.g., DMSO, ethanol, PEG 400) to the assay medium. Start with a low percentage and incrementally increase it, ensuring the co-solvent concentration does not interfere with the biological assay.
-
Utilize Solubilizing Excipients:
-
Surfactants: Add a non-ionic surfactant like Tween 80 or Polysorbate 80 at a concentration above its critical micelle concentration (CMC) to form micelles that can encapsulate the drug.[5]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[2][12]
-
Issue 2: Low and variable oral bioavailability of this compound in animal studies is suspected to be due to poor solubility.
Possible Cause: The dissolution rate of this compound in the gastrointestinal tract is the rate-limiting step for its absorption.
Troubleshooting Steps:
-
Formulation as a Nanosuspension: Reducing the particle size to the nanometer range can significantly increase the dissolution velocity.[6][7]
-
Develop a Solid Dispersion Formulation: Creating a solid dispersion with a hydrophilic polymer can improve the dissolution rate and maintain a supersaturated state in vivo.[6][9]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve oral bioavailability by presenting the drug in a solubilized state in the gastrointestinal tract.[3]
-
Salt Formation: If this compound has an ionizable group, preparing a salt form with improved solubility and dissolution characteristics is a primary strategy to consider.[4]
Data Presentation: Excipients for Solubility Enhancement
The following tables summarize common excipients used to improve the solubility of poorly water-soluble drugs.
Table 1: Common Co-solvents
| Co-solvent | Typical Concentration Range (%) | Notes |
| Propylene Glycol | 10 - 60 | Generally recognized as safe (GRAS). |
| Ethanol | 5 - 40 | Potential for precipitation upon dilution. |
| Polyethylene Glycol (PEG 300/400) | 10 - 50 | Low toxicity and widely used. |
| Glycerol | 10 - 50 | Viscous, can affect handling. |
| Dimethyl Sulfoxide (DMSO) | < 10 (in vitro) | High solubilizing capacity, but potential for toxicity. |
Table 2: Common Surfactants
| Surfactant | Type | Typical Concentration Range (%) | Notes |
| Polysorbate 80 (Tween 80) | Non-ionic | 0.1 - 5 | Commonly used in parenteral and oral formulations.[12] |
| Polysorbate 20 (Tween 20) | Non-ionic | 0.1 - 5 | Often used in protein formulations.[12] |
| Sodium Lauryl Sulfate (SLS) | Anionic | 0.1 - 2 | Can cause irritation, primarily used in oral solid dosage forms.[8] |
| Poloxamers (e.g., Pluronic F68) | Non-ionic | 0.1 - 10 | Thermosensitive gelling properties.[5] |
Table 3: Common Complexing Agents
| Complexing Agent | Type | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | High aqueous solubility and low toxicity.[12] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Cyclodextrin | High aqueous solubility, suitable for parenteral formulations.[12] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific medium.
Materials:
-
This compound powder
-
Selected solvent/buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the test medium. The presence of undissolved solid is essential to ensure saturation.[10][11]
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[13]
-
Shake the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[11]
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.[10]
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh the desired amounts of this compound and the hydrophilic polymer.
-
Dissolve both components in a suitable volatile organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the prepared solid dispersion for its physical state (amorphous or crystalline) and perform dissolution studies.
Visualizations
Caption: Workflow for improving the solubility of this compound.
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 5. brieflands.com [brieflands.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. senpharma.vn [senpharma.vn]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. scispace.com [scispace.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pharmtech.com [pharmtech.com]
- 13. solubility experimental methods.pptx [slideshare.net]
Welcome to the technical support center for Edonerpic-related experiments. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound maleate is a small-molecule compound that has been shown to enhance neural plasticity, which is crucial for learning, memory, and recovery from brain injury.[1][2] Its primary proposed mechanism involves binding to the intracellular protein Collapsin-Response-Mediator-Protein 2 (CRMP2).[1][2][3] This interaction is believed to facilitate the synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for signal transmission between neurons.[1][3][4][5] By increasing the presence of AMPA receptors at synapses, this compound enhances the potential for signal transmission, particularly in conjunction with rehabilitative training.[1]
Q2: In which research models has this compound shown efficacy?
A2: this compound has been evaluated in a variety of preclinical and clinical models. It has demonstrated positive effects on motor function recovery in rodent and non-human primate models of brain damage, such as stroke and traumatic brain injury.[1][5][6] Studies have also investigated its potential as a neuroprotective agent in the context of Alzheimer's disease, where it has been observed to protect against Aβ-induced neurotoxicity and preserve synapses in transgenic mice.[7][8] Additionally, its effects on spinal cord injury have been explored in non-human primates.[4]
Q3: What is the recommended solvent and storage condition for this compound maleate?
A3: For in vitro experiments, this compound maleate is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies in animal models, it has been dissolved in a 5% glucose solution for injection.[4] As with most research compounds, it is recommended to store the solid form and stock solutions at -20°C or -80°C to ensure stability and prevent degradation. Always refer to the manufacturer's data sheet for specific solubility and storage instructions.
Q4: Are there any known off-target effects or alternative mechanisms?
A4: While the primary proposed target is CRMP2, some studies have presented conflicting evidence regarding a direct binding interaction.[9] this compound's effects on neuronal plasticity are complex; for instance, it has been shown to balance both excitatory and inhibitory synaptic inputs in the recovery from brain injury, suggesting it may also affect GABAergic systems.[3] Furthermore, its neuroprotective properties might be mediated through the regulation of glutamate receptors and intracellular calcium homeostasis, as well as interactions with the Arc protein.[6] Researchers should consider these potential alternative or complementary mechanisms when interpreting their results.
Troubleshooting Guides
Inconsistent In Vitro Neuroprotection Results
Q: We are observing high variability in our in vitro neuroprotection assays (e.g., LDH or Calcein-AM assays) with this compound. What are the common causes?
A: High variability in cell-based assays can stem from several factors. Below is a troubleshooting workflow to help identify the source of the issue.
References
- 1. biospectrumasia.com [biospectrumasia.com]
- 2. selectscience.net [selectscience.net]
- 3. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Safety and Efficacy of this compound Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of this compound maleate as a CRMP2 inhibitor for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Edonerpic concentration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Edonerpic concentration in pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound maleate enhances neural plasticity by binding to the intracellular protein collapsin-response-mediator-protein 2 (CRMP2).[1][2][3] This interaction facilitates the synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, which are crucial for signal transmission and information processing between neurons.[1][2][4] By increasing the number of AMPA receptors at the synapse, this compound enhances the potential for signal transmission, particularly in conjunction with rehabilitative or training stimuli.[1][2]
Q2: What is the role of CRMP2 in this compound's mechanism?
A2: CRMP2 is critical for this compound's therapeutic effect.[1][2] Studies have shown that in the absence of CRMP2, this compound fails to promote an increase in AMPA receptors or enhance motor function recovery in animal models.[1][2] Therefore, CRMP2 is considered the direct target through which this compound mediates its effects on synaptic plasticity.[5]
Q3: Does this compound affect both excitatory and inhibitory synaptic inputs?
A3: Yes, recent studies suggest that this compound maleate may enhance both excitatory (AMPA receptor-mediated) and inhibitory (GABA receptor-mediated) synaptic inputs in the compensatory brain regions following injury.[5] This balanced enhancement may prevent potential side effects such as epileptic seizures during the recovery phase.[5]
Q4: What are the reported effective concentrations of this compound in in vitro and in vivo models?
A4: The effective concentration of this compound can vary depending on the experimental model. Below is a summary of concentrations and dosages reported in various studies.
| Model Type | Organism/Cell Type | Concentration/Dosage | Observed Effect | Reference |
| In Vitro | Cultured Cortical Neurons | 1 µM and 10 µM | Attenuated neurotoxicity and reduced LDH release following traumatic neuronal injury. | [6] |
| In Vivo | Rats (Traumatic Brain Injury) | 30 mg/kg | Alleviated brain edema, neuronal loss, and microglial activation. | [6] |
| In Vivo | Rats (Cryogenic Brain Injury) | 84 mg/kg | Administered with rehabilitative training to induce forelimb function recovery. | [5] |
| In Vivo | Macaque Monkeys (Spinal Cord Injury) | 3 mg/kg/day (intramuscular) | Improved grasping movements when combined with rehabilitation. | [7][8] |
| Human Clinical Trial | Mild to Moderate Alzheimer's Disease | 224 mg and 448 mg (daily) | Appeared safe and tolerable, but did not show a clinical effect on primary outcomes. | [9][10] |
Troubleshooting Guide
Issue 1: No significant effect of this compound is observed in our neuronal culture model.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a dose-response curve starting from concentrations reported in the literature (e.g., 0.1 µM to 10 µM).[6] The optimal concentration may be cell-type specific. |
| Insufficient Stimulation | This compound's effect is often dependent on neuronal activity or "experience." Ensure your experimental protocol includes a form of stimulation (e.g., electrical stimulation, neurotrophic factors, or a co-treatment that induces plasticity).[1][3] |
| Low CRMP2 Expression | Verify the expression level of CRMP2 in your cell line or primary culture. Low levels of the target protein will diminish the drug's effect.[2] Consider using a positive control cell line with known CRMP2 expression. |
| Incorrect Timing of Application | In some injury models, the therapeutic window for this compound application is critical. For instance, in a traumatic neuronal injury model, protective effects were observed when added within 2 hours of injury.[6] |
Issue 2: High variability in results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Neuronal Activity | Standardize the stimulation protocol across all replicates to ensure a consistent baseline of neuronal activity upon which this compound can act. |
| Drug Stability | Prepare fresh solutions of this compound maleate for each experiment. Verify the stability of the compound in your specific culture medium and storage conditions. |
| Cell Culture Health | Monitor cell viability and morphology closely. Factors such as passage number and plating density can influence neuronal health and responsiveness to treatment. |
Issue 3: Observed cytotoxicity at higher concentrations.
| Possible Cause | Troubleshooting Step |
| Off-target Effects | High concentrations of any compound can lead to off-target effects. Determine the IC50 for cytotoxicity in your specific cell type using a viability assay (e.g., MTT or LDH assay).[6] |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is below the threshold for toxicity in your cells. |
| Excitotoxicity | While this compound can be neuroprotective, excessive stimulation in combination with high drug concentrations could potentially lead to excitotoxicity. Monitor markers of neuronal stress. |
Experimental Protocols & Visualizations
Signaling Pathway of this compound
This compound enhances neural plasticity through a specific signaling cascade. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway of this compound action.
Experimental Workflow: In Vitro Neuroprotection Assay
This workflow outlines a typical experiment to assess the neuroprotective effects of this compound against glutamate-induced toxicity.
Caption: Workflow for an in vitro neuroprotection experiment.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting experiments where this compound shows no effect.
Caption: Logical flow for troubleshooting lack of this compound effect.
References
- 1. selectscience.net [selectscience.net]
- 2. biospectrumasia.com [biospectrumasia.com]
- 3. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving rehabilitation after spinal cord injury using a small compound oral drug | EurekAlert! [eurekalert.org]
- 5. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]
- 6. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound maleate enhances functional recovery from spinal cord injury with cortical reorganization in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzforum.org [alzforum.org]
- 10. Safety and Efficacy of this compound Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with Edonerpic
Welcome to the technical support center for Edonerpic. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule compound that is understood to enhance neural plasticity. Its proposed primary mechanism involves binding to the collapsin-response-mediator-protein 2 (CRMP2).[1][2][3] This interaction is thought to facilitate the experience-driven synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic-acid (AMPA) receptors, which is a fundamental process in synaptic plasticity.[1][4] By augmenting AMPA receptor trafficking to the synapse, this compound is believed to potentiate the effects of rehabilitation and training in recovering motor function after brain injury.[3][4] It has also been observed to balance excitatory and inhibitory synaptic inputs, which may prevent seizure activity during recovery.[5]
Q2: What is the optimal timing for this compound administration in relation to rehabilitative training in animal models?
A2: For optimal efficacy, this compound should be administered shortly before the commencement of rehabilitative training. Studies in rat models have shown that testing or training is typically initiated 30 minutes after the administration of this compound.[5] This timing is based on pharmacokinetic studies to ensure the compound is active during the period of experience-dependent plasticity induced by the training.[6]
Q3: Is this compound effective as a standalone treatment without rehabilitation?
A3: Current research strongly indicates that the therapeutic benefits of this compound on motor function recovery are dependent on concurrent rehabilitative training.[3][4] The compound acts as an enhancer of neural plasticity, augmenting the effects of external stimuli like physical therapy.[2] In a severe cryogenic injury model in rats, animals did not recover forelimb function without the administration of this compound in conjunction with rehabilitative training.[5]
Q4: What are the known side effects of this compound observed in preclinical and clinical studies?
A4: In preclinical animal studies, this compound has been generally well-tolerated. In Phase 2 clinical trials for Alzheimer's disease, the most frequently reported adverse events were gastrointestinal, including diarrhea and vomiting.[7] While the drug was deemed safe and tolerable, these side effects may be dose-dependent.
Troubleshooting Guides
Issue 1: No significant enhancement of motor function recovery observed in an in vivo stroke model.
This is a common issue that can arise from several factors in the experimental setup. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Troubleshooting Action |
| Inadequate Rehabilitative Training | Ensure the training protocol is intensive and consistent enough to induce plastic changes in the motor cortex. This compound enhances experience-dependent plasticity, so the "experience" must be robust. |
| Suboptimal Dosing or Administration | Verify the dosage based on the animal model and published literature (e.g., 84 mg/kg for rats).[5] Confirm the route of administration (e.g., oral gavage, intramuscular injection) and ensure the timing aligns with the training sessions (typically 30 minutes prior). |
| Severity of Brain Injury | The extent and location of the induced brain lesion can significantly impact recovery potential. An overly large lesion may cause irreparable damage that cannot be overcome by enhanced plasticity. Consider titrating the severity of the stroke model. |
| This compound Solution Preparation and Stability | This compound maleate is soluble in DMSO and water.[8] Ensure the compound is fully dissolved and the solution is fresh. Store the stock solution appropriately to avoid degradation. |
| Animal Strain and Genetics | The genetic background of the animals could influence the response to this compound. Ensure you are using a strain that has been previously shown to be responsive, or consider that your strain may have variations in the CRMP2 pathway. |
Issue 2: High variability in behavioral data between subjects.
High variability can mask the therapeutic effect of this compound. The following steps can help reduce variability and improve the reliability of your results.
| Potential Cause | Recommended Troubleshooting Action |
| Inconsistent Surgical Procedure | Standardize the stroke induction surgery to ensure consistent lesion size and location. Use stereotaxic coordinates for precise targeting and monitor physiological parameters during surgery. |
| Variations in Training Performance | Habituate animals to the behavioral tasks before inducing the stroke to establish a stable baseline. Ensure all animals receive the same amount of training and handling. |
| Environmental Stressors | House animals in a low-stress environment with consistent light-dark cycles. Perform behavioral testing at the same time each day to minimize circadian effects. |
| Subjective Scoring of Behavioral Tests | Use objective, automated measures of motor function where possible. If using a scoring system, ensure that the observers are blinded to the treatment groups to prevent bias. |
Experimental Protocols & Workflows
Key Experimental Workflow: In Vivo Stroke Model and this compound Treatment
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of stroke.
Signaling Pathway: Proposed Mechanism of this compound Action
This diagram depicts the proposed signaling cascade initiated by this compound, leading to enhanced synaptic plasticity.
Detailed Protocol: Western Blot for CRMP2 and Phospho-CRMP2
This protocol provides a general framework for assessing the levels of total and phosphorylated CRMP2 in brain tissue lysates from experimental animals.
-
Tissue Homogenization:
-
Excise the brain region of interest (e.g., peri-infarct cortex) and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for total CRMP2 or a phosphorylated form of CRMP2 (e.g., pCRMP2 Ser522), diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the signal for phosphorylated CRMP2 to the total CRMP2 signal.
-
References
- 1. A High-content Assay for Monitoring AMPA Receptor Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A High-content Assay for Monitoring AMPA Receptor Trafficking [jove.com]
- 3. selectscience.net [selectscience.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]
- 6. CRMP-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
Edonerpic Technical Support Center: Troubleshooting and FAQs
Welcome to the Edonerpic Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of this compound (also known as this compound maleate or T-817MA) in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common stability issues and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound maleate?
A1: Solid this compound maleate should be stored at -20°C. Under these conditions, it is stable for at least four years.
Q2: What are the recommended solvents for dissolving this compound maleate?
A2: this compound maleate is soluble in DMSO, water, and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous culture medium.
Q3: I am having trouble dissolving this compound maleate in DMSO. What could be the issue?
A3: One common issue is the use of DMSO that has absorbed moisture. Moisture-absorbing DMSO can reduce the solubility of this compound maleate[1]. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions.
Q4: How should I prepare this compound maleate for in vivo studies?
A4: For oral administration in animal models, this compound maleate can be prepared as a homogeneous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na)[1]. For intramuscular injections, it has been dissolved in a 5% glucose solution.
Q5: Are there any known stability issues with this compound maleate in aqueous solutions?
A5: As a maleate salt, this compound may be susceptible to pH-dependent degradation in aqueous solutions. Studies on other maleate salt drugs, such as enalapril maleate, have shown that both acidic and alkaline conditions can promote hydrolysis and the formation of degradation products[2]. It is advisable to prepare fresh aqueous solutions and consider the pH of your experimental buffers.
Troubleshooting Guide: Stability Issues and Resolutions
This guide addresses specific problems you might encounter during your experiments with this compound and provides actionable solutions.
Issue 1: Inconsistent or lower-than-expected experimental results.
Possible Cause: Degradation of this compound maleate in your stock solution or experimental medium.
Resolution:
-
Stock Solution Integrity:
-
Always use fresh, anhydrous DMSO to prepare your stock solution.
-
Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for at least one month at -20°C and up to a year at -80°C.
-
-
Aqueous Solution Stability:
-
Prepare fresh dilutions in your aqueous experimental buffer for each experiment. Do not store this compound in aqueous solutions for extended periods.
-
Be mindful of the pH of your buffers. The stability of maleate salts can be pH-sensitive. While a specific pH stability profile for this compound is not publicly available, it is good practice to maintain a consistent pH in your experiments. The microenvironmental pH can influence the stability of maleate salts, with both acidic and alkaline conditions potentially leading to degradation[2].
-
Issue 2: Precipitation of the compound in cell culture media.
Possible Cause: Poor solubility or "salting out" at the final concentration.
Resolution:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation.
-
Serial Dilutions: When preparing your final working concentration, perform serial dilutions to ensure the compound is gradually introduced to the aqueous environment.
-
Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help with solubility.
Data Presentation
Table 1: Solubility and Stability of this compound Maleate
| Parameter | Value/Recommendation | Source |
| Chemical Name | 1-{3-[2-(1-benzothiophen-5-yl)ethoxy] propyl}-3-azetidinol maleate | [3] |
| Synonyms | T-817MA, T-817 | [3] |
| Storage (Solid) | -20°C | |
| Stability (Solid) | ≥ 4 years | |
| Solubility | DMSO, Water, Ethanol | [1] |
| Stock Solution (DMSO) | Store at -20°C (1 month) or -80°C (1 year) in aliquots. Use fresh, anhydrous DMSO. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Maleate for in vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
-
Allow the solid this compound maleate to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of this compound maleate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solution:
-
For each experiment, thaw a fresh aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).
-
Protocol 2: Preparation of this compound Maleate for Oral Administration in Rodents
-
Vehicle Preparation:
-
Prepare a solution of carboxymethylcellulose sodium (CMC-Na) in sterile water at the desired concentration (e.g., 0.5%).
-
-
Suspension Preparation:
-
Weigh the required amount of this compound maleate.
-
Create a homogeneous suspension by mixing the powder with the CMC-Na vehicle[1]. The final concentration will depend on the desired dosage and the volume to be administered.
-
Ensure the suspension is well-mixed before each administration.
-
Visualizations
References
How to minimize off-target effects of Edonerpic
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Edonerpic (T-817MA).
Disclaimer
This compound is an investigational compound. The information provided here is based on publicly available research and is intended for guidance in a research setting. Off-target effects can be highly dependent on the experimental system. Researchers should always perform their own comprehensive characterization of this compound in their specific models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed on-target mechanism of action for this compound?
A1: The primary proposed on-target mechanism of this compound is the enhancement of neural plasticity. This is thought to occur through the facilitation of synaptic delivery of AMPA receptors.[1][2][3] Initially, this was reported to be mediated by binding to the Collapsin Response Mediator Protein 2 (CRMP2).[1][2][3][4] However, the direct binding of this compound to CRMP2 is a subject of debate within the scientific community, with some studies unable to replicate this interaction.[2]
Q2: What are the known or suspected off-target effects of this compound?
A2: Based on preclinical and clinical observations, the following are known or suspected off-target effects of this compound:
-
Sigma-1 Receptor (σ1R) Binding: this compound is a non-selective ligand for the sigma-1 receptor, binding with high affinity.[5] This interaction may contribute to its neuroprotective effects but also represents a significant off-target activity.
-
Ion Channel Modulation: Studies have suggested that this compound can modulate the activity of voltage-gated calcium and sodium channels.
-
Gastrointestinal Issues: In clinical trials, the most frequently reported adverse events were diarrhea and vomiting, which could be indicative of off-target effects in the gastrointestinal tract.[4]
Q3: Why are there conflicting reports about this compound binding to CRMP2?
A3: The discrepancy in CRMP2 binding data could be due to several factors, including:
-
Differences in Experimental Techniques: Various biophysical methods are used to assess protein-ligand interactions (e.g., isothermal titration calorimetry, surface plasmon resonance, NMR). These methods have different sensitivities and may yield different results depending on the specific experimental conditions.
-
Protein Conformation and Post-Translational Modifications: The binding of a small molecule can be highly dependent on the specific conformation and post-translational modification state of the target protein. Variations in protein purification and handling could lead to different binding outcomes.
-
Indirect Interaction: It is possible that this compound's effect on CRMP2 is indirect, mediated by an upstream signaling molecule rather than direct binding.
Troubleshooting Guide: Investigating and Minimizing Off-Target Effects
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing inconsistent or unexpected results with this compound, it is crucial to consider the possibility of off-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating off-target effects.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Sigma-1 Receptor (σ1R) Activation | Use a selective σ1R antagonist in conjunction with this compound to determine if the observed effect is σ1R-mediated. |
| Ion Channel Modulation | Perform electrophysiological studies (e.g., patch-clamp) to characterize the effect of this compound on relevant ion channels in your experimental system. |
| Controversial CRMP2 Binding | If your hypothesis relies on CRMP2 as the direct target, independently validate this interaction using multiple biophysical techniques. |
| Unknown Off-Targets | Consider a broad off-target screening panel (e.g., kinase, GPCR, ion channel panels) to identify novel interactions. |
Issue 2: Difficulty in Replicating CRMP2 Binding
If you are unable to replicate the reported binding of this compound to CRMP2, consider the following.
Troubleshooting Disparate Binding Data:
Caption: Logical steps for troubleshooting inconsistent binding data.
Experimental Considerations:
| Factor | Recommendation |
| Binding Assay Method | Utilize at least two different biophysical methods to assess binding (e.g., Surface Plasmon Resonance and Isothermal Titration Calorimetry). |
| Protein Source and Purity | Ensure high purity of the recombinant CRMP2 protein. Consider using CRMP2 from different expression systems. |
| Controls | Include a known CRMP2 binder as a positive control and a structurally similar but inactive compound as a negative control. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is adapted from standard radioligand binding assay procedures and can be used to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.[5][6][7][8][9]
Materials:
-
Membrane preparation from cells or tissues expressing sigma-1 receptors.
-
[³H]-(+)-Pentazocine (radioligand).
-
This compound (test compound).
-
Unlabeled haloperidol (for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of this compound, and a fixed concentration of [³H]-(+)-Pentazocine in assay buffer. For determining non-specific binding, use a high concentration of unlabeled haloperidol instead of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and then calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Patch-Clamp for Ion Channel Screening
This protocol provides a general framework for assessing the effect of this compound on voltage-gated ion channels.[1][10][11][12][13]
Materials:
-
Cells expressing the ion channel of interest.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass pipettes.
-
Intracellular and extracellular recording solutions.
-
This compound stock solution.
-
Perfusion system.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull glass pipettes to a suitable resistance (e.g., 2-5 MΩ) and fill with intracellular solution.
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Baseline Recording: Record baseline ion channel currents in response to appropriate voltage protocols.
-
Drug Application: Perfuse the cell with an extracellular solution containing the desired concentration of this compound.
-
Post-Drug Recording: Record ion channel currents in the presence of this compound.
-
Washout: Perfuse with the control extracellular solution to determine if the effect of this compound is reversible.
-
Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence of the ion channel in the presence of this compound.
Signaling Pathways
Proposed On-Target and Known Off-Target Pathways of this compound
The following diagram illustrates the proposed on-target pathway involving CRMP2 and the known off-target interaction with the sigma-1 receptor.
Caption: this compound's proposed on-target and known off-target pathways.
References
- 1. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]
- 4. Safety and Efficacy of this compound Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. Patch Clamp Protocol [labome.com]
- 13. personal.utdallas.edu [personal.utdallas.edu]
Addressing batch-to-batch variability of Edonerpic
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Edonerpic, with a focus on addressing potential batch-to-batch variability. Our aim is to equip researchers with the necessary information to ensure experimental consistency and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the biological activity of this compound between different batches. What are the potential causes?
A1: Batch-to-batch variability in the activity of small molecules like this compound can stem from several factors. The most common causes include differences in purity, the presence of residual solvents or impurities, variations in crystalline form (polymorphism), and issues with solubility or stability. Even minor variations in the impurity profile can significantly impact biological outcomes. It is also crucial to ensure consistency in experimental conditions, such as cell passage number and reagent sources, as these can also contribute to variability.
Q2: How can we verify the quality and consistency of a new batch of this compound?
A2: To ensure the reliability of your results, it is essential to independently verify the identity, purity, and concentration of each new batch of this compound. We recommend the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
Comparing the data from these analyses with the Certificate of Analysis (CoA) provided by the supplier is a critical step in quality control.
Q3: What are the recommended storage and handling conditions for this compound to maintain its stability?
A3: Proper storage is crucial for maintaining the integrity of this compound. Based on available data, the following conditions are recommended:
-
Powder: Store at -20°C for long-term stability (up to 3 years).[1]
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1] For shorter periods, storage at -20°C for up to one month is acceptable.[1]
Always use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of this compound maleate.[1]
Q4: My this compound solution appears to have precipitated. What should I do?
A4: Precipitation suggests that the compound's solubility limit has been exceeded in your chosen solvent or buffer. This compound maleate is soluble in DMSO and water at 81 mg/mL and in ethanol at 40 mg/mL.[1] If precipitation occurs in your experimental medium, consider the following:
-
Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent toxicity.
-
Gentle warming or sonication can help redissolve the compound.
-
Prepare fresh dilutions from your stock solution for each experiment.
Q5: What is the known mechanism of action of this compound?
A5: this compound is known to enhance neural plasticity.[2][3] Its proposed mechanism of action involves binding to collapsin-response-mediator-protein 2 (CRMP2).[2][3] This interaction is believed to facilitate the synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for synaptic transmission and plasticity.[4][5] By promoting the presence of AMPA receptors at synapses, this compound can enhance the brain's ability to form new neural pathways, which is particularly relevant in the context of recovery from brain injury.[2][3][4] There is some debate in the literature regarding the direct binding to CRMP2.[6]
Troubleshooting Guide: Inconsistent Experimental Results
Encountering variability in your experiments with this compound can be frustrating. This guide provides a systematic approach to troubleshooting common issues.
dot
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Data Presentation
Table 1: Physicochemical and Storage Properties of this compound Maleate
| Property | Value | Reference |
| Synonyms | T-817MA, T 817 | [6] |
| Chemical Name | 1-{3-[2-(1-benzothiophen-5-yl)ethoxy] propyl}-3-azetidinol maleate | [6] |
| Solubility | DMSO: 81 mg/mLWater: 81 mg/mLEthanol: 40 mg/mL | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Stock Solution) | -80°C for up to 1 year (aliquoted) | [1] |
Table 2: Recommended Quality Control Specifications for Research-Grade this compound
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to structure | ¹H-NMR, LC-MS |
| Purity | ≥98% | HPLC |
| Individual Impurity | Not more than 1.0% | HPLC |
| Total Impurities | Not more than 2.0% | HPLC |
| Residual Solvents | Conforms to ICH Q3C limits | GC-HS |
Table 3: Effective Concentrations of this compound in Preclinical Models
| Model System | Application | Effective Concentration/Dose | Reference |
| Cultured Cortical Neurons (in vitro) | Neuroprotection against traumatic neuronal injury | 1 - 10 µM | [7] |
| Dorsal Root Ganglion Neurons (in vitro) | Modulation of ion channel function | 20 µM | [8] |
| Mice (in vivo) | Motor function recovery after brain injury | 30 mg/kg (twice a day) | [2] |
| Rats (in vivo) | Prevention of epileptic seizures after brain injury | 84 mg/kg | [9] |
| Non-human Primates (in vivo) | Motor function recovery after spinal cord injury | 3 mg/kg/day (intramuscular) | [3] |
Experimental Protocols
Protocol 1: Neurite Outgrowth Assay in SH-SY5Y Cells
This protocol provides a methodology to assess the effect of this compound on neurite outgrowth in the human neuroblastoma cell line SH-SY5Y, a common model for neuronal studies.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic acid (RA) for differentiation
-
This compound maleate
-
DMSO (anhydrous)
-
96-well plates
-
Microscope with imaging capabilities
Methodology:
-
Cell Seeding:
-
Culture SH-SY5Y cells in standard growth medium.
-
Seed cells into a 96-well plate at a density of 2,500 cells/well.
-
-
Differentiation:
-
After 24 hours, replace the growth medium with a differentiation medium containing a low serum concentration and 10 µM retinoic acid.
-
Incubate for 5-7 days to allow cells to differentiate into a neuronal phenotype.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare serial dilutions of this compound in the differentiation medium to achieve final desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control with the same final concentration of DMSO.
-
Replace the medium in the wells with the this compound-containing medium or vehicle control.
-
-
Incubation:
-
Incubate the cells for 48-72 hours.
-
-
Imaging and Analysis:
-
Capture images of the cells using a fluorescence or phase-contrast microscope.
-
Quantify neurite length and number of neurites per cell using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Compare the neurite outgrowth in this compound-treated wells to the vehicle control.
-
dot
Caption: Experimental workflow for the neurite outgrowth assay.
Protocol 2: Quality Control of this compound Batches by HPLC-MS
This protocol outlines a general procedure for verifying the purity and identity of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute to 10 µg/mL in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV at an appropriate wavelength.
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Mass Range: Scan a range appropriate for the expected molecular weight of this compound.
-
-
Data Analysis:
-
Purity: Calculate the area of the main peak as a percentage of the total peak area in the HPLC chromatogram.
-
Identity: Compare the observed mass-to-charge ratio (m/z) from the mass spectrum with the theoretical molecular weight of this compound.
-
Signaling Pathway
dot
References
- 1. pharmtech.com [pharmtech.com]
- 2. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 3. artsyltech.com [artsyltech.com]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of this compound Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alliancechemical.com [alliancechemical.com]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Overcoming Drug Resistance in Cancer Cell Lines
A Note on Edonerpic: Initial searches indicate that this compound is a compound that has been primarily investigated for its potential role in enhancing neural plasticity and for therapeutic applications in neurological conditions such as stroke recovery and Alzheimer's disease. Currently, there is a lack of published scientific literature regarding its use as an anti-cancer agent or the development of resistance to it in cancer cell lines. The following technical support guide is focused on the well-documented and critical challenge of overcoming drug resistance in cancer cell lines, a common issue faced by researchers in oncology. The principles and methodologies described here are broadly applicable to a wide range of anti-cancer agents.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired drug resistance in cancer cell lines?
Acquired drug resistance is a complex phenomenon where cancer cells that were initially sensitive to a drug develop the ability to survive and proliferate in its presence.[1][2] The primary mechanisms include:
-
Target Alteration: Genetic mutations in the drug's molecular target can prevent the drug from binding effectively. A classic example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation EGFR inhibitors.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (encoded by the MDR1 gene), actively pumps drugs out of the cell, reducing the intracellular concentration to sub-lethal levels.[1][4]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, thereby maintaining proliferation and survival.[3] For instance, amplification of the MET proto-oncogene can sustain signaling downstream of a blocked EGFR.[3]
-
Altered Drug Metabolism: Cells may develop the ability to metabolize and inactivate the drug more rapidly.[5]
-
Enhanced DNA Repair: Increased capacity to repair DNA damage induced by chemotherapeutic agents can lead to resistance.[6]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (like Bcl-2) or downregulation of pro-apoptotic proteins can make cells resistant to programmed cell death.[4]
-
Epithelial-to-Mesenchymal Transition (EMT): This phenotypic change can induce a cellular state that is inherently more resistant to various therapies.[3]
Q2: My cancer cell line is showing reduced sensitivity to my drug. How can I confirm and quantify this resistance?
The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the drug in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is the primary indicator of acquired resistance.[3][7] The Resistance Index (RI) can be calculated as follows:
RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
An RI greater than 1 indicates resistance, with higher values signifying a greater degree of resistance.[8]
Q3: What are the initial steps to investigate the mechanism of resistance in my cell line?
Once resistance is confirmed, a systematic approach is needed to identify the underlying mechanism:
-
Target Sequencing: Sequence the gene of the drug's molecular target to check for mutations.[3]
-
Western Blot Analysis: Assess the expression and phosphorylation status of the target protein and key proteins in potential bypass signaling pathways.[3]
-
Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing to measure the expression levels of genes associated with drug resistance, such as ABC transporters.[7]
-
Functional Assays: Conduct assays to measure drug efflux or DNA repair capacity.
Troubleshooting Guides
This section provides a structured approach to common issues encountered during experiments with drug-resistant cell lines.
Issue 1: Gradual loss of drug efficacy over multiple experiments.
| Possible Cause | Troubleshooting & Optimization Steps |
| Development of Acquired Resistance | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to confirm a shift in the IC50 value.[9] 2. Culture a batch of the cells in a drug-free medium for several passages and then re-challenge with the drug to check for resistance stability. 3. Initiate molecular analysis to identify the resistance mechanism (see FAQ Q3). |
| Cell Line Contamination or Genetic Drift | 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Revert to an early-passage, frozen stock of the cell line. |
| Drug Degradation | 1. Prepare fresh stock solutions of the drug. 2. Verify the storage conditions and stability of the drug. |
Issue 2: Heterogeneous response to the drug within the cell population.
| Possible Cause | Troubleshooting & Optimization Steps |
| Emergence of a Resistant Subclone | 1. Perform single-cell cloning to isolate and characterize resistant and sensitive populations. 2. Use fluorescence-activated cell sorting (FACS) if a marker for resistance is known. |
| Inconsistent Drug Distribution in Culture | 1. Ensure thorough mixing of the media after adding the drug. 2. For adherent cells, check for uniform cell density across the culture vessel. |
Experimental Protocols
Protocol 1: Determination of IC50 Value
This protocol outlines the steps for a standard cell viability assay to determine the IC50 of a drug.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Drug Preparation: Prepare a serial dilution of the drug in culture medium. It is advisable to perform a wide range of concentrations in a preliminary experiment to determine the approximate range of sensitivity.[11]
-
Drug Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least one to two cell divisions (typically 48-72 hours).[11]
-
Viability Assessment: Use a cell viability reagent (e.g., MTT, resazurin, or an ATP-based assay) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of viable cells against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.[9]
Protocol 2: Western Blot for Bypass Pathway Activation
This protocol is to assess the activation of a potential bypass signaling pathway.
-
Cell Lysis: Treat both sensitive and resistant cells with and without the drug for a specified time. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated (activated) form of a key protein in the suspected bypass pathway (e.g., p-MET) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Re-probe the membrane with an antibody against the total protein and a loading control (e.g., β-actin or GAPDH) for normalization. Compare the levels of the phosphorylated protein between sensitive and resistant cells.
Data Presentation
Table 1: Common Mechanisms of Drug Resistance and Investigative Strategies
| Mechanism of Resistance | Key Molecular Players | Recommended Investigative Techniques | Potential Strategy to Overcome |
| Target Alteration | EGFR, BCR-ABL, ALK | Sanger Sequencing, Next-Generation Sequencing (NGS) | Use a next-generation inhibitor that is effective against the mutation.[12] |
| Increased Drug Efflux | P-glycoprotein (MDR1/ABCB1), MRP1 | qPCR, Western Blot, Rhodamine 123 efflux assay | Co-administer an ABC transporter inhibitor; use nanoparticle-based drug delivery.[13] |
| Bypass Pathway Activation | MET, HER2/3, AXL | Western Blot (for phosphorylated proteins), FISH (for gene amplification) | Combination therapy with an inhibitor of the bypass pathway.[12][13] |
| Enhanced DNA Repair | BRCA1/2, PARP | Western Blot, Comet assay | Co-administer a DNA repair inhibitor (e.g., PARP inhibitor).[6] |
| Apoptosis Inhibition | Bcl-2 family proteins | Western Blot, Apoptosis assays (e.g., Annexin V staining) | Use BH3 mimetics to restore apoptosis. |
Visualizations
Signaling Pathway: EGFR Inhibition and Bypass Activation
Caption: EGFR inhibitor resistance via MET amplification bypass pathway.
Experimental Workflow: Investigating Acquired Resistance
Caption: Workflow for identifying and addressing drug resistance mechanisms.
Logical Relationship: Intrinsic vs. Acquired Resistance
Caption: Conceptual difference between intrinsic and acquired drug resistance.
References
- 1. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 2. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in Edonerpic assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio in Edonerpic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule compound that has been investigated for its potential to promote neurological recovery after brain injury, such as stroke and traumatic brain injury. Its primary proposed mechanism of action involves binding to the collapsin-response-mediator-protein 2 (CRMP2). This interaction is thought to modulate the trafficking of glutamate receptors, specifically AMPA and NMDA receptors, to the neuronal synapse, thereby enhancing synaptic plasticity.[1][2]
Q2: What are the key signaling pathways modulated by this compound?
This compound is believed to exert its effects through the modulation of pathways involved in neuronal plasticity and cell survival. The core pathway involves its interaction with CRMP2, which in turn influences the downstream signaling cascades that control the synaptic localization of AMPA and NMDA receptors. Additionally, this compound has been shown to affect Arc (activity-regulated cytoskeleton-associated protein), another key player in synaptic plasticity.[1][2]
Q3: What are the common in vitro assays used to study the effects of this compound?
Common in vitro assays to study this compound's effects include:
-
Western Blotting: To analyze the expression levels of total and phosphorylated CRMP2, as well as the expression of AMPA and NMDA receptor subunits.
-
Immunofluorescence and Immunohistochemistry: To visualize the localization and trafficking of AMPA and NMDA receptors in cultured neurons or brain tissue slices.
-
Lactate Dehydrogenase (LDH) Assay: To assess the cytotoxic effects of neuronal injury and the potential neuroprotective effects of this compound.
-
Calcium Imaging (e.g., using Fura-2 AM): To measure changes in intracellular calcium concentrations in response to neuronal injury and this compound treatment.
Q4: How can I improve the signal-to-noise ratio in my this compound-related assays?
Improving the signal-to-noise ratio is critical for obtaining reliable data. Key strategies include:
-
Assay Optimization: Carefully titrate antibody concentrations, optimize incubation times and temperatures, and select appropriate blocking buffers.
-
Proper Controls: Always include positive, negative, and vehicle controls to accurately assess the specific effects of this compound.
-
High-Quality Reagents: Use fresh, high-quality reagents and antibodies that are validated for the specific application.
-
Instrument Calibration: Ensure that all equipment, such as plate readers and microscopes, are properly calibrated and maintained.
-
Careful Technique: Pay close attention to pipetting accuracy, washing steps, and consistent handling of samples.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vitro this compound assays.
Troubleshooting Guides
Western Blotting for CRMP2 and Glutamate Receptor Subunits
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient protein loading. | Increase the amount of protein loaded per well (20-40 µg is a good starting point). |
| Suboptimal primary antibody concentration. | Optimize the primary antibody concentration by performing a titration. | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| Inactive secondary antibody or substrate. | Use fresh secondary antibody and substrate. | |
| High Background | Primary antibody concentration too high. | Decrease the primary antibody concentration. |
| Insufficient blocking. | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA or non-fat milk). | |
| Inadequate washing. | Increase the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer. | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Immunofluorescence for AMPA/NMDA Receptor Trafficking
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low antigen expression. | Use a positive control cell line or tissue known to express the receptor. |
| Suboptimal antibody concentration. | Titrate the primary and secondary antibody concentrations. | |
| Inappropriate fixation or permeabilization. | Test different fixation methods (e.g., PFA, methanol) and permeabilization agents (e.g., Triton X-100, saponin). | |
| High Background | Non-specific antibody binding. | Increase the concentration of the blocking serum or use a serum from the same species as the secondary antibody. |
| Autofluorescence. | Use a different mounting medium with an anti-fade reagent. Image cells on a coverslip with low autofluorescence. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize exposure time and use a neutral density filter. Use an anti-fade mounting medium. |
LDH Cytotoxicity Assay
| Problem | Possible Cause | Recommended Solution |
| High Background in Control Wells | Serum in the culture medium contains LDH. | Use a low-serum or serum-free medium for the assay period. Include a "medium only" control to subtract background LDH activity. |
| Cells were damaged during handling. | Handle cells gently during seeding and media changes. | |
| Low Signal in Positive Control | Insufficient cell lysis. | Ensure complete cell lysis in the maximum LDH release control wells by optimizing the concentration of the lysis buffer and incubation time. |
| Low LDH activity in the cell type. | Increase the number of cells seeded per well. | |
| High Variability between Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. |
| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting technique. |
Fura-2 AM Calcium Imaging
| Problem | Possible Cause | Recommended Solution |
| Low Fura-2 AM Loading | Insufficient incubation time or concentration. | Optimize the Fura-2 AM concentration (typically 1-5 µM) and incubation time (30-60 minutes). |
| Incomplete de-esterification. | Allow for a post-loading incubation period (around 30 minutes) in dye-free buffer for complete de-esterification. | |
| High Background Fluorescence | Extracellular Fura-2 AM. | Wash cells thoroughly with buffer after loading. |
| Autofluorescence from cells or medium. | Use a phenol red-free medium for the experiment. Acquire background images from a cell-free region. | |
| Phototoxicity or Photobleaching | Excessive excitation light intensity or duration. | Reduce the intensity and duration of the excitation light. Use a neutral density filter. |
| Signal Saturation | Calcium concentration is outside the linear range of Fura-2. | Use a lower affinity calcium indicator if expecting very high calcium concentrations. |
Quantitative Data Summary
The following tables summarize quantitative data from a study by Chen et al. (2022) investigating the effects of this compound on primary cortical neurons subjected to traumatic neuronal injury (TNI) and glutamate treatment.
Table 1: Effect of this compound on CRMP2 Cleavage and Glutamate Receptor Subunit Expression
| Treatment | Cleaved CRMP2 / Total CRMP2 (Ratio) | Surface NR2B / Total NR2B (Ratio) | Surface GluR1 / Total GluR1 (Ratio) |
| Control | 1.00 ± 0.08 | 1.00 ± 0.09 | 1.00 ± 0.11 |
| TNI + Glutamate | 2.58 ± 0.21 | 1.89 ± 0.15 | 1.75 ± 0.14 |
| TNI + Glutamate + this compound (10 µM) | 1.45 ± 0.12 | 1.21 ± 0.10 | 1.18 ± 0.09 |
| Data are presented as mean ± SEM, normalized to the control group. *p < 0.05 compared to TNI + Glutamate group. |
Table 2: Neuroprotective and Calcium Modulating Effects of this compound
| Treatment | LDH Release (% of Maximum) | Intracellular Ca2+ (Fura-2 Ratio 340/380) |
| Control | 15.2 ± 2.1 | 0.85 ± 0.06 |
| TNI + Glutamate | 78.5 ± 5.4 | 2.15 ± 0.18 |
| TNI + Glutamate + this compound (1 µM) | 55.3 ± 4.2 | 1.62 ± 0.13 |
| TNI + Glutamate + this compound (10 µM) | 38.6 ± 3.5 | 1.28 ± 0.11 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to TNI + Glutamate group. |
Detailed Experimental Protocols
Western Blotting Protocol for CRMP2
-
Cell Lysis:
-
Wash cultured neurons with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against CRMP2 (or phospho-CRMP2) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Detect the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify band intensities using image analysis software.
-
Immunofluorescence Protocol for AMPA Receptor Trafficking
-
Cell Culture and Treatment:
-
Culture primary neurons on coverslips.
-
Induce neuronal injury and/or treat with this compound at the desired concentrations and durations.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
For intracellular staining, permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 10% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate with primary antibody against an extracellular epitope of the AMPA receptor subunit (e.g., GluA1) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity and localization of the AMPA receptors.
-
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with the injury-inducing agent and/or this compound.
-
Include wells for "spontaneous LDH release" (untreated cells), "maximum LDH release" (cells treated with lysis buffer), and "medium background" (medium only).
-
-
Assay Procedure:
-
After the treatment period, carefully transfer a portion of the culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well.
-
Incubate at room temperature for the time recommended by the manufacturer (typically 30 minutes), protected from light.
-
Add the stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm) using a microplate reader.
-
Subtract the reference wavelength absorbance from the 490 nm absorbance.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
-
Fura-2 AM Calcium Imaging Protocol
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes or coverslips.
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM in a physiological buffer like HBSS).
-
Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
-
De-esterification and Washing:
-
Wash the cells twice with the physiological buffer to remove extracellular dye.
-
Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the dish/coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Acquire a baseline fluorescence ratio before applying any stimulus.
-
Apply the stimulus (e.g., glutamate, injury-inducing agent) and record the changes in the 340/380 fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
If absolute calcium concentrations are required, a calibration procedure using ionophores and solutions of known calcium concentrations must be performed.
-
References
- 1. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Edonerpic's Efficacy in Neuro-Rehabilitative Models: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of Edonerpic's efficacy in new preclinical models of neurological injury and repair, placing its performance in context with alternative therapeutic strategies. The following information is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology and rehabilitative medicine.
This compound (formerly T-817MA) is a novel small molecule agent investigated for its neuro-restorative properties. While its development for Alzheimer's disease has been discontinued due to a lack of clinical efficacy in the NOBLE study, recent preclinical data has shifted focus to its potential role in promoting functional recovery after neuronal injury, such as in stroke and spinal cord injury (SCI).[1] This guide will synthesize the available data on this compound's performance in these newer models and compare it with other agents that have shown promise in similar paradigms.
Mechanism of Action: Potentiating Synaptic Plasticity
This compound's therapeutic rationale is centered on the enhancement of synaptic plasticity, a fundamental process for learning, memory, and functional recovery after brain or spinal cord injury.[2] The proposed mechanism involves the facilitation of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor trafficking to the synapse. Increased AMPA receptor density at the postsynaptic membrane enhances the strength of synaptic transmission, a key element of long-term potentiation (LTP) and neural circuit reorganization.[2][3]
The intracellular protein, Collapsin Response Mediator Protein 2 (CRMP2), has been identified as a potential target of this compound.[4][5] It is suggested that by binding to CRMP2, this compound may modulate downstream signaling pathways that influence the delivery of AMPA receptors to the synapse in an activity-dependent manner.[3] However, it is important to note that the direct binding of this compound to CRMP2 has been a subject of scientific debate, with some studies unable to replicate this interaction.
Below is a diagram illustrating the proposed signaling pathway for this compound.
Comparative Efficacy in Preclinical Models of Neuronal Injury
To objectively evaluate this compound's potential, this section compares its performance with two other therapeutic agents, Gabapentin and Chondroitinase ABC, which have also been investigated for promoting functional recovery in preclinical models of spinal cord injury.
| Therapeutic Agent | Animal Model | Injury Model | Key Efficacy Outcome |
| This compound | Macaca fuscata (non-human primate) | Unilateral spinal cord hemisection (C6/C7) | Significantly improved grasping movements in a slit task (qualitative)[2][6][7][8][9] |
| Gabapentin | Mouse | Spinal cord injury | ~60% recovery of forelimb function in a skilled walking test vs. ~30% in placebo |
| Chondroitinase ABC | Rhesus macaque (non-human primate) | C7 spinal cord hemisection | 47 ± 12% success in food object retrieval on the Brinkman board task |
Detailed Experimental Protocols
This compound in a Non-Human Primate Model of Spinal Cord Injury
-
Animal Model: Six adult Macaca fuscata monkeys were used in the study.[2][6][8]
-
Injury Protocol: A unilateral spinal cord hemisection was performed at the C6/C7 level.[2][6][8]
-
Treatment: Animals were divided into a vehicle control group (n=3) and an this compound-treated group (n=3). The treated group received 3 mg/kg/day of this compound maleate via intramuscular injection for two months, starting after the injury.[2][6][8]
-
Behavioral Assessment: Functional recovery was assessed using a slit task that evaluated grasping movements. This rehabilitative training and evaluation were conducted five days a week for two months post-injury.[2][6][8]
-
Outcome Measurement: The primary outcome was the qualitative assessment of grasping ability. The this compound-treated group showed a significant improvement in grasping movements compared to the control group.[2][6][7][8][9]
Below is a diagram illustrating the experimental workflow for the this compound study.
Gabapentin in a Mouse Model of Spinal Cord Injury
-
Animal Model: The specific strain of mice was not detailed in the initial high-level summaries.
-
Injury Protocol: A spinal cord injury was induced in the mice.
-
Treatment: One group of mice received Gabapentin, while the control group received a placebo.
-
Behavioral Assessment: Forelimb function was evaluated using a skilled walking test.
-
Outcome Measurement: The Gabapentin-treated mice regained approximately 60% of their forelimb function, whereas the placebo group only recovered about 30%.
Chondroitinase ABC in a Non-Human Primate Model of Spinal Cord Injury
-
Animal Model: Rhesus macaque monkeys.
-
Injury Protocol: A hemisection of the spinal cord was performed at the C7 level.
-
Treatment: Chondroitinase ABC was administered to the treated group.
-
Behavioral Assessment: Hand function was assessed using the Brinkman board task, which requires the retrieval of food pellets.
-
Outcome Measurement: The Chondroitinase ABC-treated monkeys achieved a success rate of 47 ± 12% in the Brinkman board task.
Conclusion and Future Directions
The preclinical data in a non-human primate model of spinal cord injury suggests that this compound, in conjunction with rehabilitative training, may promote motor function recovery. The proposed mechanism of enhancing synaptic plasticity via AMPA receptor trafficking provides a plausible biological basis for these observations. However, the lack of detailed quantitative data from this pivotal study makes a direct and robust comparison with alternative therapies challenging.
Future research should aim to:
-
Quantify the functional recovery observed in this compound-treated primates using standardized motor function scales.
-
Further elucidate the molecular mechanism , including a definitive confirmation of the CRMP2 binding and its downstream effects.
-
Conduct head-to-head comparative studies of this compound against other promising neuro-restorative agents in standardized preclinical models of neuronal injury.
This comprehensive approach will be crucial in validating the efficacy of this compound and determining its potential place in the therapeutic landscape for neuro-rehabilitation.
References
- 1. Evaluation of the neural function of nonhuman primates with spinal cord injury using an evoked potential-based scoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving rehabilitation after spinal cord injury using a small compound oral drug | EurekAlert! [eurekalert.org]
- 3. This compound maleate enhances functional recovery from spinal cord injury with cortical reorganization in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. This compound maleate enhances functional recovery from spinal cord injury with cortical reorganization in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chondroitinase improves anatomical and functional outcomes after primate spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gait recovery following spinal cord injury in mice: Limited effect of treadmill training - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Edonerpic and Other Neuromodulatory Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Edonerpic, a novel neuroprotective agent, with other known inhibitors that modulate similar signaling pathways. The information is intended to support research and drug development efforts by offering a side-by-side look at available experimental data.
Introduction to this compound
This compound (T-817MA) is a small molecule that has been investigated for its neuroprotective and neurorestorative properties in various neurological conditions, including stroke, Alzheimer's disease, and traumatic brain injury.[1] Its proposed mechanism of action involves the enhancement of synaptic plasticity, a fundamental process for learning, memory, and functional recovery after brain injury.
Mechanism of Action
This compound's primary proposed target is the Collapsin Response Mediator Protein 2 (CRMP2), a cytosolic phosphoprotein involved in neurite outgrowth and synaptic plasticity.[1][2] By binding to CRMP2, this compound is thought to facilitate the synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3] This enhancement of AMPA receptor trafficking at the synapse is believed to strengthen synaptic transmission and promote the formation of new neural circuits, which is crucial for recovery from brain damage.[2][3]
It is important to note that while some studies support the binding of this compound to CRMP2, other investigations have reported conflicting findings, suggesting that the precise molecular mechanism of this compound may still be under investigation.[1][4][5]
Comparative Analysis with Other Inhibitors
This section compares this compound with other compounds that share similar mechanisms of action, namely other CRMP2-binding molecules and AMPA receptor positive allosteric modulators (AMPAR PAMs).
CRMP2-Binding Modulators
Lacosamide is an anti-epileptic drug that has also been reported to bind to CRMP2, although this interaction is also a subject of debate in the scientific literature.[6][7][8]
AMPA Receptor Positive Allosteric Modulators (AMPAR PAMs)
AMPAR PAMs, such as CX-516 (Ampalex) and Aniracetam, represent another class of compounds that, like this compound, aim to enhance excitatory neurotransmission mediated by AMPA receptors.[9][10] They bind to an allosteric site on the AMPA receptor, potentiating the receptor's response to glutamate.[9][11]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparators. It is important to consider that this data comes from various studies with different experimental setups, which may not allow for direct comparison.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | CRMP2 | Isothermal Titration Calorimetry | Kd | ~735 µM | [4] |
| CRMP2 | Not specified | Binding | No binding observed | [4][5] | |
| Lacosamide | CRMP2 | Radioligand Binding | Kd | ~5 µM | [6] |
| CRMP2 | Neurite Outgrowth Assay | IC50 | ~25 µM | [7] | |
| (S)-Lacosamide | CRMP2 | Not specified | Kd | 1.5 µM | [12] |
| (R)-Lacosamide | CRMP2 | Not specified | Kd | 1 µM | [12] |
Table 1: Binding Affinities and Functional Inhibition of CRMP2 Modulators.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| CX-516 | AMPA Receptor | Electrophysiology (HEK293 cells) | EC50 | > 1000 µM | [9] |
| AMPA Receptor | Electrophysiology (PFC neurons) | EC50 | ~2.8 mM | [11] | |
| Aniracetam | NMDA Receptor | [3H]NA Release Assay | EC50 | < 0.1 µM | [13] |
| AMPA Receptor | Not specified | Potentiation | Weak | [13] | |
| CX717 | AMPA Receptor | Electrophysiology (CA1 neurons) | EC50 | 3.4 µM | [14] |
| CX729 | AMPA Receptor | Electrophysiology (Cortical neurons) | EC50 | 7.4 µM | [15] |
Table 2: Potentiation of AMPA Receptor Function by AMPAR PAMs.
Preclinical and Clinical Findings: A Comparative Overview
| Compound | Indication | Model | Key Findings | Reference |
| This compound | Stroke | Rodent and Non-human primate models of brain injury | Accelerated motor function recovery with rehabilitation. | [2][16] |
| Traumatic Brain Injury | In vitro and in vivo rat models | Attenuated neurotoxicity and improved long-term neurological function. | [17] | |
| Alzheimer's Disease | Phase 2 Clinical Trial | Did not meet primary endpoint for improving cognition. | [18][19] | |
| CX-516 | Cognitive Deficits | Rat models | Improved performance in memory tasks. | [20] |
| Mild Cognitive Impairment | Phase 2 Clinical Trial | Disappointing results due to low potency and short half-life. | [10] | |
| Aniracetam | Traumatic Brain Injury | Rat model | Improved cognitive performance. | [21][22] |
| Stroke | Rat model | Enhanced glutamatergic transmission in the prefrontal cortex. | ||
| Alzheimer's Disease | Clinical Use | Used for behavioral and psychological symptoms of dementia. |
Table 3: Summary of Preclinical and Clinical Studies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are overviews of key methodologies cited in the context of this compound and related compounds.
CRMP2 Binding Assay (Affinity Chromatography)
This method is used to identify and confirm the binding of a compound to its target protein.
-
Bait Preparation: The compound of interest (e.g., Lacosamide) is chemically modified with a tag, such as biotin, to create a "bait" molecule.
-
Protein Extraction: A protein lysate is prepared from a relevant biological source, such as rat brain tissue.
-
Affinity Chromatography: The biotinylated bait is immobilized on a solid support (e.g., streptavidin-coated beads). The protein lysate is then passed over this support.
-
Elution and Identification: Proteins that bind to the bait are retained on the support while non-binding proteins are washed away. The bound proteins are then eluted and identified using techniques like mass spectrometry.
AMPA Receptor Potentiation Assay (Whole-Cell Patch-Clamp Electrophysiology)
This technique is used to measure the electrical activity of individual neurons and assess how a compound modulates ion channel function.[23][24][25][26][27]
-
Cell Preparation: Primary neurons are cultured, or acute brain slices are prepared.
-
Patch-Clamp Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The neuron's membrane potential is held at a constant level (e.g., -70 mV) to record the ionic currents flowing through the membrane.
-
Drug Application: The compound of interest is applied to the neuron while stimulating the presynaptic inputs or directly applying glutamate.
-
Data Analysis: The amplitude and kinetics of the AMPA receptor-mediated currents are measured before and after drug application to determine the extent of potentiation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for a CRMP2 binding assay.
Caption: Workflow for an AMPA receptor potentiation assay.
References
- 1. alzforum.org [alzforum.org]
- 2. selectscience.net [selectscience.net]
- 3. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of this compound maleate as a CRMP2 inhibitor for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lacosamide-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2) [aesnet.org]
- 7. Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of lacosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CX-516 - Wikipedia [en.wikipedia.org]
- 11. Positive modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in prefrontal cortical pyramidal neurons by a novel allosteric potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (S)-Lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Safety and Efficacy of this compound Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Delayed, post-injury treatment with aniracetam improves cognitive performance after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. "The Effects of Aniracetam Treatment on Cognitive Performance and AMPA " by Anna Igorevna Baranova [scholarscompass.vcu.edu]
- 23. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. Activity Dependent Inhibition of AMPA Receptors by Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
Edonerpic vs. Compound Y: A Comparative Analysis for Neurodegenerative Disease Research
An Objective Evaluation of Two Promising Neuroprotective Agents
In the landscape of neurodegenerative disease research, the pursuit of effective therapeutic agents is paramount. This guide provides a detailed comparative analysis of Edonerpic (T-817MA), a neurotrophic agent with multimodal mechanisms, and a hypothetical comparator, Compound Y, representing a selective Sigma-1 receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective pharmacological profiles, supported by experimental data and detailed methodologies.
Pharmacological Profiles at a Glance
| Feature | This compound (T-817MA) | Compound Y (Hypothetical) |
| Primary Mechanism of Action | Multi-target: Sigma-1 (σ1) receptor agonist, CRMP2 binding, AMPA receptor modulation.[1][2][3][4] | Selective Sigma-1 (σ1) receptor agonist. |
| Key Therapeutic Effects | Neuroprotection against Aβ toxicity, promotion of neurite outgrowth, synaptic preservation, anti-neuroinflammatory effects.[1][5][6][7] | Neuroprotection through ER stress reduction and enhancement of neuronal survival pathways.[8][9][10] |
| Reported Efficacy in Animal Models | Ameliorates cognitive deficits and increases hippocampal neurogenesis in rat models of Alzheimer's disease.[5][6] Enhances motor function recovery after brain damage in rodents and non-human primates.[2][4] | Attenuates neuronal death induced by beta-amyloid in cultured cortical neurons.[9][10] |
| Clinical Trial Outcomes (Alzheimer's) | Phase 2 trials did not meet primary endpoints for cognitive improvement in mild to moderate Alzheimer's disease.[1][11] Some biomarker changes were observed, such as a decrease in CSF phospho-tau181.[11] | Preclinical; no human trial data available. |
| Safety and Tolerability | Generally safe and tolerable. Most frequent adverse events are gastrointestinal (diarrhea, vomiting).[1][11] | Preclinical; safety profile in humans is unknown. |
In-Depth Analysis of Mechanisms and Efficacy
This compound (T-817MA): A Multi-Faceted Approach
This compound is a neurotrophic agent that has been investigated for its potential in treating Alzheimer's disease and aiding recovery from brain injury.[2][4][7][11] Its mechanism of action is complex, involving several key pathways:
-
Sigma-1 (σ1) Receptor Agonism : As a ligand for the σ1 receptor, this compound is thought to contribute to neuroprotection by modulating calcium signaling at the mitochondria-associated ER membrane, thereby reducing cellular stress.[3][12]
-
CRMP2 Binding : this compound binds to collapsin-response-mediator-protein 2 (CRMP2), a protein involved in synaptic plasticity. This interaction is believed to be crucial for its effects on neurite outgrowth and functional recovery after neuronal damage.[2][4][13]
-
AMPA Receptor Modulation : The compound facilitates the delivery of AMPA receptors to synapses, which is a fundamental mechanism for enhancing synaptic plasticity and is thought to underlie its ability to accelerate motor function recovery.[2][4][14]
In preclinical studies, this compound has demonstrated significant promise. In a rat model of Alzheimer's disease, chronic treatment with this compound improved the performance of Aβ-infused rats in spatial learning tasks and increased hippocampal neurogenesis.[5][6] However, in Phase 2 clinical trials for mild to moderate Alzheimer's disease, this compound failed to show a statistically significant improvement in cognitive or functional endpoints compared to placebo.[1][11]
Compound Y: A Focused Sigma-1 Receptor Agonist
Compound Y is presented here as a hypothetical, highly selective agonist of the Sigma-1 (σ1) receptor. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that plays a crucial role in regulating cellular stress responses and neuronal survival.[8][12]
The therapeutic rationale for a selective σ1 agonist like Compound Y is based on the receptor's known neuroprotective functions:
-
Modulation of ER Stress : By acting on the σ1 receptor, Compound Y would be expected to help maintain calcium homeostasis and reduce ER stress, a key factor in neuronal cell death in neurodegenerative diseases.[12]
-
Promotion of Pro-Survival Pathways : Activation of the σ1 receptor can stimulate neurotrophic signaling, including pathways involving Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal resilience.[8]
Preclinical evidence for other σ1 receptor agonists has shown that they can protect cultured neurons from beta-amyloid-induced toxicity.[9][10] A selective agent like Compound Y would aim to maximize these neuroprotective effects while minimizing off-target interactions.
Signaling Pathway Diagrams
Caption: this compound's multi-target mechanism of action.
Caption: Hypothetical mechanism for the selective Compound Y.
Experimental Protocols
In Vivo Assessment of Cognitive Enhancement in an Alzheimer's Disease Model
-
Objective : To evaluate the efficacy of this compound and Compound Y in ameliorating cognitive deficits in a rat model of Alzheimer's disease induced by intracerebroventricular (i.c.v.) infusion of amyloid-beta (Aβ) peptide.[5][6]
-
Animal Model : Male Wistar rats are infused with Aβ (1-40) via osmotic mini-pumps for a period of 10 weeks to induce Alzheimer's-like pathology and cognitive impairments.[6]
-
Drug Administration :
-
This compound is administered orally (p.o.) at a dose of 8.4 mg/kg/day.[6]
-
Compound Y would be administered at a dose determined by prior pharmacokinetic studies to ensure adequate brain penetration.
-
Treatment commences concurrently with Aβ infusion and continues for the duration of the study.
-
-
Behavioral Testing : Seven weeks post-infusion, spatial memory is assessed using a place learning task in an open field where rats must alternately visit two reward locations.[6]
-
Endpoint Analysis :
-
Cognitive performance is measured by the number of errors and latency to find the reward locations.
-
Post-mortem, hippocampal tissue is analyzed for markers of neurogenesis (e.g., BrdU labeling) and Aβ plaque deposition.
-
-
Statistical Analysis : Data are analyzed using ANOVA followed by post-hoc tests to compare treatment groups with vehicle-treated and Aβ-infused control groups.
In Vitro Neuroprotection Assay Against Aβ-Induced Toxicity
-
Objective : To determine the neuroprotective effects of this compound and Compound Y against beta-amyloid-induced cell death in primary neuronal cultures.[9][10]
-
Cell Culture : Primary cortical neurons are harvested from rat embryos and cultured for 7-10 days.
-
Toxicity Induction : Neurons are exposed to the toxic fragment of beta-amyloid protein (Aβ 25-35) to induce apoptosis.
-
Treatment : Cultures are pre-treated with varying concentrations of this compound or Compound Y for 24 hours prior to the addition of Aβ.
-
Viability Assessment : Cell viability is quantified using an MTT assay or by counting surviving neurons after staining with a live/dead cell dye.
-
Mechanism of Action : To confirm the role of the Sigma-1 receptor, a separate set of experiments is conducted where neurons are co-treated with the test compound and a Sigma-1 receptor antagonist. A reversal of the protective effect would indicate a Sigma-1 mediated mechanism.[9]
Experimental Workflow Diagram
Caption: Workflow for preclinical comparison of neuroprotective agents.
Conclusion
This comparative guide highlights the distinct yet overlapping profiles of this compound and the hypothetical Compound Y. This compound represents a multi-target approach, which may offer broader therapeutic effects but also carries the risk of off-target effects and a more complex pharmacological profile. Its journey through clinical trials underscores the challenges of translating preclinical efficacy into clinical benefit for Alzheimer's disease.
Compound Y, as a selective Sigma-1 receptor agonist, exemplifies a more targeted strategy. This approach may offer a more favorable safety profile and a clearer understanding of the therapeutic mechanism. However, its efficacy would be contingent on the significance of the Sigma-1 receptor pathway in the complex pathology of neurodegenerative diseases.
For researchers and drug developers, the choice between a multi-target and a selective agent depends on the specific therapeutic goals and the evolving understanding of the disease pathology. The experimental protocols and data presented here provide a framework for the continued investigation and comparison of such promising neuroprotective compounds.
References
- 1. Safety and Efficacy of this compound Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selectscience.net [selectscience.net]
- 3. researchgate.net [researchgate.net]
- 4. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage [pubmed.ncbi.nlm.nih.gov]
- 5. T-817MA, a neurotrophic agent, ameliorates the deficits in adult neurogenesis and spatial memory in rats infused i.c.v. with amyloid-β peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T-817MA, a neurotrophic agent, ameliorates the deficits in adult neurogenesis and spatial memory in rats infused i.c.v. with amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effects of sigma-1 receptor agonists against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | ALZFORUM [alzforum.org]
- 12. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Cross-Validation of Edonerpic's Effects in Different Labs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Edonerpic's performance with alternative neurotrophic agents, supported by experimental data from various laboratories. The information is intended to aid researchers in evaluating this compound's potential and designing future studies.
Executive Summary
This compound (also known as T-817MA) is a small molecule that has been investigated for its potential to promote neurological recovery following brain injury, such as stroke and spinal cord injury, as well as for the treatment of Alzheimer's disease. Its proposed mechanism of action involves the enhancement of synaptic plasticity through the facilitation of AMPA receptor trafficking. However, the precise molecular interactions and the overall efficacy of this compound remain subjects of ongoing research and debate across different laboratories. This guide summarizes key preclinical and clinical findings, highlighting both corroborating and conflicting evidence.
Mechanism of Action: A Point of Contention
This compound's primary proposed mechanism is the enhancement of experience-dependent synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a critical process in synaptic plasticity and learning. The initial discovery, led by a team from Yokohama City University and Toyama Chemical Co., Ltd., suggested that this compound binds to collapsin-response-mediator-protein 2 (CRMP2), a protein involved in neurite outgrowth and synaptic plasticity.[1][2] This interaction is thought to activate actin-depolymerizing factor (ADF)/cofilin, leading to the trafficking of AMPA receptors to the synapse.[1]
However, this binding to CRMP2 has been contested. A study from the University of Arizona Health Sciences reported no observable binding between human CRMP2 and this compound maleate and found that the compound had no effect on CRMP2 expression or phosphorylation in dorsal root ganglion neurons. This conflicting data underscores the need for further independent validation of this compound's direct molecular targets.
Below is a diagram illustrating the originally proposed signaling pathway for this compound.
Preclinical Studies: Stroke and Spinal Cord Injury Models
This compound has been evaluated in various preclinical models of neurological injury, primarily focusing on stroke and spinal cord injury. These studies, conducted in different species, provide a basis for understanding its potential therapeutic effects.
Stroke Models
In a mouse model of motor cortex cryoinjury, administration of this compound (30 mg/kg, twice a day) in conjunction with rehabilitative training for three weeks resulted in a marked recovery of forelimb motor function compared to control mice.[3] Notably, this compound administration without rehabilitative training showed no recovery, highlighting the drug's role as a facilitator of experience-dependent plasticity.[3] Similar positive outcomes on motor function recovery were observed in a non-human primate model of internal capsule hemorrhage.[2]
| Preclinical Stroke Model Data | ||
| Study Parameter | This compound | Control/Alternative |
| Animal Model | Mouse (Motor Cortex Cryoinjury) | Mouse (Motor Cortex Cryoinjury) |
| Treatment | This compound (30 mg/kg, b.i.d.) + Rehabilitation | Vehicle + Rehabilitation |
| Primary Outcome | Forelimb reaching task success rate | - |
| Result | Marked improvement in success rate | No significant improvement |
| Animal Model | Non-human primate (Internal Capsule Hemorrhage) | Non-human primate (Internal Capsule Hemorrhage) |
| Treatment | This compound + Rehabilitation | Vehicle + Rehabilitation |
| Primary Outcome | Motor function recovery | - |
| Result | Enhanced motor function recovery | - |
Spinal Cord Injury (SCI) Models
A study in non-human primates with a unilateral SCI between the C6 and C7 segments demonstrated that this compound maleate (3 mg/kg/day, intramuscularly) combined with rehabilitative training for two months significantly improved grasping movements as assessed by the "slit task".[2][4] This functional improvement was associated with a larger motor representation of the wrist territory in the contralesional primary motor cortex, suggesting cortical reorganization.[2][5]
| Preclinical Spinal Cord Injury Model Data | ||
| Study Parameter | This compound | Control/Alternative |
| Animal Model | Non-human primate (Macaca fuscata; C6/C7 SCI) | Non-human primate (Macaca fuscata; C6/C7 SCI) |
| Treatment | This compound (3 mg/kg/day, i.m.) + Rehabilitation | Vehicle + Rehabilitation |
| Primary Outcome | Grasping movements (Slit Task) | - |
| Result | Significantly improved grasping movements | - |
| Secondary Outcome | Cortical somatotopic reorganization | - |
| Result | Larger motor representation of the wrist in the contralesional M1 | - |
Comparison with Brain-Derived Neurotrophic Factor (BDNF)
Brain-Derived Neurotrophic Factor (BDNF) is a well-established neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity. It serves as a valuable benchmark for evaluating novel neurotrophic agents like this compound. Preclinical studies in rodent stroke models have shown that increasing BDNF levels or activating its signaling pathways enhances motor recovery. For instance, in rat models of ischemia, blocking BDNF synthesis negated the beneficial effects of rehabilitation on skilled reaching tasks, while intravenous administration of BDNF significantly enhanced functional motor recovery.[6][7]
While no direct head-to-head preclinical studies comparing this compound and BDNF using identical motor function assessments were identified, the available data suggests both agents promote motor recovery in stroke models, albeit through potentially different mechanisms. A key difference lies in their delivery and mechanism of action. BDNF is a large protein with poor blood-brain barrier permeability, often requiring invasive delivery methods in preclinical studies. In contrast, this compound is a small molecule that can be administered orally.
Clinical Trials: Alzheimer's Disease
This compound has also been investigated in Phase 2 clinical trials for the treatment of mild to moderate Alzheimer's disease. In these trials, this compound was evaluated against a placebo in patients who were already receiving standard-of-care treatment with donepezil or rivastigmine.
The primary cognitive endpoint in these trials was the change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score. The results of a 52-week trial showed no statistically significant difference between the this compound groups and the placebo group in the change from baseline ADAS-Cog scores.[1]
| Phase 2 Alzheimer's Disease Clinical Trial Data (52 Weeks) | |||
| Treatment Group | Mean Baseline ADAS-Cog | Mean Change from Baseline | Mean Difference from Placebo (95% CI) |
| Placebo (n=158) | ~28.5 | 7.91 | - |
| This compound 224 mg (n=166) | ~28.5 | 7.45 | -0.47 (-2.36 to 1.43) |
| This compound 448 mg (n=158) | ~28.5 | 7.08 | -0.84 (-2.75 to 1.08) |
While the trial did not meet its primary endpoint, the safety profile of this compound was considered acceptable, with the most common adverse events being gastrointestinal.[1]
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
AMPA Receptor Trafficking Assay (Based on Abe et al., 2018)
This protocol was used to screen for compounds that enhance AMPA receptor trafficking in the adult mouse barrel cortex.
-
Animal Model: Adult mice.
-
Procedure:
-
Administer the test compound (e.g., this compound maleate).
-
After administration, stimulate the whiskers to induce sensory experience-dependent plasticity.
-
Prepare acute brain slices containing the barrel cortex.
-
Perform whole-cell patch-clamp recordings from layer 4 to layers 2/3 pyramidal synapses.
-
Measure the AMPA/NMDA ratio to assess the synaptic strength and the relative contribution of AMPA receptors. An increased AMPA/NMDA ratio indicates enhanced AMPA receptor trafficking to the synapse.
-
-
Key Controls: Vehicle-treated animals and animals that did not receive whisker stimulation.
Non-Human Primate Spinal Cord Injury Model and Behavioral Testing (Based on Uramaru et al., 2025)
This protocol was used to assess the effect of this compound on motor recovery after spinal cord injury.
-
Animal Model: Adult macaque monkeys (Macaca fuscata).
-
Surgical Procedure: Unilateral spinal cord hemisection at the C6/C7 level.
-
Treatment: Daily intramuscular injection of this compound maleate (3 mg/kg) or vehicle for 2 months, starting after the injury.
-
Rehabilitation: Daily rehabilitative training sessions (5 days/week for 2 months).
-
Behavioral Assessment (Slit Task):
-
Monkeys are required to reach through a narrow slit to retrieve a food reward.
-
The task assesses fine motor control and grasping ability of the affected forelimb.
-
Performance is recorded and analyzed for success rate and movement kinematics.
-
-
Endpoint Analysis:
-
Comparison of motor performance between this compound-treated and vehicle-treated groups.
-
Intracortical microstimulation to map the motor cortex and assess somatotopic reorganization.
-
Conclusion
The available data on this compound presents a mixed but intriguing picture. Preclinical studies in stroke and spinal cord injury models from some laboratories suggest a potential for promoting motor recovery, particularly when combined with rehabilitation. However, the clinical trial in Alzheimer's disease did not demonstrate a significant cognitive benefit. A critical point of contention that requires further investigation is the direct molecular target of this compound, with conflicting reports on its binding to CRMP2.
For researchers, these findings highlight the importance of independent replication and further mechanistic studies to elucidate the precise pathways through which this compound may exert its effects. For drug development professionals, the discrepancy between preclinical efficacy in injury models and the lack of clinical efficacy in a neurodegenerative disease model underscores the challenges of translating findings across different neurological conditions. Future research should focus on clarifying the molecular mechanism of action and exploring its potential in indications where synaptic plasticity is a key therapeutic target, with careful consideration of appropriate clinical trial design and patient populations.
References
- 1. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]
- 2. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. This compound maleate enhances functional recovery from spinal cord injury with cortical reorganization in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A High-content Assay for Monitoring AMPA Receptor Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
Replicating Key Experiments with Edonerpic: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Edonerpic's performance with alternative compounds, supported by experimental data. It is designed to assist researchers in understanding and potentially replicating key experiments related to this novel neurotrophic agent.
Executive Summary
This compound (T-817MA) is a small molecule compound that has been investigated for its potential therapeutic effects in neurological conditions, primarily stroke and Alzheimer's disease. Its proposed mechanism of action centers on the enhancement of synaptic plasticity. While preclinical studies have shown promise in promoting functional recovery after brain injury, clinical trial results, particularly in Alzheimer's disease, have been mixed. This guide summarizes the key experimental findings, compares its mechanistic approach to established therapies, and provides detailed protocols for replication.
Mechanism of Action: A Focus on Synaptic Plasticity
This compound's primary proposed mechanism involves the modulation of Collapsin Response Mediator Protein 2 (CRMP2), a protein implicated in neuronal growth and plasticity.[1][2][3][4] By binding to CRMP2, this compound is thought to facilitate the delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse.[1][2][5] This enhancement of AMPA receptor trafficking is a fundamental process in learning and memory, and it is believed to underlie the functional recovery observed in preclinical models of brain damage.[1][2][5]
However, it is important to note that there are conflicting reports regarding the direct interaction between this compound and CRMP2. One study reported no direct binding between human CRMP2 and this compound maleate, suggesting that its effects might be mediated through alternative pathways.[6][7]
In the context of recovery from brain injury, this compound has been shown to enhance both excitatory and inhibitory synaptic inputs in the compensatory brain regions, potentially preventing epileptic seizures that can occur during the recovery process.[5]
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in enhancing synaptic plasticity.
Comparative Performance Data
Preclinical Studies in Stroke Recovery
This compound has demonstrated significant efficacy in animal models of stroke, promoting faster and more substantial recovery of motor function when combined with rehabilitative training.[1][3]
| Animal Model | Intervention | Key Findings | Reference |
| Rodents (Cryoinjury) | This compound + Rehabilitative Training | Accelerated motor function recovery. | [4] |
| Monkeys (Hemorrhage) | This compound + Rehabilitative Training | Greater and faster recovery of fine motor skills. | [1][3] |
Clinical Trials in Alzheimer's Disease
Clinical trials of this compound in patients with mild to moderate Alzheimer's disease have not demonstrated a significant clinical effect on cognitive or functional outcomes compared to placebo.[8][9]
| Trial Phase | Population | Dosage | Primary Outcome | Result | Reference |
| Phase 2 | Mild to moderate AD | 224 mg & 448 mg daily | Change in ADAS-cog and ADCS-CGIC at 52 weeks | No significant difference from placebo. | [8][10] |
Comparison with Standard Alzheimer's Disease Therapies
Direct comparative trials between this compound and standard-of-care drugs for Alzheimer's disease, such as acetylcholinesterase inhibitors (e.g., Donepezil) and NMDA receptor antagonists (e.g., Memantine), are not available. However, a comparison of their primary mechanisms of action highlights different therapeutic approaches.
| Drug | Primary Mechanism of Action |
| This compound | Enhances synaptic plasticity via proposed CRMP2 modulation and increased AMPA receptor trafficking. |
| Donepezil | Reversibly inhibits acetylcholinesterase, increasing the availability of acetylcholine at the synapse.[11][12][13] |
| Memantine | Uncompetitively antagonizes NMDA receptors, protecting against excessive glutamate stimulation.[14] |
Experimental Protocols
Animal Model of Stroke (Cryoinjury in Mice)
This protocol is based on the methodology described in studies evaluating this compound's effect on motor function recovery.[4]
-
Animal Model: Adult male C57BL/6 mice.
-
Anesthesia: Isoflurane or other suitable anesthetic.
-
Surgical Procedure:
-
Perform a craniotomy over the forelimb motor cortex.
-
Induce a cryogenic injury by applying a cooled probe to the cortical surface.
-
-
Post-operative Care: Provide appropriate analgesia and monitor for recovery.
-
Rehabilitative Training:
-
Begin rehabilitative training (e.g., skilled reaching task) 5 days post-injury.
-
Training sessions are conducted daily.
-
-
Drug Administration:
-
Administer this compound maleate or vehicle orally once daily before each training session.
-
-
Behavioral Assessment:
-
Quantify motor function using a standardized scoring system for the reaching task.
-
Assessments are performed at baseline and at regular intervals post-injury.
-
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a novel therapeutic strategy targeting synaptic plasticity to promote recovery from brain injury. While preclinical data in stroke models are encouraging, its clinical efficacy in Alzheimer's disease has not been established. Future research should aim to clarify its precise mechanism of action, particularly its interaction with CRMP2, and explore its potential in other neurological disorders characterized by synaptic dysfunction. The provided experimental protocols offer a foundation for researchers to independently investigate and build upon the existing knowledge of this compound.
References
- 1. selectscience.net [selectscience.net]
- 2. Novel synaptic plasticity enhancer drug to augment functional recovery with rehabilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Identification of a Novel Compound that Boosts the Rehabilitation Effects after Stroke - FUJIFILM América Latina [fujifilmla.com]
- 4. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety and Efficacy of this compound Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | ALZFORUM [alzforum.org]
- 10. researchgate.net [researchgate.net]
- 11. newsroom.ucla.edu [newsroom.ucla.edu]
- 12. Donepezil Made a Difference in Severe Alzheimer's | MDedge [mdedge.com]
- 13. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 14. Memantine, Donepezil, or Combination Therapy—What is the best therapy for Alzheimer’s Disease? A Network Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Edonerpic's Performance in Alzheimer's Disease Against Gold-Standard Symptomatic Treatments
This guide provides a detailed comparison of Edonerpic (formerly T-817MA) against the established gold-standard symptomatic treatments for mild to moderate Alzheimer's disease (AD). The analysis is primarily based on the data from the Phase 2 NOBLE clinical trial, which evaluated this compound as an add-on therapy to existing acetylcholinesterase inhibitors (AChEIs) and/or memantine.
Executive Summary
This compound is an investigational small molecule that has been evaluated for its potential neuroprotective effects in Alzheimer's disease and for its role in enhancing post-stroke motor recovery.[1][2] Preclinical studies suggested promising mechanisms, including protection against amyloid-induced neurotoxicity and preservation of synapses.[3][4] However, in a key Phase 2 clinical trial (the NOBLE study) for mild to moderate Alzheimer's disease, this compound failed to demonstrate a statistically significant clinical benefit on primary cognitive and functional endpoints when compared to placebo in patients already receiving standard-of-care treatment.[3][4] While the drug appeared generally safe, it was associated with a higher rate of discontinuation due to adverse events, primarily gastrointestinal symptoms.[4]
Mechanism of Action: A Focus on Synaptic Plasticity
This compound's proposed mechanism of action involves the modulation of synaptic plasticity, which is crucial for learning and memory. While initially thought to target sigma-1 receptors or directly bind to Collapsin Response Mediator Protein 2 (CRMP2), the latter has been a subject of debate.[2][5][6] More recent preclinical research suggests this compound regulates glutamate receptors, key players in neuronal communication, through two distinct pathways:
-
CRMP2-Mediated NMDA Receptor Regulation: this compound may reduce the cleavage of CRMP2. This action is believed to influence the expression of the NMDA receptor, a type of glutamate receptor involved in synaptic plasticity and excitotoxicity.[7][8]
-
Arc-Mediated AMPA Receptor Regulation: The compound has been shown to increase the expression of the postsynaptic protein Arc. This is linked to the regulation of AMPA receptors, another critical glutamate receptor type responsible for fast synaptic transmission.[7][8]
By influencing these pathways, this compound is hypothesized to protect neurons and enhance the brain's ability to form and maintain connections.
Comparative Clinical Trial Data: The NOBLE Study
The primary source of comparative data for this compound against a gold-standard treatment comes from the 52-week, Phase 2 NOBLE (Noble Study of T-817MA in Alzheimer's Disease) trial.
Experimental Protocol: NOBLE Study
-
Objective: To assess the efficacy, safety, and tolerability of this compound in patients with mild to moderate Alzheimer's disease.[4]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2]
-
Participant Population: 484 patients with mild to moderate AD (Mini-Mental State Examination scores of 12 to 22). All participants were on stable doses of standard-of-care medications, specifically donepezil or rivastigmine, with or without memantine.[3]
-
Treatment Arms: Participants were randomly assigned in a 1:1:1 ratio to one of three groups:
-
Placebo
-
This compound 224 mg/day
-
This compound 448 mg/day[3]
-
-
Primary Outcomes: The co-primary endpoints were the change from baseline at 52 weeks in:
-
Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Measures cognitive function.
-
Alzheimer's Disease Cooperative Study–Clinical Impression of Change (ADCS-CGIC): A global assessment of change in the patient's condition.[3]
-
-
Secondary Outcomes: Included safety, tolerability, and changes in activities of daily living (ADCS-ADL), among others.[2]
Data Presentation: Efficacy and Safety Outcomes
The results of the NOBLE study indicated that this compound did not provide a significant clinical benefit over the existing standard of care.
Table 1: Primary Efficacy Outcomes at 52 Weeks
| Outcome Measure | Placebo (n=158) | This compound 224 mg (n=166) | This compound 448 mg (n=158) | Difference vs. Placebo (P-value) |
| ADAS-Cog Score Change | 7.91 | 7.45 | 7.08 | 224mg: -0.47 (P=.63)448mg: -0.84 (P=.39)[4] |
| ADCS-CGIC Score | No significant difference reported[3] | No significant difference reported[3] | No significant difference reported[3] | Not Statistically Significant[3] |
| A higher change in ADAS-Cog score indicates greater cognitive decline. |
The data shows that while there was a numerical trend favoring the higher dose of this compound on the ADAS-Cog scale, the differences were small and not statistically significant.[4]
Table 2: Key Safety and Tolerability Outcomes
| Outcome Measure | Placebo (n=158) | This compound 224 mg (n=166) | This compound 448 mg (n=158) |
| Trial Completion Rate | 88.6% | 70.5% | 76.0%[4] |
| Discontinuation due to Adverse Events | 4.4% | 13.9% | 14.6%[4] |
| Most Frequent Adverse Events | - | Diarrhea, Vomiting[4] | Diarrhea, Vomiting[4] |
Patients receiving this compound had substantially higher rates of trial discontinuation due to adverse events compared to the placebo group.[4] The most common side effects were gastrointestinal in nature.[4]
Conclusion
Based on the available Phase 2 clinical trial data, this compound, when added to gold-standard symptomatic treatments (AChEIs and/or memantine), did not demonstrate a statistically significant effect on slowing cognitive or functional decline in patients with mild to moderate Alzheimer's disease.[3][4] While preclinical studies point to an interesting mechanism of action related to synaptic plasticity, this has not translated into clinical efficacy in the populations studied so far.[7] Furthermore, the treatment was associated with a higher burden of gastrointestinal side effects leading to increased discontinuation rates compared to placebo.[4] As a result, this compound's development for Alzheimer's disease has been discontinued in the United States.[2]
References
- 1. selectscience.net [selectscience.net]
- 2. alzforum.org [alzforum.org]
- 3. New Alzheimer's Drug Candidate a Head Scratcher [medscape.com]
- 4. Safety and Efficacy of this compound Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound maleate as a CRMP2 inhibitor for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Edonerpic and its Functional Analogs in Neuroregeneration and Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edonerpic (T-817MA) is a novel small molecule that has garnered significant interest for its potential to promote functional recovery following neurological damage, such as stroke and spinal cord injury. Its primary proposed mechanisms of action involve the modulation of Collapsin Response Mediator Protein 2 (CRMP2) and activation of the Sigma-1 Receptor (S1R), both of which are pivotal in pathways of neural plasticity and cell survival. While direct comparative studies of this compound with structurally similar analogs are limited in publicly available literature, a functional comparison with other compounds targeting CRMP2 and S1R provides valuable insights for researchers in the field of neuropharmacology.
This guide provides a head-to-head comparison of this compound with its key functional analogs, focusing on preclinical and clinical data in the context of neuroregeneration and neuroprotection. The analogs included for comparison are the CRMP2 modulators Lacosamide and Lanthionine Ketimine Ester (LKE) , and the S1R agonists PRE-084 , SA4503 , and ANAVEX2-73 (blarcamesine) .
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and its functional analogs, focusing on receptor binding affinity, preclinical efficacy in animal models of neurological damage, and clinical outcomes where available.
Table 1: Receptor Binding Affinity
| Compound | Target | Ligand | Assay System | Binding Affinity (Ki/IC50) |
| This compound (T-817MA) | Sigma-1 Receptor | --INVALID-LINK---pentazocine | Rat brain membranes | Ki: 16 nM[1] |
| PRE-084 | Sigma-1 Receptor | --INVALID-LINK---pentazocine | Rat liver homogenates | Ki: 2.2 nM |
| SA4503 | Sigma-1 Receptor | --INVALID-LINK---pentazocine | Rat brain membranes | Ki: 3.4 nM |
| ANAVEX2-73 | Sigma-1 Receptor | --INVALID-LINK---pentazocine | Not Specified | High Affinity (Specific value not stated)[2] |
| Lacosamide | CRMP2 | Not Applicable | Functional Assays | Modulates CRMP2 activity[3] |
| Lanthionine Ketimine Ester (LKE) | CRMP2 | Not Applicable | Direct binding confirmed | Binds to CRMP2[4] |
Table 2: Preclinical Efficacy in Stroke Models
| Compound | Animal Model | Key Efficacy Endpoints | Dosage | Results |
| This compound | Mouse (motor cortex cryoinjury) | Motor function recovery (training-dependent) | Not specified | Accelerated motor function recovery[5] |
| Non-human primate (internal capsule hemorrhage) | Motor function recovery | Not specified | Enhanced motor function recovery[5][6] | |
| PRE-084 | Rat (embolic stroke) | Infarct volume, neurological deficits, cytokine levels | 5 mg/kg i.p. | Significantly reduced infarct volume and improved behavioral outcome[7] |
| Mouse (focal cerebral ischemia) | Cognitive function, oligodendrogenesis | 1 mg/kg i.p. | Improved neurological function in diabetic mice with stroke[8] | |
| SA4503 | Rat (permanent MCAO) | Functional recovery, infarct size | Not specified | Enhanced functional recovery without affecting infarct size[9] |
| Lacosamide | Gerbil (transient cerebral ischemia) | Neuronal cell death, glial activation | 25 mg/kg | Protected CA1 pyramidal neurons from ischemic injury[1][10] |
Table 3: Preclinical Efficacy in Spinal Cord Injury (SCI) and Other Neurological Models
| Compound | Animal Model | Key Efficacy Endpoints | Dosage | Results |
| This compound | Non-human primate (unilateral SCI C6/C7) | Grasping movements, cortical reorganization | 3 mg/kg/day i.m. | Significantly improved grasping movements[11][12] |
| Lanthionine Ketimine Ester (LKE) | Mouse (spinal cord transection) | Motor function, axonal regrowth | 100 mg/kg/day i.p. | Significantly improved motor function and axonal regrowth[13] |
| ANAVEX2-73 | Mouse (Alzheimer's model) | Amnesia, oxidative stress, cell loss | Not specified | Reversed and protected against amyloid-beta induced deficits[14] |
| Lacosamide | Rat (Parkinson's model) | Dopaminergic neuron loss, motor function | 20 mg/kg i.p. | Prevented loss of dopamine-producing neurons and improved motor function[3][15] |
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound is believed to enhance neural plasticity through a dual mechanism involving CRMP2 and the Sigma-1 Receptor. The binding to CRMP2 is thought to facilitate the trafficking of AMPA receptors to the synapse, a critical process for strengthening synaptic connections and promoting functional recovery. Activation of the Sigma-1 Receptor, a chaperone protein at the mitochondria-associated ER membrane, contributes to neuroprotection by modulating calcium signaling, reducing oxidative stress, and promoting cell survival.
References
- 1. Novel antiepileptic drug lacosamide exerts neuroprotective effects by decreasing glial activation in the hippocampus of a gerbil model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anavex.com [anavex.com]
- 3. EPILEPSY DRUG, SHOWS NEUROPROTECTIVE EFFECTS IN PARKINSON'S · Parkinson's Resource Organization [parkinsonsresource.org]
- 4. Lanthionine ketimine ester provides benefit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]
- 7. Sigma-1 receptor ligand PRE-084 reduced infarct volume, neurological deficits, pro-inflammatory cytokines and enhanced anti-inflammatory cytokines after embolic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma-1 Receptor Activation Improves Oligodendrogenesis and Promotes White-Matter Integrity after Stroke in Mice with Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effectiveness and Safety of Lacosamide, A Third-generation Anti-seizure Medication, for Poststroke Seizure and Epilepsy: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound maleate enhances functional recovery from spinal cord injury with cortical reorganization in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lanthionine ketimine ester promotes locomotor recovery after spinal cord injury by reducing neuroinflammation and promoting axon growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. anavex.com [anavex.com]
- 15. Lacosamide exhibits neuroprotective effects in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Specificity of Edonerpic: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a therapeutic candidate is paramount. This guide provides a detailed comparison of the binding specificity of Edonerpic (also known as T-817MA), a compound investigated for neurodegenerative diseases, with other relevant sigma receptor modulators. The information is presented through quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its molecular interactions.
The binding profile of this compound has been a subject of scientific discussion. While early reports suggested its interaction with Collapsin Response Mediator Protein 2 (CRMP2), subsequent and more direct binding studies have failed to corroborate this, instead pointing towards the sigma receptor family as its primary target. Specifically, this compound has been identified as a ligand for the sigma-1 (σ₁) receptor.[1][2][3] This guide will delve into the binding affinities of this compound and compare them with other sigma receptor modulators to provide a clearer picture of its specificity.
Comparative Binding Affinity of Sigma Receptor Modulators
To objectively assess the binding specificity of this compound, its affinity for the sigma-1 receptor is compared with that of other well-characterized sigma receptor modulators, CT1812 and SA4503. The binding affinity is expressed as the inhibitor constant (Kᵢ), which represents the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand to its target receptor. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Target Receptor | Kᵢ (nM) | Primary Activity |
| This compound (T-817MA) | Sigma-1 (σ₁) | 16[1][3] | Agonist |
| Sigma-2 (σ₂) | Not Reported | - | |
| CT1812 | Sigma-1 (σ₁) | 63 | Antagonist |
| Sigma-2 (σ₂) | 8.5 | Antagonist | |
| SA4503 | Sigma-1 (σ₁) | 4.6 | Agonist |
| Sigma-2 (σ₂) | 63.1 | - |
Experimental Protocols: Determining Binding Affinity
The quantitative data presented in this guide is typically determined through competitive radioligand binding assays. Below is a detailed methodology for conducting such an assay to determine the binding affinity of a test compound for sigma-1 and sigma-2 receptors.
Objective: To determine the inhibitor constant (Kᵢ) of a test compound for sigma-1 and sigma-2 receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Test Compound: this compound or other sigma receptor modulators.
-
Radioligands:
-
For Sigma-1 (σ₁) assay: --INVALID-LINK---pentazocine.
-
For Sigma-2 (σ₂) assay: [³H]-1,3-di-o-tolylguanidine ([³H]DTG).
-
-
Membrane Preparations:
-
For σ₁ assay: Guinea pig brain membranes.
-
For σ₂ assay: Rat liver membranes.
-
-
Masking Agent (for σ₂ assay): (+)-pentazocine to block the binding of [³H]DTG to σ₁ receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Scintillation Fluid and Vials.
-
Filtration Apparatus with glass fiber filters.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the appropriate tissue (guinea pig brain for σ₁ or rat liver for σ₂) in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of the test compound:
-
Membrane preparation (typically 100-300 µg of protein).
-
A range of concentrations of the test compound.
-
For the σ₂ assay, add a fixed concentration of (+)-pentazocine to saturate the σ₁ receptors.
-
A fixed concentration of the appropriate radioligand (--INVALID-LINK---pentazocine for σ₁ or [³H]DTG for σ₂).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 37°C for σ₁ assay, room temperature for σ₂ assay) for a duration sufficient to reach binding equilibrium (typically 90-120 minutes).
-
Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Convert the IC₅₀ value to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay.
Signaling Pathways and Functional Implications
This compound's interaction with the sigma-1 receptor suggests its involvement in modulating intracellular signaling pathways related to neuronal survival and plasticity. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is known to influence calcium signaling, ion channel function, and cellular stress responses. Activation of the sigma-1 receptor by agonists like this compound is thought to promote neuroprotective effects.
The following diagram depicts a simplified signaling pathway potentially modulated by this compound.
Conclusion
The available evidence strongly indicates that this compound is a sigma-1 receptor ligand with a notable binding affinity. While its interaction with CRMP2 is disputed, its affinity for the sigma-1 receptor provides a plausible mechanism for its observed neurotrophic and neuroprotective effects. For a complete understanding of its specificity, further studies determining its binding affinity for the sigma-2 receptor are warranted. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to evaluate the binding characteristics of this compound and other sigma receptor modulators in their own investigations.
References
Independent Verification of Edonerpic's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Edonerpic's proposed mechanisms of action with alternative therapeutic strategies. Experimental data from preclinical and clinical studies are presented to support the analysis.
Executive Summary
This compound (T-817MA) is a neurotrophic agent investigated for its potential therapeutic effects in neurodegenerative diseases and neuronal injury. Its proposed mechanisms of action are multifaceted, reportedly involving the activation of the sigma-1 receptor (S1R), modulation of collapsin response mediator protein 2 (CRMP2), and enhancement of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor trafficking.[1] However, the direct interaction with CRMP2 has been a subject of scientific debate.[2] This guide compares this compound with other investigational drugs that target these pathways: Blarcamesine, a sigma-1 receptor agonist, and CT1812, a sigma-2 receptor antagonist that affects amyloid-beta (Aβ) oligomer dynamics.
Data Presentation: Quantitative Comparison of this compound and Alternatives
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and its comparators.
Table 1: Receptor Binding Affinity
| Compound | Target | Binding Affinity (Ki) |
| This compound (T-817MA) | Sigma-1 Receptor | 16 nM[3] |
| Blarcamesine (ANAVEX2-73) | Sigma-1 Receptor | 850 nM[4] |
| CT1812 | Sigma-2 Receptor | Not explicitly found |
Table 2: Preclinical Efficacy in Neurological Injury Models
| Compound | Model | Dosage | Key Findings |
| This compound | Mouse model of traumatic brain injury | 30 mg/kg | Alleviated brain edema and neuronal loss.[4][5] |
| This compound | Mouse model of stroke (cryoinjury) | 30 mg/kg, BID | Promoted motor function recovery in a training-dependent manner.[6] |
| This compound | Non-human primate model of spinal cord injury | 3 mg/kg/day | Accelerated recovery of grasping movements.[7] |
Table 3: Clinical Efficacy in Alzheimer's Disease (ADAS-Cog Score Change from Baseline)
| Compound | Dose | Study Duration | ADAS-Cog13 Mean Difference from Placebo | p-value |
| Blarcamesine | 30 mg | 48 weeks | -1.934[8] | 0.026[8] |
| Blarcamesine | 50 mg | 48 weeks | -2.149[8] | 0.021[8] |
| This compound | 224 mg | 52 weeks | -0.47[1] | 0.63[1] |
| This compound | 448 mg | 52 weeks | -0.84[1] | 0.39[1] |
Table 4: Target Engagement in Human Studies
| Compound | Biomarker | Key Findings |
| CT1812 | CSF Aβ Oligomers | Increased CSF Aβ oligomer levels by >250%-500% after a single dose, suggesting displacement from synapses.[9] |
Experimental Protocols
Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity of a compound to the sigma-1 receptor.
Methodology: Radioligand binding assays are commonly employed. Briefly, cell membranes expressing the sigma-1 receptor are incubated with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
CRMP2 Binding and Functional Assays
Objective: To assess the direct binding and functional modulation of CRMP2 by a test compound.
Methodologies:
-
Co-immunoprecipitation: To determine if two proteins interact, an antibody against one protein is used to pull it out of a solution, and then the precipitate is tested for the presence of the second protein using another antibody.
-
Surface Plasmon Resonance (SPR): This technique measures the binding of a mobile analyte (the test compound) to a stationary ligand (CRMP2 protein) by detecting changes in the refractive index at the surface of a sensor chip.
-
CRMP2 Phosphorylation Assay: The levels of phosphorylated CRMP2 (e.g., at Thr514) in cell lysates are measured by Western blotting using phospho-specific antibodies after treatment with the test compound. A reduction in phosphorylation can indicate functional modulation.[10]
AMPA Receptor Trafficking Assay
Objective: To quantify the surface expression of AMPA receptors on neurons.
Methodology:
-
Surface Biotinylation: Live neurons are treated with a membrane-impermeable biotinylating agent that labels surface proteins. Cells are then lysed, and biotinylated proteins are captured using streptavidin beads. The amount of specific AMPA receptor subunits (e.g., GluA1, GluA2) in the captured fraction is quantified by Western blotting.[11]
-
pHluorin-tagged Receptors: Neurons are transfected with constructs encoding AMPA receptor subunits tagged with a pH-sensitive fluorescent protein (superecliptic pHluorin). This protein fluoresces brightly at the neutral pH of the extracellular space but is quenched in the acidic environment of intracellular vesicles. The trafficking of receptors can be visualized and quantified using fluorescence microscopy.[12]
Autophagy Assay
Objective: To measure the induction of autophagy by a test compound.
Methodology: The "autophagic flux" is measured by monitoring the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II). Cells are treated with the test compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1). The accumulation of LC3-II in the presence of the inhibitor is indicative of the rate of autophagy. LC3-II levels are typically assessed by Western blotting or fluorescence microscopy of cells expressing fluorescently tagged LC3.[3][13]
Amyloid-Beta Oligomer Displacement Assay
Objective: To determine if a compound can displace Aβ oligomers from neuronal surfaces.
Methodology:
-
In Vitro: Primary neurons are treated with pre-formed Aβ oligomers, followed by the addition of the test compound. The amount of Aβ oligomers remaining in the cell culture supernatant is measured by ELISA or Western blot.
-
In Vivo (Clinical): Cerebrospinal fluid (CSF) is collected from patients before and after administration of the test compound. The levels of Aβ oligomers in the CSF are quantified using sensitive immunoassays. An increase in CSF Aβ oligomers post-dosing suggests displacement from the brain parenchyma.[9]
Mandatory Visualization
Caption: Proposed signaling pathways of this compound.
Caption: Workflow for AMPA receptor surface expression assay.
Caption: Logical relationship of comparator drug mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the Ubc9 E2 SUMO conjugating enzyme–CRMP2 interaction decreases NaV1.7 currents and reverses experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptor Activation Induces Autophagy and Increases Proteostasis Capacity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. anavex.com [anavex.com]
- 9. A phase 1b randomized clinical trial of CT1812 to measure Aβ oligomer displacement in Alzheimer’s disease using an indwelling CSF catheter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of suppressors of CRMP2 phosphorylation reveals compounds that mimic the behavioral effects of lithium on amphetamine-induced hyperlocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Shaping of AMPA Receptor Surface Distribution by Neuronal Activity [frontiersin.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Benchmarking Edonerpic: A Comparative Guide to its Potency and Selectivity in the Context of Neurorestorative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Edonerpic (T-817MA), a novel compound investigated for its neurorestorative properties, particularly in the context of stroke recovery. Its performance is benchmarked against other relevant therapeutic alternatives, supported by available preclinical and clinical data. This document is intended to serve as a resource for researchers and drug development professionals, offering a concise overview of this compound's mechanism of action, potency, and selectivity alongside comparable agents.
Executive Summary
This compound has been explored as a potential therapeutic agent to enhance functional recovery after brain injury, such as stroke.[1] Its proposed mechanism centers on the potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor signaling, a key element in synaptic plasticity, through interaction with the collapsin response mediator protein 2 (CRMP2).[2] However, the direct binding of this compound to CRMP2 is a subject of debate within the scientific community, with some studies failing to replicate this interaction.[3] This guide presents the available data on this compound and compares it with other compounds targeting CRMP2 and those that directly modulate AMPA receptors.
Data Presentation
Table 1: Comparative Potency of this compound and Alternatives
| Compound | Target(s) | Potency Metric | Value | Reference(s) |
| This compound (T-817MA) | CRMP2 (disputed), AMPA Receptor Signaling (indirect) | Kd for CRMP2 | ~735 µM (low affinity) | [4] |
| EC50 for AMPA Receptor Potentiation | Not Available | |||
| Lanthionine Ketimine Ester (LKE) | CRMP2 | EC50 for neuroprotection/neurite outgrowth | Low nanomolar range | [5] |
| Kd for CRMP2 | Not Available | |||
| TAT-CBD3 Peptide | CRMP2-CaV2.2 Interaction | Inhibition of CRMP2-NR2B interaction | ~40% inhibition | [6] |
| Reduction of Ca2+ currents | ~60% at 10 µM | [7] | ||
| Aniracetam | AMPA Receptor (Positive Allosteric Modulator) | EC50 for attenuating NMDA antagonism (indirect) | < 0.1 µM | [8] |
| AMPA-evoked [3H]NA release | Weak enhancement | [8] |
Note: The potency data presented is derived from various experimental systems and may not be directly comparable. The binding of this compound to CRMP2 is contested.
Table 2: Preclinical and Clinical Observations
| Compound | Model/Study Type | Key Findings | Reference(s) |
| This compound (T-817MA) | Rodent and non-human primate models of stroke | Accelerated motor function recovery in a training-dependent manner. | [1][9] |
| Phase 2 Clinical Trial (Alzheimer's Disease) | Appeared safe and tolerable but showed no clinical effect on primary cognitive endpoints. | [10] | |
| Phase 2 Clinical Trial (Stroke) | Ongoing to evaluate improvement in arm paralysis rehabilitation. | [11] | |
| Lanthionine Ketimine Ester (LKE) | Mouse model of multiple sclerosis | Reduced neurodegeneration and clinical signs. | [11] |
| Mouse model of Parkinson's disease | Suppressed CRMP2 phosphorylation and microglial activation. | [12] | |
| TAT-CBD3 Peptide | Rodent models of pain | Reversed inflammatory and neuropathic pain. | [5] |
| Aniracetam | Rat hippocampal slices | Modulates both NMDA and AMPA receptor function. | [8] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for CRMP2 Binding
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a compound to purified CRMP2 protein.
-
Methodology: A solution of the compound (e.g., this compound maleate) is titrated into a solution of purified CRMP2 protein in a temperature-controlled microcalorimeter. The heat released or absorbed upon binding is measured after each injection. The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction. It is crucial that the compound and protein are in identical buffer solutions to minimize heats of dilution.[13]
-
Key Parameters:
-
Protein concentration in the cell: Typically 5-50 µM.
-
Ligand concentration in the syringe: Typically 10-fold higher than the protein concentration.
-
Temperature: Maintained at a constant, physiologically relevant temperature (e.g., 25°C).
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of the ligand to the protein and fitted to a suitable binding model (e.g., one-site binding).
-
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Potentiation
-
Objective: To measure the effect of a compound on AMPA receptor-mediated currents in neurons.
-
Methodology: Whole-cell voltage-clamp recordings are performed on cultured neurons or brain slices. A baseline of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) is established by applying an AMPA receptor agonist (e.g., glutamate or AMPA). The compound of interest is then bath-applied, and the change in the amplitude and kinetics (e.g., decay time) of the AMPA-mediated currents is measured.
-
Key Parameters:
-
Holding Potential: Neurons are typically voltage-clamped at -60 mV or -70 mV to record inward currents.
-
Agonist Concentration: A concentration of the AMPA receptor agonist that elicits a submaximal response is used to allow for the detection of potentiation.
-
Data Analysis: The peak amplitude and decay kinetics of the EPSCs before and after compound application are compared. A concentration-response curve can be generated to determine the EC50 of the potentiating effect.
-
In Vivo Stroke Model and Motor Function Assessment
-
Objective: To evaluate the efficacy of a compound in promoting functional recovery after ischemic stroke in an animal model.
-
Methodology:
-
Stroke Induction: Focal cerebral ischemia is induced in rodents (e.g., rats or mice) using methods such as middle cerebral artery occlusion (MCAO).
-
Treatment: The compound is administered at various doses and time points post-stroke.
-
Behavioral Testing: A battery of motor function tests is performed at different time points to assess functional recovery. Common tests include:
-
Rotarod Test: Measures motor coordination and balance.
-
Cylinder Test: Assesses forelimb use asymmetry.
-
Grip Strength Test: Measures forelimb muscle strength.
-
Neurological Severity Scores (e.g., mNSS): A composite score of motor, sensory, and reflex tests.[2]
-
-
-
Data Analysis: The performance of the treated group is compared to a vehicle-treated control group over time to determine if the compound significantly improves motor function recovery.
Mandatory Visualization
Proposed signaling pathway of this compound.
General experimental workflow for potency.
Logical relationship for selectivity.
References
- 1. A cell-penetrating ester of the neural metabolite lanthionine ketimine stimulates autophagy through the mTORC1 pathway: Evidence for a mechanism of action with pharmacological implications for neurodegenerative pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral Assessment of Motor in Animal Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 3. Lanthionine ketimine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of this compound maleate as a CRMP2 inhibitor for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of inflammatory and neuropathic pain by uncoupling CRMP-2 from the presynaptic Ca2+ channel complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential neuroprotective potential of CRMP2 peptide aptamers conjugated to cationic, hydrophobic, and amphipathic cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Sulfur-Containing Compounds Originating from Natural Metabolites: Lanthionine Ketimine and its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lanthionine ketimine ester provides benefit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lanthionine ketimine ester improves outcome in an MPTP-induced mouse model of Parkinson's disease via suppressions of CRMP2 phosphorylation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Edonerpic
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling the investigational compound Edonerpic, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to foster a culture of safety and build trust in laboratory practices.
Given that specific hazard data for this compound is not publicly available, a conservative approach to handling, based on best practices for new chemical entities (NCEs) and investigational drugs, is recommended. A thorough, compound-specific risk assessment should be conducted by the user to supplement these general guidelines.[1][2][3][4][5]
Personal Protective Equipment (PPE): The First Line of Defense
The selection of appropriate PPE is critical to minimize exposure to investigational compounds.[6][7] The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.
| PPE Component | Specification | Purpose |
| Hand Protection | Disposable Nitrile Gloves (double-gloving recommended) | Provides a barrier against skin contact. The outer glove should be removed and disposed of immediately upon contamination. |
| Body Protection | Disposable, fluid-resistant lab coat with long sleeves and knit cuffs | Protects skin and personal clothing from splashes and spills. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Shields eyes from potential splashes of liquids or airborne particles. |
| Respiratory Protection | N95 respirator or higher (if handling powders or creating aerosols) | Protects against inhalation of fine particles or aerosols. A full respiratory protection program, including fit testing, should be in place. |
| Foot Protection | Closed-toe shoes | Prevents injuries from dropped objects or spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and well-defined operational plan ensures consistency and minimizes the risk of accidental exposure. The following workflow outlines the key steps for safely handling this compound.
Experimental Protocols
1. Preparation:
-
Review Safety Information: Before any handling, thoroughly review all available safety information for this compound. In the absence of a specific Safety Data Sheet (SDS), a comprehensive risk assessment must be conducted to identify potential hazards.[1][3][5]
-
Designate a Handling Area: All work with this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Assemble Materials: Gather all necessary equipment and materials, including the appropriate PPE, before beginning work.
2. Handling:
-
Donning PPE: Put on all required PPE in the correct order (e.g., gown, mask, goggles, gloves). Ensure a proper fit for all items.
-
Weighing and Reconstitution: If handling a powdered form of this compound, conduct these activities in a ventilated enclosure to minimize inhalation risk. Use appropriate tools to handle the compound and avoid generating dust.
-
Experimental Procedures: Perform all experimental manipulations with care to prevent splashes, spills, or the generation of aerosols.
3. Cleanup and Disposal:
-
Decontamination: After handling is complete, decontaminate all work surfaces and equipment with an appropriate solvent or cleaning agent.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer pair of gloves should be removed first, followed by the gown, goggles, mask, and inner gloves.
-
Handwashing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of investigational drug waste is crucial to protect both personnel and the environment.[8][9][10][11]
Waste Segregation and Collection
All materials that have come into contact with this compound, including unused compound, contaminated labware, and used PPE, should be considered hazardous waste.
| Waste Type | Container |
| Solid Waste (e.g., contaminated gloves, wipes, plasticware) | Labeled, sealed, and puncture-resistant hazardous waste container. |
| Liquid Waste (e.g., unused solutions, contaminated solvents) | Labeled, sealed, and chemically compatible hazardous waste container. |
| Sharps Waste (e.g., contaminated needles, syringes) | Labeled, puncture-proof sharps container. |
Disposal Procedures
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including the name "this compound."[8]
-
Storage: Store waste containers in a designated and secure satellite accumulation area until they are collected for disposal.[8]
-
Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste disposal vendor in accordance with local, state, and federal regulations.[9][10] Do not dispose of this compound waste down the drain or in the regular trash.
By adhering to these guidelines, researchers and scientists can handle this compound in a manner that prioritizes safety, ensures regulatory compliance, and fosters a responsible research environment.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. sia-toolbox.net [sia-toolbox.net]
- 3. Chemical Safety in the Workplace: Best Practices for Risk Reduction | 3E [3eco.com]
- 4. acs.org [acs.org]
- 5. intersolia.com [intersolia.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. theaspd.com [theaspd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
